molecular formula C8H7BrO B067905 6-Bromo-2,3-dihydrobenzofuran CAS No. 189035-22-1

6-Bromo-2,3-dihydrobenzofuran

Número de catálogo: B067905
Número CAS: 189035-22-1
Peso molecular: 199.04 g/mol
Clave InChI: BQWBDYZMUCSEHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,3-dihydrobenzofuran (CAS 189035-22-1) is a high-value benzofuran derivative serving as a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C8H7BrO and a molecular weight of 199.04 g/mol, is characterized by a fused benzene and tetrahydrofuran ring system, substituted with a bromine atom to facilitate further functionalization . Its primary research application is as a key synthetic building block for the development of more complex active molecules. The bromine substituent makes it a pivotal precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse chemical libraries . Furthermore, dihydrobenzofuran scaffolds are of significant interest in medicinal chemistry for their presence in compounds with various biological activities. This core structure is a critical intermediate in the synthesis of potential therapeutic agents, including selective endothelin A receptor antagonists and O-GlcNAc hydrolase (OGA) inhibitors investigated for tauopathies like Alzheimer's disease . The structural motif is also explored in the development of AMPA receptor enhancers for neurological disorders such as depression and schizophrenia . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a laboratory setting by qualified researchers and is not for diagnostic, therapeutic, or human consumption purposes of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBDYZMUCSEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460146
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189035-22-1
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2,3-dihydrobenzofuran: A Technical Overview of its Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activity of 6-Bromo-2,3-dihydrobenzofuran. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering available data on its physicochemical characteristics and its potential as a therapeutic agent.

Chemical and Physical Properties

PropertyValueSource
CAS Number 189035-22-1[1][2]
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point 236.49 °C (Predicted)[4]
Density 1.582 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility 0.22 g/L (25 °C, Estimated)[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]

Chemical Structure

The structure of this compound consists of a dihydrobenzofuran core with a bromine atom substituted at the 6th position of the benzene ring.

IdentifierValue
IUPAC Name 6-bromo-2,3-dihydro-1-benzofuran
SMILES C1OC2=C1C=CC(=C2)Br
InChI InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2

Synthesis and Reactivity

Synthetic Approach

A general synthetic route for this compound has been described involving an intramolecular reaction of a Grignard reagent with 2,6-dichlorobenzonitrile.[1] The subsequent enolate is then reacted with an aryllithium reagent to introduce the bromine.[1] The final step involves alkylation.[1] However, a detailed experimental protocol with specific reagents, reaction conditions, and purification methods is not widely published.

General synthetic strategies for the 2,3-dihydrobenzofuran scaffold often involve transition metal-catalyzed reactions, such as rhodium- or palladium-catalyzed C-H activation and cyclization reactions.[3][5]

Reactivity

The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom and the fused benzene ring. The bromine atom at the 6-position acts as a potential site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. The dihydrofuran ring can potentially undergo reactions such as ring-opening or oxidation under specific conditions.

Spectroscopic Data

Biological Activity: Endothelin Receptor Antagonism

This compound has been identified as an endothelin receptor antagonist.[1] Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that play a crucial role in vasoconstriction and cell proliferation.[6] Antagonism of these receptors is a therapeutic strategy for conditions such as pulmonary arterial hypertension.[6]

Endothelin Signaling Pathway

The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETA or ETB receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The specific G protein activated (e.g., Gq/11, Gi/o, Gs, G12/13) determines the downstream signaling events.[7]

A common pathway involves the activation of phospholipase C (PLC) by Gαq, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell growth.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor ET-A / ET-B Receptor Endothelin-1->ET_Receptor Binds G_Protein Gq/11 ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response Antagonist 6-Bromo-2,3- dihydrobenzofuran Antagonist->ET_Receptor Blocks

Figure 1: A simplified diagram of the endothelin receptor signaling pathway.

Experimental Evaluation

The antagonist activity of compounds like this compound is typically evaluated using in vitro receptor binding assays. A common method is a competitive radioligand binding assay.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Cell Membranes Expressing ET Receptor Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand Prepare Radiolabeled Endothelin (e.g., ¹²⁵I-ET-1) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of This compound Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Quantify Radioactivity of Bound Ligand Filter->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Figure 2: A general workflow for a competitive radioligand binding assay.

This assay measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from the endothelin receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).[8][9]

Conclusion

This compound is a compound of interest for its potential as an endothelin receptor antagonist. While basic chemical and structural information is available, a comprehensive understanding of its properties and biological activity requires further experimental investigation. This guide provides the currently available information to support researchers in their efforts to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

6-Bromo-2,3-dihydrobenzofuran CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical structure, featuring a dihydrobenzofuran core with a bromine substituent, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the key chemical properties, synthetic methodologies, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This section details the fundamental physicochemical properties of this compound.

PropertyValueReference
CAS Number 189035-22-1[1]
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Aromatic protons would appear in the range of δ 7.0-7.5 ppm.

  • The two methylene groups of the dihydrofuran ring would exhibit signals around δ 3.2 ppm (-OCH₂-) and δ 4.6 ppm (-Ar-CH₂-), often as triplets.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic carbons would resonate in the region of δ 110-160 ppm.

  • The methylene carbons of the dihydrofuran ring would be expected around δ 29 ppm (-Ar-CH₂-) and δ 71 ppm (-OCH₂-).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach involves the reaction of a Grignard reagent with 2,6-dichlorobenzonitrile in an intramolecular fashion. The resulting enolate is then treated with an aryllithium reagent to introduce the bromine atom.[1]

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Workflow: General Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Boronic Acid/Ester (1.1-1.5 equiv) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv) - Solvent (e.g., Toluene, Dioxane, DMF/H₂O) heat Heat reaction mixture (e.g., 80-100 °C) reagents->heat Inert Atmosphere (Ar or N₂) monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with an organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction involving an aryl bromide.

Heck Coupling

The Heck reaction allows for the vinylation of aryl halides. This compound can react with various alkenes to introduce a vinyl group at the 6-position.

Experimental Protocol: General Heck Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Execution: Degas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary or secondary amines to synthesize 6-amino-2,3-dihydrobenzofuran derivatives.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH, Base Reductive\nElimination\nComplex Reductive Elimination Complex Amine\nCoordination->Reductive\nElimination\nComplex Reductive\nElimination\nComplex->Pd(0)L_n Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Biological and Medicinal Significance

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for this compound is limited, its derivatives have shown significant potential in drug discovery.

  • Endothelin Receptor Antagonism: this compound has been identified as a key intermediate in the synthesis of endothelin receptor antagonists. These antagonists have potential applications in the treatment of cardiovascular diseases.[1]

  • BET Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been developed as potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins. BET inhibitors are a promising class of anti-cancer and anti-inflammatory agents.

  • Antimicrobial and Anticancer Activities: The broader class of benzofuran and dihydrobenzofuran derivatives has been extensively studied for antimicrobial and anticancer properties. The introduction of a bromine atom can often enhance the biological activity of a molecule.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of cross-coupling reactions provides a straightforward route to a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The established biological importance of the dihydrobenzofuran core suggests that novel compounds derived from this bromo-substituted precursor will continue to be of significant interest to researchers and drug development professionals. Further investigation into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its therapeutic potential.

References

The Pharmacological Potential of 6-Bromo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with significant therapeutic value.[1] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can effectively interact with various biological targets. The incorporation of a bromine atom at the 6-position of this scaffold can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, often enhancing their potency and selectivity. This guide will delve into the diverse biological activities exhibited by this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenols. Below is a generalized, representative protocol for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes a potential pathway for synthesizing a this compound derivative, starting from 4-bromophenol.

Step 1: Allylation of 4-Bromophenol

  • To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement

  • Heat the 1-allyloxy-4-bromobenzene neat at 180-200 °C for 2-4 hours. The rearrangement can be monitored by TLC.

  • The reaction will yield 2-allyl-4-bromophenol.

  • Purify the product by column chromatography.

Step 3: Cyclization to 6-Bromo-2-methyl-2,3-dihydrobenzofuran

  • Dissolve 2-allyl-4-bromophenol (1 equivalent) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 6-bromo-2-methyl-2,3-dihydrobenzofuran.

Biological Activities and Quantitative Data

This compound derivatives have shown promise in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables.

Antimicrobial Activity

Derivatives of the benzofuran scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The bromine substitution can enhance this activity.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Benzofuran derivative 1Staphylococcus aureus0.39-3.12[2]
Benzofuran derivative 2Escherichia coli0.39-3.12[2]
Benzofuran derivative 3Methicillin-resistant S. aureus0.39-3.12[2]
Benzofuran derivative 4Bacillus subtilis0.39-3.12[2]
Benzofuran derivative 5Candida albicans> 50[2]

Note: Data for specific this compound derivatives is limited in the public domain and the above table represents data for benzofuran derivatives to indicate the potential of the scaffold.

Anti-inflammatory Activity

Several benzofuran derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[3]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO Production Inhibition52.23 ± 0.97[3][4]
Benzofuran derivative 1NO Production Inhibition17.3[5]
Benzofuran derivative 4NO Production Inhibition16.5[5]
Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds showing cytotoxicity against various cancer cell lines.[6]

Table 3: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Brominated benzofuran 1cK562 (leukemia)Not specified[6]
Brominated benzofuran 1eMOLT-4 (leukemia)Not specified[6]
Brominated benzofuran 2dHeLa (cervix carcinoma)Not specified[6]
Brominated benzofuran 3aK562 (leukemia)Not specified[6]
Brominated benzofuran 3dMOLT-4 (leukemia)Not specified[6]

Note: The reference indicates significant cytotoxic activity but does not provide specific IC50 values.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add different concentrations of the test compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 590 nm within 1 hour.[1][10]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[4] Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Induces Benzofuran 6-Bromo-2,3-dihydro- benzofuran Derivative Benzofuran->IKK Inhibits STING_Agonism Benzofuran 6-Bromo-2,3-dihydro- benzofuran Derivative STING STING Benzofuran->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN Type I Interferon (IFN-α/β) Genes Nucleus->IFN Induces Transcription Antiviral_Response Antiviral Response IFN->Antiviral_Response Leads to

References

Natural Sources of Dihydrobenzofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product sources of dihydrobenzofuran compounds, detailing their isolation, characterization, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.

Introduction to Dihydrobenzofuran Compounds

Dihydrobenzofurans are a class of heterocyclic organic compounds characterized by a fused benzene and dihydrofuran ring system. This structural motif is prevalent in a wide array of natural products, particularly in the plant kingdom. These compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Their structural complexity and pharmacological relevance make them attractive targets for natural product isolation, semi-synthetic modification, and total synthesis in the pursuit of novel therapeutic agents.

Natural Product Sources and Isolation

Dihydrobenzofuran compounds are biosynthesized by a variety of plant species, often as secondary metabolites involved in defense mechanisms. This section details the isolation and quantification of specific dihydrobenzofuran derivatives from prominent natural sources.

Polygonum barbatum (L.) Hara

The whole plant of Polygonum barbatum, a member of the Polygonaceae family, is a rich source of bioactive dihydrobenzofuran derivatives with notable anticancer properties.[1][2]

Table 1: Dihydrobenzofuran Derivatives from Polygonum barbatum

Compound NameStarting MaterialAmount of Starting MaterialFractionAmount of FractionIsolated Compound Yield
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1)Dried, powdered whole plant5.4 kgEthyl acetate48 g7 mg
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid (Compound 2)Dried, powdered whole plant5.4 kgEthyl acetate48 gNot specified
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (Compound 3)Dried, powdered whole plant5.4 kgEthyl acetate48 gNot specified
  • Extraction: The shade-dried and powdered whole plant material (5.4 kg) is extracted with methanol. The mixture is filtered twice, and the solvent is removed under vacuum using a rotary evaporator to yield a crude extract (245 g).

  • Fractionation: The crude extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol. This yields an n-hexane fraction (85 g), an ethyl acetate fraction (48 g), and an n-butanol fraction (94 g).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • Elution: A gradient of n-hexane and ethyl acetate is used as the mobile phase, with increasing polarity.

    • Compound 1 Isolation: Compound 1 (7 mg) is obtained from sub-fractions eluted with an n-hexane:ethyl acetate ratio of 65:35.

    • Compound 2 and 3 Isolation: Compounds 2 and 3 are purified from sub-fractions eluted with n-hexane:ethyl acetate ratios of 58:42 and 55:45, respectively, after re-chromatography.

  • Characterization: The structures of the isolated compounds are elucidated using various spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), UV-Visible Spectroscopy, Infrared Spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

G Start Dried Polygonum barbatum (5.4 kg) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Extract (245 g) Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Hexane n-Hexane Fraction (85 g) Solvent_Partitioning->Hexane EtOAc Ethyl Acetate Fraction (48 g) Solvent_Partitioning->EtOAc Butanol n-Butanol Fraction (94 g) Solvent_Partitioning->Butanol Column_Chromatography Silica Gel Column Chromatography EtOAc->Column_Chromatography Compound1 Compound 1 (7 mg) Column_Chromatography->Compound1 Compound2 Compound 2 Column_Chromatography->Compound2 Compound3 Compound 3 Column_Chromatography->Compound3

Caption: Isolation workflow for dihydrobenzofurans from Polygonum barbatum.

Glycyrrhiza inflata Batalin

The roots of Glycyrrhiza inflata, commonly known as licorice, are a source of dihydrobenzofuran congeners of licochalcone A. These compounds are present as trace metabolites.[2][3]

Table 2: Dihydrobenzofuran Derivatives from Glycyrrhiza inflata

Compound NameStarting MaterialAmount of Starting MaterialExtraction MethodIsolated Compound Yield
Licochalcone A Dihydrofuran Congener 1 (LicAF1)Dried roots1 kgEthanol extraction followed by column chromatographyNot specified as a percentage of starting material, isolated as a trace metabolite.
Licochalcone A Dihydrofuran Congener 2 (LicAF2)Dried roots1 kgEthanol extraction followed by column chromatographyNot specified as a percentage of starting material, isolated as a trace metabolite.
  • Pre-treatment: The roots of G. inflata are first extracted with hot water (80°C for 3 hours) to remove water-soluble components. The residue is then dried.

  • Ethanol Extraction: The dried root material (1 kg) is extracted with 5 liters of ethanol to yield a crude ethanol extract (56 g).

  • Column Chromatography: The ethanol extract is subjected to column chromatography on silica gel to isolate the dihydrobenzofuran congeners of licochalcone A. Further purification steps, such as semi-preparative HPLC, are employed to obtain the pure compounds.[2]

G Start Dried Glycyrrhiza inflata Roots (1 kg) Hot_Water Hot Water Extraction (80°C) Start->Hot_Water Residue Dried Residue Hot_Water->Residue Ethanol_Extraction Ethanol Extraction Residue->Ethanol_Extraction Crude_Extract Crude Ethanol Extract (56 g) Ethanol_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Purification Semi-preparative HPLC Column_Chromatography->Purification LicAF1 LicAF1 Purification->LicAF1 LicAF2 LicAF2 Purification->LicAF2

Caption: Isolation workflow for dihydrobenzofurans from Glycyrrhiza inflata.

Croton lechleri Müll. Arg.

The latex of Croton lechleri, known as "Dragon's Blood," contains the dihydrobenzofuran lignan 3',4-O-dimethylcedrusin, which has been investigated for its effects on cell proliferation.[4][5]

Table 3: Dihydrobenzofuran Lignan from Croton lechleri

Compound NameStarting MaterialAmount of Starting MaterialFractionationIsolated Compound Yield
3',4-O-dimethylcedrusinLyophilized latex50 mL (yielding 7.6 g powder)Bioassay-guided fractionationNot specified as a percentage of starting material.
  • Lyophilization: 50 mL of C. lechleri latex is lyophilized to produce a reddish powder (7.6 g).

  • Acidification and Extraction: A portion of the powdered latex (3.0 g) is dissolved in distilled water and acidified with concentrated HCl. The aqueous layer is then continuously extracted with chloroform for 12 hours.

  • Basification and Further Extraction: The pH of the aqueous layer is adjusted to 8 with concentrated NH₄OH, followed by another 12-hour continuous extraction with chloroform. The pH is then raised to 10 with NH₄OH for a final 12-hour chloroform extraction.

  • Bioassay-Guided Fractionation: The resulting fractions are subjected to further separation techniques, guided by biological assays (e.g., inhibition of cell proliferation), to isolate the active dihydrobenzofuran lignan, 3',4-O-dimethylcedrusin.

G Start Croton lechleri Latex (50 mL) Lyophilization Lyophilization Start->Lyophilization Powder Powdered Latex (7.6 g) Lyophilization->Powder Dissolution Dissolution in Acidified Water Powder->Dissolution Extraction1 Continuous Chloroform Extraction (12h) Dissolution->Extraction1 Aqueous1 Aqueous Layer Extraction1->Aqueous1 Basification1 Adjust pH to 8 Aqueous1->Basification1 Extraction2 Continuous Chloroform Extraction (12h) Basification1->Extraction2 Aqueous2 Aqueous Layer Extraction2->Aqueous2 Basification2 Adjust pH to 10 Aqueous2->Basification2 Extraction3 Continuous Chloroform Extraction (12h) Basification2->Extraction3 Bioassay Bioassay-Guided Fractionation Extraction3->Bioassay Compound 3',4-O-dimethylcedrusin Bioassay->Compound

Caption: Fractionation workflow for isolating 3',4-O-dimethylcedrusin from Croton lechleri latex.

Biological Activities and Signaling Pathways

Dihydrobenzofuran compounds from natural sources exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis

The dihydrobenzofuran derivative (Compound 1) isolated from Polygonum barbatum has demonstrated potent anticancer activity against oral (CAL-27) and lung (NCI-H460) cancer cell lines.[6] The primary mechanism of action is the induction of apoptosis, or programmed cell death.[6] This process is mediated by a cascade of enzymes known as caspases.[7][8]

G Compound1 Dihydrobenzofuran (from P. barbatum) Mitochondria Mitochondria Compound1->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by a dihydrobenzofuran from P. barbatum.

Anti-inflammatory Activity: Nrf2/HO-1 and NF-κB Pathways

Dihydrobenzofuran lignans are known to possess anti-inflammatory properties. These effects are often mediated through two key pathways: the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway.[9][10]

Under inflammatory conditions, dihydrobenzofuran lignans can promote the translocation of the transcription factor Nrf2 to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).[12][13] HO-1 plays a crucial role in cytoprotection against oxidative stress.

G Lignans Dihydrobenzofuran Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Anti_inflammatory Anti-inflammatory Effect HO1->Anti_inflammatory

Caption: Activation of the Nrf2/HO-1 pathway by dihydrobenzofuran lignans.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[14] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15][16] Dihydrobenzofuran compounds can inhibit this pathway, thereby reducing inflammation.

G Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK p65_p50_IkB p65/p50-IκBα Complex IKK->p65_p50_IkB phosphorylates IκBα IkB IκBα p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression p65_p50->Pro_inflammatory_genes p65_p50_IkB->IkB degradation p65_p50_IkB->p65_p50 Inflammation Inflammation Pro_inflammatory_genes->Inflammation Lignans Dihydrobenzofuran Compounds Lignans->IKK inhibition

Caption: Inhibition of the NF-κB pathway by dihydrobenzofuran compounds.

Antiviral Activity: cGAS-STING Pathway Activation

Recent studies have shown that some benzofuran derivatives can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to cytosolic DNA.[17] Activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[18][19] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons, which are crucial for antiviral defense.

G Benzofurans Benzofuran Derivatives STING STING Benzofurans->STING activation TBK1 TBK1 STING->TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 phosphorylation IRF3 IRF3 p_TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IRF3_dimer IRF3 Dimer p_IRF3->IRF3_dimer Nucleus Nucleus IRF3_dimer->Nucleus translocation IFN_genes Type I Interferon Gene Expression IRF3_dimer->IFN_genes Antiviral Antiviral Response IFN_genes->Antiviral

Caption: Activation of the cGAS-STING pathway by benzofuran derivatives.

Conclusion

Dihydrobenzofuran compounds isolated from natural sources represent a promising and structurally diverse class of bioactive molecules. This guide has provided an in-depth overview of their origins, detailed experimental protocols for their isolation, and a summary of their mechanisms of action through key signaling pathways. The quantitative data and visual workflows presented herein are intended to facilitate further research and development in the fields of natural product chemistry, pharmacology, and drug discovery. The potent anticancer and anti-inflammatory properties of these compounds underscore their potential as lead structures for the development of novel therapeutics. Continued exploration of the vast chemical diversity of the plant kingdom is likely to uncover new dihydrobenzofuran derivatives with unique and valuable biological activities.

References

Spectroscopic Profile of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Bromo-2,3-dihydrobenzofuran. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of reported data for a closely related isomer and predicted values based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the ¹H NMR data for the dihydrofuran ring is based on the reported values for the isomeric 7-Bromo-2,3-dihydrobenzofuran and is expected to be highly accurate, the aromatic region shifts are estimations. The ¹³C NMR, IR, and Mass Spectrometry data are predicted based on the known spectral characteristics of 2,3-dihydrobenzofuran and the effects of bromine substitution on an aromatic ring.

Table 1: ¹H NMR (Nuclear Magnetic Resonance) Data (Estimated)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.30d~2.0H-7
~7.25dd~8.5, 2.0H-5
~6.70d~8.5H-4
4.59t8.8H-2 (CH₂)
3.28t8.8H-3 (CH₂)

Note: Data for H-2 and H-3 are based on the reported values for 7-Bromo-2,3-dihydrobenzofuran, as the electronic environment of the dihydrofuran ring is expected to be very similar. Aromatic shifts are estimated based on the ortho and meta effects of the bromine substituent.

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Data (Estimated)

Chemical Shift (δ) ppmAssignment
~159C-7a
~133C-5
~128C-7
~115C-6 (C-Br)
~111C-4
~125C-3a
~71C-2
~30C-3

Note: Estimated values are based on the known spectrum of 2,3-dihydrobenzofuran and the anticipated substituent effects of bromine on the aromatic ring.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2850MediumC-H stretching (aromatic and aliphatic)
~1600, ~1480MediumC=C stretching (aromatic ring)
~1230StrongC-O-C asymmetric stretching (ether)
~1050MediumC-O-C symmetric stretching (ether)
~820StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-Br stretching

Note: Predicted values are based on the characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/zRelative IntensityAssignment
198High[M]⁺ (with ⁷⁹Br), Molecular ion
200High[M+2]⁺ (with ⁸¹Br), Molecular ion
119Moderate[M - Br]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)
65Moderate[C₅H₅]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The fragmentation pattern is predicted based on the typical behavior of aromatic ethers and bromoarenes.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may require optimization for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

    • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and reference the solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

    • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound onto the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a relatively volatile compound like this, GC-MS is a common and effective technique.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 200-250 °C.

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (GC-MS/LC-MS) A->D E Data Acquisition B->E C->E D->E F Data Processing & Analysis E->F G Structural Elucidation & Characterization F->G

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Reactivity and stability of 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Stability of 6-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound. It is a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, stability profile, and reactivity in various chemical transformations. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key synthetic pathways. This guide is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, leveraging this versatile chemical scaffold.

Introduction

This compound is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a bromine atom on the benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic building block.[1][2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Its applications are noted in the development of potent inhibitors for the bromo and extra-terminal domain (BET) and as orally active ghrelin receptor inverse agonists.[1][3] Understanding the reactivity and stability of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 189035-22-1[4][5]
Molecular Formula C₈H₇BrO[4][5]
Molecular Weight 199.04 g/mol [4]
Monoisotopic Mass 197.96803 g/mol [5]
Appearance White to off-white solid[3]
Boiling Point 239.8 ± 29.0 °C (Predicted)[3]
Density 1.582 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Very slightly soluble (0.22 g/L at 25 °C)[5]
SMILES C1COC2=C1C=CC(=C2)Br[4][5]
InChIKey BQWBDYZMUCSEHK-UHFFFAOYSA-N[3][5]

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

  • Storage Conditions : The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]

  • Degradation : While specific degradation pathways for this compound are not extensively documented in the provided results, related benzofuran structures can undergo microbial degradation. For instance, Pseudomonas putida can transform dibenzofuran via dioxygenation and meta-cleavage pathways.[6] The dihydrobenzofuran core's stability can be influenced by factors such as pH, light, and temperature, though specific quantitative data is not available.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the bromine-substituted aromatic ring and the dihydrofuran moiety.

General Reactivity

The 2,3-dihydrobenzofuran core is a common motif in natural products and pharmaceuticals.[7] The bromine atom at the 6-position is a key functional group that allows for various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, making halogen-substituted benzofurans critical intermediates in organic synthesis.[8]

Key Synthetic Applications
  • Ghrelin Receptor Inverse Agonists : this compound is utilized in the preparation of 2-alkylamino nicotinamide analogs, which function as orally active inverse agonists for the ghrelin receptor.[3] This application highlights its role as a scaffold in constructing molecules that modulate important biological pathways.

  • BET Inhibitors : The dihydrobenzofuran core is central to a series of highly potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra-terminal domain (BET) family of proteins.[1][2] Optimization of these compounds involved modifying the dihydrobenzofuran scaffold to improve metabolic stability and solubility, leading to the development of drug candidates with favorable pharmacokinetic profiles.[1]

  • Endothelin Receptor Antagonist : The compound has been identified as an endothelin receptor antagonist, inhibiting the binding of endothelin to its receptors.[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the title compound.

Synthesis of this compound

A common synthetic route involves the cyclization of a brominated phenoxy-ethanol derivative. The following protocol is based on literature precedents for similar transformations.[3]

Reaction Scheme: 1,4-dibromo-2-(2-bromoethoxy)benzene → this compound

Procedure:

  • To a solution of 1,4-dibromo-2-(2-bromoethoxy)benzene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), cool the reaction mixture to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.

  • Allow the mixture to warm to 0 °C and continue stirring for an additional 2 hours.

  • Monitor the reaction for completion using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Adjust the pH of the aqueous solution to ~3 using 2 N hydrochloric acid.

  • Extract the aqueous phase three times with a solvent mixture of ethyl acetate/hexane (3:1, v/v).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G Precursor 1,4-dibromo-2- (2-bromoethoxy)benzene Reaction Intramolecular Cyclization (e.g., with n-BuLi) Precursor->Reaction -78 °C to 0 °C Product 6-Bromo-2,3- dihydrobenzofuran Reaction->Product Purification Purification (Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

G Start This compound (Building Block) Step1 Chemical Modification (e.g., Cross-Coupling) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further Synthesis Steps Intermediate->Step2 FinalProduct Biologically Active Compound (e.g., BET Inhibitor, GhrelinR Agonist) Step2->FinalProduct

Caption: Logical workflow for drug development applications.

Conclusion

This compound is a stable, solid compound with significant utility in synthetic and medicinal chemistry. Its stability under standard laboratory conditions, combined with the reactivity conferred by the C-Br bond, makes it an invaluable building block for creating complex molecules. Its demonstrated role in the synthesis of potent BET inhibitors and ghrelin receptor modulators underscores its importance for drug discovery professionals. The protocols and data presented in this guide offer a foundational resource for scientists working with this versatile intermediate.

References

Potential Therapeutic Targets of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the potential therapeutic applications of a specific derivative, 6-Bromo-2,3-dihydrobenzofuran. Based on a comprehensive review of existing literature, two primary therapeutic targets have been identified for this structural class: Endothelin (ET) receptors and the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth overview of these targets, including their associated signaling pathways, detailed experimental protocols for assessing compound activity, and a summary of quantitative data for relevant 2,3-dihydrobenzofuran analogs. While direct quantitative performance data for this compound is limited in publicly accessible literature, the information presented herein provides a robust framework for its further investigation and development as a potential therapeutic agent.

Introduction

This compound is a heterocyclic compound featuring a fused benzene and dihydrofuran ring system with a bromine substituent at the 6-position. This core structure is of significant interest in drug discovery due to its presence in various pharmacologically active molecules. The exploration of its potential therapeutic targets is crucial for elucidating its mechanism of action and guiding future drug development efforts. This guide consolidates the current understanding of the therapeutic potential of the this compound scaffold, with a focus on its interaction with endothelin receptors and BET bromodomains.

Potential Therapeutic Targets

Endothelin Receptors

The endothelin system plays a critical role in vascular homeostasis. Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its receptors a key therapeutic target.

This compound has been identified as an endothelin receptor antagonist with a high affinity for the receptor[1]. Antagonism of these receptors can lead to vasodilation and has therapeutic applications in conditions such as pulmonary arterial hypertension[2][3].

Endothelin receptor activation initiates a cascade of intracellular signaling events. Both ET-A and ET-B receptors can couple to various G proteins, including Gq, Gs, and Gi[4]. The primary signaling pathway for vasoconstriction is mediated through the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.

Endothelin_Signaling Endothelin Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ET-A / ET-B) ET1->ETR Binds G_Protein G-Protein (Gq/11) ETR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Antagonist This compound Antagonist->ETR Inhibits

Endothelin receptor signaling pathway.
BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They recognize acetylated lysine residues on histones, which is a key mechanism in the transcriptional activation of genes. The inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology.

A series of 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins[5]. While this compound was not explicitly evaluated in this series, its core structure suggests it may also exhibit activity against this target class.

BET inhibitors, such as those from the 2,3-dihydrobenzofuran class, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway BET Bromodomain Inhibition Pathway Chromatin Chromatin Ac_Histones Acetylated Histones Ac_Histones->Chromatin Marks BRD4 BRD4 BRD4->Ac_Histones Binds to TF_Complex Transcriptional Machinery BRD4->TF_Complex Recruits cMyc_Gene c-Myc Gene TF_Complex->cMyc_Gene Activates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis Inhibitor 2,3-dihydrobenzofuran (e.g., 6-Bromo derivative) Inhibitor->BRD4 Inhibits Binding Inhibitor->Apoptosis Leads to ET_Assay_Workflow Endothelin Receptor Binding Assay Workflow Start Start Prep Prepare Reagents: - Receptor Membranes - [¹²⁵I]-ET-1 - Test Compound Dilutions Start->Prep Incubate Incubate Components in 96-well Plate Prep->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End AlphaScreen_Workflow AlphaScreen Assay Workflow Start Start Dispense Dispense Reagents to 384-well Plate: - Test Compound - GST-BRD4 - Biotinylated Histone Peptide Start->Dispense Incubate1 Incubate at RT Dispense->Incubate1 AddAcceptor Add GSH Acceptor Beads Incubate1->AddAcceptor Incubate2 Incubate at RT (in dark) AddAcceptor->Incubate2 AddDonor Add Streptavidin Donor Beads Incubate2->AddDonor Incubate3 Incubate at RT (in dark) AddDonor->Incubate3 Read Read AlphaScreen Signal (520-620 nm) Incubate3->Read Analyze Data Analysis: Determine IC50 Read->Analyze End End Analyze->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] The dihydrobenzofuran core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic drugs with diverse pharmacological activities.[2] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 189035-22-1[5][6]
Molecular Formula C₈H₇BrO[5][6]
Molecular Weight 199.04 g/mol [5]
Appearance White to off-white solid[7]
Boiling Point 239.8 ± 29.0 °C (Predicted)[7]
Density 1.582 ± 0.06 g/cm³ (Predicted)[7]
Water Solubility Very slightly soluble (0.22 g/L at 25 °C)[6]
Storage Sealed in dry, Room Temperature[6][7]
SMILES C1COC2=C1C=CC(=C2)Br[5][6]
InChIKey BQWBDYZMUCSEHK-UHFFFAOYSA-N[6][7]

Synthesis and Experimental Protocols

One general and illustrative method is the palladium-catalyzed intramolecular C-H and C-sp2-H coupling of alkyl phenyl ethers.[8]

Illustrative Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,3-Dihydrobenzofuran Derivative

This protocol is a generalized representation based on similar syntheses and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Appropriately substituted alkyl phenyl ether (e.g., 1-bromo-4-(allyloxy)benzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant/additive (e.g., 1,4-benzoquinone (BQ))

  • Base (e.g., LiOAc)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the starting alkyl phenyl ether (1.0 mmol), the palladium catalyst (e.g., 5 mol%), the oxidant (e.g., 1.2 equiv), and the base (e.g., 2.0 equiv).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., 5 mL of THF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a component of numerous biologically active compounds, and the 6-bromo derivative is a key intermediate for creating diverse chemical libraries for drug screening.[3][10]

Antimicrobial and Antifungal Agents

Benzofuran derivatives have shown significant potential as antimicrobial and antifungal agents.[3] The bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Studies on various bromo-substituted benzofuran derivatives have demonstrated their efficacy against a range of bacterial and fungal strains.[11] For example, certain brominated benzofurans have shown significant cytotoxic activity against various cancer cell lines, suggesting that the bromine substitution pattern can enhance biological activity.[11]

Anticancer Activity

The benzofuran nucleus is a core structure in many compounds with anticancer properties.[12] Derivatives of this compound can be elaborated into more complex molecules that inhibit cancer cell growth. For instance, some benzofuran derivatives have shown inhibitory activity against key signaling pathways in cancer, such as the NF-κB pathway.[12] The ability to use the bromo group for further chemical modifications allows for the fine-tuning of the molecule's structure to optimize its anticancer potency and selectivity.[11]

CNS Active Agents

Derivatives of 2,3-dihydrobenzofuran have been investigated for their effects on the central nervous system (CNS).[13] Some analogues of phenethylamines containing the 2,3-dihydrobenzofuran moiety have been synthesized and studied for their hallucinogenic and entactogenic properties.[13][14] For example, 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and its 6-isomer are known CNS stimulants.[13]

Biological Activity of Related Compounds

The versatility of the 6-bromo substituent allows for the synthesis of a wide array of derivatives with diverse biological activities. The following table summarizes the biological activities of some related benzofuran compounds.

Compound ClassSpecific ExamplesBiological ActivityReference
Benzofuran Derivatives 2-ArylbenzofuransAnticancer, Antimicrobial[13]
Bromo-Benzofurans 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamideCytotoxic against leukemia and carcinoma cells[11]
Dihydrobenzofuran Carboxylic Acids N-phenylamide derivativesGrowth inhibitory against various cancer cell lines, NF-κB inhibition[12]
Indolyl Benzofurans Benzofuro[3,2-b]indol-3-onesFused heterocyclic systems with potential bioactivity[10]
Polyamine Conjugates 6-Bromoindolglyoxylamide polyaminesAntimicrobial, antibiotic enhancers[15]

Signaling Pathways and Experimental Workflows

To illustrate the utility of this compound in synthetic chemistry, a generalized workflow for its use in a Suzuki cross-coupling reaction is presented below. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds and assembling complex molecules.

Suzuki_Coupling_Workflow start 6-Bromo-2,3- dihydrobenzofuran reaction Suzuki Coupling Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Heating purification Column Chromatography workup->purification product 6-Aryl-2,3- dihydrobenzofuran Derivative purification->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

While a specific signaling pathway directly modulated by this compound itself is not identified, its derivatives are known to interact with various biological targets. For instance, as mentioned, some derivatives can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

NFkB_Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates inhibitor Dihydrobenzofuran Derivative inhibitor->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb_active NF-κB (Active) ikb->nfkb_active degrades, releasing nfkb_complex IκBα-NF-κB (Inactive) nfkb_complex->ikb nfkb_complex->nfkb_active nucleus Nucleus nfkb_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nfkb_active->transcription activates

References

The Synthesis of 6-Bromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and the presence of a bromine atom, which can serve as a handle for further functionalization or as a bioisostere for other groups, make it a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for this compound, detailed experimental protocols for key synthetic routes, and a comparative analysis of these methods.

Introduction and Historical Context

The introduction of a bromine atom at the 6-position of the dihydrobenzofuran ring system was likely a strategic decision in the context of medicinal chemistry research. The bromine atom can modulate the lipophilicity and metabolic stability of a molecule and provides a reactive site for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. A patent filed in the early 1990s details the preparation of related 2,2-dialkyl-6-bromobenzofurans, indicating that the synthesis of 6-bromo substituted dihydrobenzofurans was of industrial interest by that time.[1]

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and logical approaches involve the formation of the dihydrofuran ring from a pre-brominated phenolic precursor.

Claisen Rearrangement and Intramolecular Cyclization

A classical and reliable approach to the 2,3-dihydrobenzofuran skeleton is through a sequence involving O-allylation of a phenol, followed by a Claisen rearrangement and subsequent intramolecular cyclization. In the context of this compound, this strategy commences with 4-bromophenol.

Diagram: Claisen Rearrangement Pathway

Claisen_Rearrangement 4-Bromophenol 4-Bromophenol 4-Bromoallyl_phenyl_ether 4-Bromoallyl phenyl ether 4-Bromophenol->4-Bromoallyl_phenyl_ether O-Allylation (Base, e.g., K2CO3) Allyl_Bromide Allyl Bromide 2-Allyl-4-bromophenol 2-Allyl-4-bromophenol 4-Bromoallyl_phenyl_ether->2-Allyl-4-bromophenol Claisen Rearrangement (Heat) This compound This compound 2-Allyl-4-bromophenol->this compound Intramolecular Cyclization

Caption: Synthetic pathway via Claisen rearrangement.

This pathway involves three key steps:

  • O-Allylation: 4-Bromophenol is treated with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to form 4-bromoallyl phenyl ether.

  • Claisen Rearrangement: The 4-bromoallyl phenyl ether is heated, typically at temperatures ranging from 180-220 °C, to induce a[2][2]-sigmatropic rearrangement, yielding 2-allyl-4-bromophenol.[3][4][5][6]

  • Intramolecular Cyclization: The resulting 2-allyl-4-bromophenol can undergo intramolecular cyclization to form the dihydrofuran ring. This can be achieved through various methods, including acid catalysis or transition-metal-catalyzed hydroalkoxylation.[7]

Direct Bromination of 2,3-Dihydrobenzofuran

An alternative strategy involves the direct bromination of the pre-formed 2,3-dihydrobenzofuran ring. However, this approach can be less regioselective and may lead to a mixture of brominated products. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, and the position of bromination will be directed by the activating ether oxygen.

Diagram: Direct Bromination Workflow

Direct_Bromination 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Reaction Electrophilic Aromatic Substitution 2,3-Dihydrobenzofuran->Reaction Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction Product_Mixture Mixture of Brominated Isomers Reaction->Product_Mixture This compound This compound Product_Mixture->this compound Purification Other_Isomers Other Bromo-isomers Product_Mixture->Other_Isomers Separation

Caption: Workflow for direct bromination.

Comparative Analysis of Synthetic Routes

ParameterClaisen Rearrangement RouteDirect Bromination Route
Starting Materials 4-Bromophenol, Allyl Bromide2,3-Dihydrobenzofuran, Brominating Agent
Regioselectivity High (controlled by starting material)Potentially low (mixture of isomers)
Number of Steps 31 (excluding synthesis of starting material)
Reaction Conditions High temperature for rearrangementTypically milder conditions
Purification Generally straightforwardCan be challenging due to isomer separation
Overall Yield Moderate to goodVariable, dependent on selectivity

Detailed Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

Step 1: Synthesis of 4-Bromoallyl phenyl ether

  • Materials: 4-Bromophenol, Allyl bromide, Potassium carbonate (anhydrous), Acetone (anhydrous).

  • Procedure: To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-bromoallyl phenyl ether, which can be used in the next step without further purification.

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

  • Materials: 4-Bromoallyl phenyl ether.

  • Procedure: 4-Bromoallyl phenyl ether is heated neat in a sealed tube or under an inert atmosphere at 200-220 °C for 4-6 hours. The progress of the rearrangement is monitored by TLC. Upon completion, the crude 2-allyl-4-bromophenol is cooled to room temperature. Purification can be achieved by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to this compound

  • Materials: 2-Allyl-4-bromophenol, Acid catalyst (e.g., p-toluenesulfonic acid) or a transition metal catalyst.

  • Procedure (Acid-catalyzed): 2-Allyl-4-bromophenol is dissolved in an inert solvent such as toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Applications in Drug Development

The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom serves as a versatile handle for introducing further complexity through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of 2,3-dihydrobenzofuran have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][8] The specific contribution of the 6-bromo substituent can be to enhance binding affinity to a biological target, improve pharmacokinetic properties, or serve as a metabolic blocker.

Conclusion

The synthesis of this compound is a testament to the enduring power of classical organic reactions, such as the Claisen rearrangement, in modern synthetic chemistry. While direct bromination offers a more concise route, the multi-step pathway starting from 4-bromophenol provides superior control over regioselectivity, which is crucial in the synthesis of complex molecules for drug discovery. The versatility of the this compound scaffold ensures its continued importance as a valuable building block for the development of novel therapeutics. Further research may focus on developing more efficient and environmentally benign catalytic methods for the key cyclization step.

References

6-Bromo-2,3-dihydrobenzofuran: A Preliminary Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The benzofuran and its dihydro derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The introduction of a bromine atom at the 6-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the predicted preliminary bioactivity of this compound based on the activities of structurally related compounds. It includes detailed experimental protocols for key bioassays and visual representations of experimental workflows and relevant signaling pathways.

Predicted Bioactivity Profile

While direct experimental data on the bioactivity of this compound is limited in publicly available literature, a preliminary bioactivity profile can be constructed by examining studies on analogous compounds.

Anticancer Activity

Halogenated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance anticancer activity. For instance, certain bromo-substituted benzofuran derivatives have shown potent activity against breast cancer cells by targeting key signaling pathways.

Table 1: Anticancer Activity of Selected Bromo-Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[1]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[1]
Bromo derivative 14cHCT116 (Colon)3.27
Antimicrobial Activity

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a bromo substituent can influence the potency and spectrum of this activity. Studies on various bromo-substituted benzofuran compounds have reported significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity of Selected Bromo-Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-bromo-3-{[phenylmethylidene]amino}[2]benzofuro[3,2-d]pyrimidin-4(3H)-one derivativesE. coli, S. aureus, A. nigerNot specified[3]
6-Bromoindolglyoxylamido derivativesE. coliNot specified (enhanced activity)[4]
Aza-benzofuran compound 1S. typhimurium, S. aureus12.5[5]
Aza-benzofuran compound 1E. coli25[5]
Anti-inflammatory Activity

The anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold has been explored, with some derivatives showing potent inhibition of inflammatory mediators. Halogenation can further enhance these properties. For example, certain benzofuran hybrids have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO Production Inhibition52.23 ± 0.97[2]
Aza-benzofuran compound 1NO Release Inhibition17.3[5]
Aza-benzofuran compound 4NO Release Inhibition16.5[5]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate Calculate % viability & IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6][7][8][9][10]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result Analysis start Start prepare_compound Prepare serial dilutions of compound start->prepare_compound prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum dispense_compound Dispense compound dilutions into 96-well plate prepare_compound->dispense_compound add_inoculum Add bacterial inoculum to wells prepare_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate (18-24h) add_inoculum->incubate read_results Visually assess for growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14]

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for NO Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Analysis start Start seed_cells Seed macrophages in 96-well plate start->seed_cells incubate1 Incubate seed_cells->incubate1 add_compound Add test compound incubate1->add_compound add_lps Add LPS to stimulate add_compound->add_lps incubate2 Incubate add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate add_griess->incubate3 read_absorbance Read absorbance at 540 nm incubate3->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition.[5][15][16]

Potential Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some benzofuran derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][17]

NF-κB Signaling Pathway Inhibition by Benzofuran Derivatives

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Pathway LPS LPS IKK IKK LPS->IKK Benzofuran This compound Benzofuran->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes NFkB_nucleus->Genes activates

Caption: Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Certain benzo[b]furan derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells.[1][18][19][20]

PI3K/Akt Signaling Pathway Inhibition by Benzofuran Derivatives

PI3K_Akt_Pathway cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition cluster_pathway PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Benzofuran This compound Benzofuran->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

Based on the existing literature for structurally similar compounds, this compound holds promise as a scaffold for the development of novel therapeutic agents. The preliminary bioactivity profile suggests potential anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a starting point for the in vitro evaluation of this compound. Further investigation into its specific biological activities and mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and PI3K/Akt, is warranted to fully elucidate its therapeutic potential. The structure-activity relationships of halogenated 2,3-dihydrobenzofurans suggest that the bromo-substitution at the 6-position could confer potent and selective biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2,3-dihydrobenzofuran from o-Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromo-2,3-dihydrobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from readily available o-bromophenols. The synthesis is presented as a robust two-step process involving an initial O-alkylation via Williamson ether synthesis, followed by a palladium-catalyzed intramolecular cyclization.

Introduction

2,3-Dihydrobenzofurans are core structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery. The following protocols outline a reliable synthetic route from o-bromophenols.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Step 1: O-Alkylation (Williamson Ether Synthesis) : o-Bromophenol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol, in the presence of a base to form the intermediate 2-(2-bromophenoxy)ethanol.

  • Step 2: Intramolecular Cyclization : The synthesized intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to yield the final product, this compound.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound. Yields and reaction times can vary depending on the specific substrate and reaction scale.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. O-Alkylation Williamson Ether Synth.o-Bromophenol, 2-Bromoethanol, K₂CO₃ or NaHAcetonitrile or DMF80-1004-1275-90
2. Intramolecular Cyclization Intramolecular Heck2-(2-Bromophenoxy)ethanol, Pd(OAc)₂, P(o-tol)₃, Base (e.g., K₂CO₃, Cs₂CO₃)Toluene or Dioxane100-12012-2460-85

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromophenoxy)ethanol

This protocol details the O-alkylation of o-bromophenol using 2-bromoethanol.

Materials:

  • o-Bromophenol

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromophenoxy)ethanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the palladium-catalyzed intramolecular cyclization of 2-(2-bromophenoxy)ethanol.

Materials:

  • 2-(2-Bromophenoxy)ethanol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

  • Toluene or Dioxane, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-bromophenoxy)ethanol (1.0 eq), Palladium(II) Acetate (0.05 eq), Tri(o-tolyl)phosphine (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous toluene or dioxane to the flask.

  • Heat the reaction mixture to 110°C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by flash column chromatography on silica gel.

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from o-bromophenol.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization Start o-Bromophenol Alkylation Williamson Ether Synthesis (2-Bromoethanol, K₂CO₃, Acetonitrile) Start->Alkylation Intermediate 2-(2-Bromophenoxy)ethanol Cyclization Intramolecular Heck Reaction (Pd(OAc)₂, P(o-tol)₃, Base, Toluene) Intermediate->Cyclization Product This compound Alkylation->Intermediate Cyclization->Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression from starting materials to the final product through the key intermediate.

Logical_Progression cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product o_Bromophenol o-Bromophenol Ether_Intermediate 2-(2-Bromophenoxy)ethanol o_Bromophenol->Ether_Intermediate Williamson Ether Synthesis Two_C_Electrophile 2-Carbon Electrophile (e.g., 2-Bromoethanol) Two_C_Electrophile->Ether_Intermediate Williamson Ether Synthesis Final_Product This compound Ether_Intermediate->Final_Product Pd-Catalyzed Intramolecular Cyclization

Caption: Logical progression of the synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial structural motif in numerous natural products and pharmaceuticals. The methodologies outlined herein focus on various palladium-catalyzed strategies, offering a versatile toolkit for accessing a wide range of substituted dihydrobenzofuran derivatives.

Introduction

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities.[1] Palladium catalysis has emerged as a powerful and versatile tool for the construction of this heterocyclic system, enabling the formation of C-O and C-C bonds with high efficiency and selectivity. This document details several key palladium-catalyzed approaches, including intramolecular C-H activation/C-O cyclization, annulation reactions, and carboalkoxylation of allylphenols. Each section provides a summary of the methodology, a detailed experimental protocol for a representative reaction, and tabulated data to showcase the scope and efficiency of the transformation.

Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This strategy provides a direct and atom-economical method for constructing dihydrobenzofurans through the intramolecular cyclization of substrates bearing a hydroxyl group, which directs the activation of a proximate C-H bond.[1] This approach is particularly useful for the synthesis of spirocyclic and other complex dihydrobenzofurans from readily available alcohol precursors.[1]

General Reaction Scheme:

A generalized reaction scheme for the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization.

Key Features:

  • Direct functionalization of C-H bonds.

  • Good functional group tolerance.

  • Applicable to the synthesis of complex and spirocyclic systems.[1]

Experimental Protocol: Synthesis of 2,2-Diphenyl-2,3-dihydrobenzofuran

This protocol is adapted from the work of Wang, X. et al., J. Am. Chem. Soc., 2010.[1]

Materials:

  • 1,1-Diphenyl-2-(o-tolyl)ethanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Lithium carbonate (Li₂CO₃)

  • Hexafluorobenzene (C₆F₆)

Procedure:

  • To a sealed tube, add 1,1-diphenyl-2-(o-tolyl)ethanol (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), (diacetoxyiodo)benzene (96.6 mg, 0.3 mmol, 1.5 equiv), and lithium carbonate (22.2 mg, 0.3 mmol, 1.5 equiv).

  • Add hexafluorobenzene (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 36 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2,2-diphenyl-2,3-dihydrobenzofuran.

Quantitative Data Summary
SubstrateProductYield (%)
1,1-Diphenyl-2-(o-tolyl)ethanol2,2-Diphenyl-2,3-dihydrobenzofuran88
1-(o-Tolyl)cyclopentanolSpiro[cyclopentane-1,2'-dihydrobenzofuran]75
2-(o-Tolyl)propan-2-ol2,2-Dimethyl-2,3-dihydrobenzofuran65

Table 1: Representative yields for the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization. Data sourced from J. Am. Chem. Soc. 2010.[1]

Proposed Catalytic Cycle

G Pd_II Pd(II) Intermediate_A Pd(II)-Substrate Complex Pd_II->Intermediate_A Substrate Substrate (Alcohol) Substrate->Intermediate_A Coordination Intermediate_B Palladacycle (C-H Activation) Intermediate_A->Intermediate_B C-H Activation (-HX) Intermediate_C Pd(IV) Intermediate Intermediate_B->Intermediate_C Oxidation Intermediate_C->Pd_II Reductive Elimination Product 2,3-Dihydro- benzofuran Intermediate_C->Product Oxidant PhI(OAc)₂ Oxidant->Intermediate_C Oxidant_Reduced PhI AcOH 2 AcOH

Figure 1: Proposed catalytic cycle for the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization.

Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates

This method provides an efficient route to 2,3-dihydrobenzofurans through the palladium-catalyzed reaction of o-iodoaryl acetates with 1,3-dienes.[2] The reaction is believed to proceed through an oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination.[2]

General Reaction Scheme:

A generalized reaction scheme for the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates.

Key Features:

  • Good regioselectivity and stereoselectivity.[2]

  • Wide range of applicable 1,3-dienes and substituted o-iodoaryl acetates.[2]

  • Tolerates both electron-rich and electron-deficient starting materials.[2]

Experimental Protocol: Synthesis of 2-Vinyl-2,3-dihydrobenzofuran

This protocol is adapted from the work of Rozhkov, R. V. and Larock, R. C., J. Org. Chem.

Materials:

  • o-Iodophenyl acetate

  • 1,3-Butadiene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium chloride (n-Bu₄NCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a pressure tube, combine o-iodophenyl acetate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), sodium acetate (1.2 mmol, 1.2 equiv), and tetrabutylammonium chloride (1.0 mmol, 1.0 equiv).

  • Add N,N-dimethylformamide (5 mL).

  • Introduce 1,3-butadiene (2.0 mmol, 2.0 equiv) into the sealed tube.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield 2-vinyl-2,3-dihydrobenzofuran.

Quantitative Data Summary
o-Iodoaryl Acetate1,3-DieneProductYield (%)
o-Iodophenyl acetate1,3-Butadiene2-Vinyl-2,3-dihydrobenzofuran85
4-Methyl-o-iodophenyl acetateIsoprene5-Methyl-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran78
4-Chloro-o-iodophenyl acetate1,3-Cyclohexadiene5-Chloro-cis-2,3,3a,8a-tetrahydro-1H-benzo[b]cyclopenta[d]furan72

Table 2: Representative yields for the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates.

Reaction Workflow

G Start Start Reagents Combine o-Iodoaryl Acetate, Pd(OAc)₂, NaOAc, n-Bu₄NCl in DMF Start->Reagents Add_Diene Add 1,3-Diene Reagents->Add_Diene Heating Heat at 100 °C Add_Diene->Heating Quench Quench with Water and Extract Heating->Quench Purify Purify by Chromatography Quench->Purify Product Final Product Purify->Product

Figure 2: Experimental workflow for the palladium-catalyzed annulation of 1,3-dienes.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This methodology allows for the synthesis of functionalized 2,3-dihydrobenzofurans by coupling readily available 2-allylphenol derivatives with aryl triflates.[3] The reaction proceeds with good yields and diastereoselectivities. A key aspect of this transformation is the promotion of an anti-oxypalladation of the alkene.[3]

General Reaction Scheme:

A generalized reaction scheme for the palladium-catalyzed carboalkoxylation of 2-allylphenols.

Key Features:

  • Employs readily available starting materials.[3]

  • Good diastereoselectivity (up to >20:1 dr).[3]

  • Broad scope with respect to the aryl triflate component.[3]

Experimental Protocol: Synthesis of 2-(4-Methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran

This protocol is adapted from the work of Wolfe, J. P. et al., Org. Lett.

Materials:

  • 2-(But-2-en-1-yl)phenol

  • 4-Methoxyphenyl triflate

  • Lithium tert-butoxide (LiOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Toluene

Procedure:

  • To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (2 mol %) and RuPhos (5 mol %).

  • Add 2-(but-2-en-1-yl)phenol (1.0 equiv), 4-methoxyphenyl triflate (1.2 equiv), and LiOtBu (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (to make a 0.125 M solution with respect to the phenol).

  • Seal the tube and heat the mixture at 98 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the product.

Quantitative Data Summary
2-Allylphenol DerivativeAryl TriflatesProductYield (%)Diastereomeric Ratio
2-(But-2-en-1-yl)phenolPhenyl triflate2-Benzyl-3-methyl-2,3-dihydrobenzofuran85>20:1
2-Allylphenol4-Trifluoromethylphenyl triflate2-(4-(Trifluoromethyl)benzyl)-2,3-dihydrobenzofuran78-
2-Allyl-4-chlorophenolPhenyl triflate5-Chloro-2-benzyl-2,3-dihydrobenzofuran82-

Table 3: Representative yields and diastereoselectivities for the Pd-catalyzed carboalkoxylation of 2-allylphenols.[3]

Proposed Catalytic Cycle

G Pd_0 Pd(0)L Intermediate_A L(Ar)Pd(II)OTf Pd_0->Intermediate_A Oxidative Addition ArOTf ArOTf ArOTf->Intermediate_A Intermediate_B [L(Ar)Pd(II)(Substrate)]⁺ Intermediate_A->Intermediate_B Coordination Substrate 2-Allylphenol Substrate->Intermediate_B Intermediate_C Oxypalladation Intermediate Intermediate_B->Intermediate_C anti-Oxypalladation Intermediate_C->Pd_0 Reductive Elimination Product 2,3-Dihydro- benzofuran Intermediate_C->Product

Figure 3: Proposed catalytic cycle for the carboalkoxylation of 2-allylphenols via an anti-oxypalladation pathway.[3]

Conclusion

The palladium-catalyzed synthesis of 2,3-dihydrobenzofurans offers a diverse and powerful set of tools for organic chemists. The methodologies presented here, including C-H activation, annulation, and carboalkoxylation, provide access to a wide range of substituted dihydrobenzofurans from readily available starting materials. The detailed protocols and tabulated data serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science. Further exploration into enantioselective variations and the development of more sustainable catalytic systems will continue to advance this important area of synthetic chemistry.

References

Application Notes and Protocols: Rhodium-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic methods for its construction is of significant interest to the chemical and medicinal chemistry communities. Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules, offering a direct and atom-economical approach to the formation of C-C and C-heteroatom bonds. This document provides detailed application notes and protocols for the synthesis of dihydrobenzofurans via rhodium-catalyzed C-H activation, based on recent advancements in the field.

Key Methodologies and Applications

Several distinct and effective rhodium-catalyzed methodologies for the synthesis of dihydrobenzofurans have been developed, each with its own set of advantages and substrate scope. These methods typically involve the use of a directing group to facilitate the regioselective C-H activation of an aromatic or vinylic precursor, followed by annulation with a suitable coupling partner.

Annulation of N-Phenoxyacetamides with Unsaturated Partners

A prevalent strategy involves the use of N-phenoxyacetamides as the dihydrobenzofuran precursor. The acetamido group serves as an effective directing group for the ortho-C-H activation of the phenoxy moiety. The resulting rhodacycle intermediate can then undergo annulation with a variety of coupling partners.

a) Coupling with Alkynyloxiranes:

This redox-neutral method allows for the synthesis of highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic allylic alcohol and a quaternary carbon center.[1][2] The reaction proceeds under mild conditions with good yields and a broad substrate scope.[2]

b) Coupling with Alkylidenecyclopropanes (ACPs):

The strain of the cyclopropane ring in ACPs facilitates their participation in a [3+2] annulation with N-phenoxyacetamides, leading to the formation of 3-ethylidenedihydrobenzofurans.[3] This method is characterized by its high chemo- and diastereoselectivity, with the reaction outcome being influenced by the choice of solvent.[3]

c) Coupling with 1,3-Dienes:

A redox-neutral [3+2] annulation between N-phenoxyacetamides and 1,3-dienes provides a direct route to dihydrobenzofurans.[4] This approach demonstrates good functional group compatibility and has been successfully applied in an asymmetric variant.[4]

Annulation of Salicylaldehydes with Diazo Compounds

Salicylaldehydes can serve as precursors to dihydrobenzofurans through a rhodium-catalyzed C-H activation/annulation cascade with diazo compounds. Interestingly, the reaction outcome can be controlled by the choice of additive. In the presence of a silver salt, a tandem C-H activation/decarbonylation/annulation process occurs to yield benzofurans, which can be precursors to dihydrobenzofurans.[5]

Annulation of cis-Stilbene Acids with Diazo Compounds

The carboxylic acid functionality in cis-stilbene acids can act as a directing group to facilitate a C-H functionalization and tandem annulation with 2-diazo-1,3-diketones. This protocol provides access to 6,7-dihydrobenzofuran-4(5H)-one scaffolds.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for selected key methodologies, providing a comparative overview of their efficiency and scope.

Table 1: Rh(III)-Catalyzed Annulation of N-Aryloxyacetamides with Alkynyloxiranes[2]

Substrate (N-Aryloxyacetamide)Coupling Partner (Alkynyloxirane)Catalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)
N-Phenylacetamide2-Methyl-2-(phenylethynyl)oxirane[CpRhCl₂]₂ (2.5)CsOAc (50 mol%)CH₃CN1692
N-(4-Methoxyphenyl)acetamide2-Methyl-2-(phenylethynyl)oxirane[CpRhCl₂]₂ (2.5)CsOAc (50 mol%)CH₃CN1685
N-(4-Chlorophenyl)acetamide2-Methyl-2-(phenylethynyl)oxirane[CpRhCl₂]₂ (2.5)CsOAc (50 mol%)CH₃CN1678
N-Phenylacetamide2-(Cyclohexylethynyl)-2-methyloxirane[CpRhCl₂]₂ (2.5)CsOAc (50 mol%)CH₃CN2465

Reaction conditions: Substrate (0.2 mmol), alkynyloxirane (0.3 mmol), catalyst, and additive in solvent (2 mL) at room temperature under N₂.

Table 2: Rh(III)-Catalyzed Chemodivergent Coupling of N-Phenoxyacetamides and Alkylidenecyclopropanes[3]

Substrate (N-Phenoxyacetamide)Coupling Partner (Alkylidenecyclopropane)Catalyst Loading (mol%)SolventTime (h)Yield (%) of Dihydrobenzofuran
N-Phenylacetamide(1-Phenylvinylidene)cyclopropane--INVALID-LINK--₂ (5)HFIP1282
N-(4-Methylphenyl)acetamide(1-Phenylvinylidene)cyclopropane--INVALID-LINK--₂ (5)HFIP1275
N-(4-Bromophenyl)acetamide(1-Phenylvinylidene)cyclopropane--INVALID-LINK--₂ (5)HFIP1288
N-Phenylacetamide(1-(4-Chlorophenyl)vinylidene)cyclopropane--INVALID-LINK--₂ (5)HFIP1279

Reaction conditions: N-phenoxyacetamide (0.2 mmol), alkylidenecyclopropane (0.4 mmol), and catalyst in solvent (2 mL) at 60 °C. A gram-scale reaction with 3 mol% catalyst loading yielded 73% of the product.[3]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.

Protocol 1: Synthesis of 2,3-Dihydrobenzofurans via Annulation of N-Aryloxyacetamides with Alkynyloxiranes[2]
  • To a 25 mL Schlenk tube charged with a magnetic stir bar, add the N-aryloxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and CsOAc (0.1 mmol, 0.5 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous CH₃CN (2 mL) via syringe.

  • Add the alkynyloxirane (0.3 mmol, 1.5 equiv) via syringe.

  • Seal the tube and stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Protocol 2: Synthesis of 3-Ethylidenedihydrobenzofurans via Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes[3]
  • To a sealed tube, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), the alkylidenecyclopropane (0.4 mmol, 2.0 equiv), and --INVALID-LINK--₂ (0.01 mmol, 5 mol%).

  • Add hexafluoroisopropanol (HFIP, 2 mL).

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-ethylidenedihydrobenzofuran.

Visualizations

Proposed Catalytic Cycle for Dihydrobenzofuran Synthesis

The following diagram illustrates a generalized proposed catalytic cycle for the Rh(III)-catalyzed synthesis of dihydrobenzofurans from N-phenoxyacetamides. The cycle typically involves C-H activation to form a rhodacycle, coordination and insertion of the coupling partner, and subsequent reductive elimination or other cyclization pathways to furnish the product and regenerate the active catalyst.

Catalytic_Cycle Rh_III [CpRh(III)X₂] Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle C-H Activation -HX Substrate N-Phenoxyacetamide Substrate->Rhodacycle Insertion_Complex Insertion Complex Rhodacycle->Insertion_Complex Coordination & Insertion Coupling_Partner Unsaturated Partner (e.g., Alkene, Alkyne) Coupling_Partner->Insertion_Complex Product Dihydrobenzofuran Insertion_Complex->Product Reductive Elimination or β-H Elimination/ Cyclization Regen_Catalyst Regenerated [CpRh(III)X₂] Insertion_Complex->Regen_Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh(III)-catalyzed dihydrobenzofuran synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of dihydrobenzofurans using rhodium-catalyzed C-H activation.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents Weigh Substrates, Catalyst, Additive Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Dry Solvent Inert_Atmosphere->Solvent_Addition Reaction Stir at Defined Temperature and Time Solvent_Addition->Reaction Concentration Solvent Removal (Rotary Evaporation) Reaction->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Characterization Product Characterization (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for dihydrobenzofuran synthesis.

Mechanistic Insights

The mechanism of rhodium-catalyzed C-H activation is a subject of ongoing research. For the synthesis of dihydrobenzofurans, a concerted metalation-deprotonation (CMD) pathway is often proposed for the initial C-H bond cleavage, forming a five-membered rhodacycle intermediate.[7] The subsequent steps are dependent on the nature of the coupling partner and can involve migratory insertion, reductive elimination, or β-hydride elimination followed by further transformations to yield the final product and regenerate the active Rh(III) catalyst.[7] Kinetic isotope effect studies can provide evidence for the rate-determining step of the reaction.[3] Theoretical studies, such as density functional theory (DFT) calculations, have also been instrumental in elucidating the reaction pathways and the roles of various ligands and additives.[7][8]

Conclusion

Rhodium-catalyzed C-H activation represents a robust and versatile platform for the synthesis of dihydrobenzofurans. The methodologies outlined in these application notes offer researchers in academia and industry powerful tools for the construction of this important heterocyclic scaffold. The provided protocols and data serve as a practical guide for the implementation of these synthetic strategies, while the mechanistic and workflow diagrams offer a conceptual framework for understanding and executing these reactions. Further exploration and development in this area are anticipated to lead to even more efficient, selective, and sustainable methods for the synthesis of complex molecules.

References

The Versatile Scaffold: Applications of 6-Bromo-2,3-dihydrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 6-bromo-2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the discovery of novel therapeutics, particularly in the areas of oncology and inflammation.

The dihydrobenzofuran core is present in numerous natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a bromine atom at the 6-position provides a key handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) through various cross-coupling reactions. This strategic placement of bromine allows for the facile introduction of a multitude of substituents, leading to the generation of extensive compound libraries for high-throughput screening.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting several key biological pathways implicated in disease. Notably, these compounds have been investigated as:

  • Kinase Inhibitors: Several derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Anticancer Agents: By modulating pathways such as the p53-dependent apoptotic pathway, the NF-κB signaling cascade, and the PI3K/AKT/mTOR pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Endothelin Receptor Antagonists: The this compound scaffold has been identified as a core component of molecules that can block endothelin receptors, which are involved in vasoconstriction and cell proliferation.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative compounds derived from brominated dihydrobenzofuran and related benzofuran scaffolds.

Compound IDTarget/AssayCell LineIC50/KiReference
1 CytotoxicityK562 (Leukemia)5.0 µM[1]
1 CytotoxicityHL-60 (Leukemia)0.1 µM[1]
2 Pim-1 Kinase-1.1 µM
3 Casein Kinase 2 (CK2)-5.8 nM[2]
4 mPGES-1-low µM range[3]

Table 1: Anticancer and Kinase Inhibitory Activities of Brominated Benzofuran Derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of the this compound scaffold and its subsequent derivatization are provided below. These protocols are based on established synthetic methodologies and can be adapted for the synthesis of a wide range of analogs.

Protocol 1: Synthesis of this compound

A common route to this compound involves the cyclization of a suitably substituted bromophenol. A general two-step procedure is outlined below.

Step 1: Williamson Ether Synthesis

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 1,2-dibromoethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 1-bromo-2-(4-bromophenoxy)ethane, by column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the 1-bromo-2-(4-bromophenoxy)ethane (1.0 eq) to a flask containing a Lewis acid such as aluminum chloride (AlCl₃) (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a heteroaryl boronic acid.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.[4]

  • Add an anhydrous, degassed solvent such as toluene or THF via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow start 4-Bromophenol intermediate1 1-Bromo-2-(4-bromophenoxy)ethane start->intermediate1 Williamson Ether Synthesis scaffold This compound intermediate1->scaffold Friedel-Crafts Cyclization coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) scaffold->coupling derivatives Bioactive Derivatives coupling->derivatives bioassay Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) derivatives->bioassay

Synthetic workflow for this compound derivatives.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax arrest G1/S Cell Cycle Arrest p21->arrest mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzofuran Benzofuran Derivative benzofuran->p53

Simplified p53-dependent apoptosis pathway modulated by benzofuran derivatives.

nfkb_pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Binding stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) Release & Nuclear Translocation ikb->nfkb transcription Gene Transcription (Inflammatory Cytokines, etc.) nfkb->transcription benzofuran Benzofuran Derivative benzofuran->ikk Inhibition

Overview of the NF-κB signaling pathway and its inhibition.

pi3k_akt_mtor_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Growth & Proliferation mtor->proliferation benzofuran Benzofuran Derivative benzofuran->pi3k Inhibition

Simplified PI3K/AKT/mTOR signaling pathway with a point of inhibition.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization through modern cross-coupling chemistry, combined with the inherent biological relevance of the dihydrobenzofuran core, make it an attractive platform for medicinal chemists. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the rich chemical space and therapeutic potential of this promising heterocyclic system. Further investigation into the specific molecular targets and mechanisms of action of derivatives will undoubtedly pave the way for the discovery of next-generation drugs for a variety of diseases.

References

Functionalization of the 6-Bromo-2,3-dihydrobenzofuran Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-bromo-2,3-dihydrobenzofuran scaffold. This versatile heterocyclic motif is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects. The protocols outlined below focus on common and powerful cross-coupling and cyanation reactions to enable the synthesis of diverse libraries of novel compounds for drug discovery programs.

Introduction

The 2,3-dihydrobenzofuran core is a privileged structure in numerous biologically active natural products and synthetic molecules. The presence of a bromine atom at the 6-position offers a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document details procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions on the this compound scaffold.

Key Functionalization Reactions

A variety of powerful, palladium-catalyzed cross-coupling reactions can be employed to functionalize the this compound scaffold. These methods offer a broad substrate scope and functional group tolerance, making them ideal for the synthesis of compound libraries for high-throughput screening.

Experimental Workflow Overview

Below is a generalized workflow for the functionalization of this compound.

Functionalization Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira cyanation Cyanation (Cyanide Source) start->cyanation end_suzuki 6-Aryl-2,3-dihydrobenzofurans suzuki->end_suzuki end_buchwald 6-Amino-2,3-dihydrobenzofurans buchwald->end_buchwald end_sonogashira 6-Alkynyl-2,3-dihydrobenzofurans sonogashira->end_sonogashira end_cyanation 2,3-Dihydrobenzofuran-6-carbonitrile cyanation->end_cyanation NF_kappaB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates inhibition 2,3-Dihydrobenzofuran Derivatives inhibition->IKK inhibit PGE2_Synthesis_Pathway phospholipids Membrane Phospholipids pla2 PLA₂ phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 converts to mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E₂ (PGE₂) mpges1->pge2 catalyzes inflammation Inflammation, Pain, Fever pge2->inflammation mediates inhibition 2,3-Dihydrobenzofuran Derivatives inhibition->mpges1 inhibit Cannabinoid_Receptor_Signaling ligand 2,3-Dihydrobenzofuran Derivative (Ligand) receptor CB1/CB2 Receptor ligand->receptor binds to g_protein G-protein (Gi/o) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk MAPK Pathway g_protein->mapk activates ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulates camp cAMP ac->camp produces cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response mapk->cellular_response ion_channel->cellular_response NMDA_Receptor_Signaling glutamate Glutamate receptor NMDA Receptor glutamate->receptor binds to ca_influx Ca²⁺ Influx receptor->ca_influx allows camk CaMKII ca_influx->camk activates creb CREB camk->creb activates gene_expression Gene Expression creb->gene_expression plasticity Synaptic Plasticity (LTP/LTD) gene_expression->plasticity modulator 2,3-Dihydrobenzofuran Derivative modulator->receptor modulates

The Versatile Building Block: 6-Bromo-2,3-dihydrobenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a fused dihydrofuran and a brominated benzene ring, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with significant biological activity. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel molecular scaffolds. This application note explores the utility of this compound in key organic reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and its potential application in the synthesis of bioactive compounds such as endothelin receptor antagonists.

Key Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, providing efficient pathways to elaborate the core structure.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This compound can be effectively coupled with various aryl or heteroaryl boronic acids to synthesize 6-aryl-2,3-dihydrobenzofuran derivatives. These products are of interest in medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active molecules.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)100880-90
3Thiophen-3-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2 eq)Toluene/H₂O (10:1)1001675-85

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrates used.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines, which are common motifs in pharmaceuticals. This compound can be reacted with a variety of primary and secondary amines to yield 6-amino-2,3-dihydrobenzofuran derivatives.

Table 2: Representative Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2 eq)Toluene1001880-90
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2 eq)1,4-Dioxane1102475-85
3AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5 eq)THF801270-80

Note: The data in this table is representative and based on typical conditions for Buchwald-Hartwig aminations of similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrates used.

Application in the Synthesis of Bioactive Molecules: Endothelin Receptor Antagonists

Endothelin receptors (ET-A and ET-B) are G-protein coupled receptors involved in vasoconstriction and cell proliferation.[1][2] Antagonists of these receptors are therapeutic agents for conditions such as pulmonary arterial hypertension. The 2,3-dihydrobenzofuran scaffold is a feature in some known endothelin receptor antagonists. While a direct synthesis from this compound is not extensively documented in publicly available literature, its potential as a starting material is significant. A plausible synthetic strategy would involve a Suzuki coupling to introduce a requisite aryl or heteroaryl group, followed by further functionalization.

Below is a diagram illustrating the general signaling pathway of the endothelin receptor and the point of intervention for an antagonist.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor Endothelin Receptor (ET-A / ET-B) Endothelin-1->ET_Receptor Binds to G_Protein Gq/11 Protein ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (Vasoconstriction, Proliferation) Ca_Release->Physiological_Response PKC->Physiological_Response Antagonist Antagonist (e.g., derived from This compound) Antagonist->ET_Receptor Blocks Suzuki_Workflow A 1. Add this compound, arylboronic acid, base, and solvent to a Schlenk flask. B 2. Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 min. A->B C 3. Add the Palladium catalyst and ligand under a counterflow of inert gas. B->C D 4. Heat the reaction mixture with vigorous stirring and monitor by TLC/LC-MS. C->D E 5. Upon completion, cool to room temperature and perform aqueous workup. D->E F 6. Extract with an organic solvent, dry, and concentrate. E->F G 7. Purify the crude product by column chromatography. F->G Buchwald_Hartwig_Workflow A 1. In a glovebox or under inert atmosphere, add Pd catalyst, ligand, and base to an oven-dried Schlenk tube. B 2. Add this compound and the desired amine. A->B C 3. Add anhydrous, degassed solvent via syringe. B->C D 4. Seal the tube and heat the reaction mixture with stirring. Monitor by TLC/LC-MS. C->D E 5. Upon completion, cool to room temperature. D->E F 6. Dilute with a suitable solvent and filter through celite. E->F G 7. Concentrate the filtrate and purify by column chromatography. F->G

References

Application Notes and Protocols: 6-Bromo-2,3-dihydrobenzofuran in the Synthesis of a Novel Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin receptor antagonists (ERAs) are a critical class of therapeutics, particularly for the management of pulmonary arterial hypertension (PAH).[1] The endothelin axis plays a significant role in vasoconstriction and cell proliferation, making its antagonism a key therapeutic strategy.[1] This document outlines a proposed synthetic pathway for a novel, potential endothelin receptor antagonist, N-(4-(tert-butyl)phenyl)-6-(2,3-dihydrobenzofuran-6-yl)pyrimidine-4-sulfonamide , utilizing 6-bromo-2,3-dihydrobenzofuran as a key starting material. The protocol is based on established chemical transformations, providing a framework for the synthesis and further investigation of new benzofuran-containing ERAs.

Introduction to Endothelin Receptor Antagonism

The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), is a pivotal regulator of vascular tone.[1][2] ET-1, the predominant isoform in the cardiovascular system, mediates its potent vasoconstrictive and mitogenic effects primarily through the ETA receptor on vascular smooth muscle cells.[1][2] Overactivation of the endothelin system is a key pathological feature of PAH.[1]

ERAs function by blocking the binding of endothelin to its receptors, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and proliferation. Clinically approved ERAs include bosentan, ambrisentan, and macitentan, which have become cornerstone therapies for PAH.[1][2] The development of novel ERAs with improved efficacy, selectivity, and safety profiles remains an active area of research. The benzofuran scaffold is a versatile heterocyclic motif found in numerous biologically active compounds and represents a promising core for the design of new therapeutic agents.[3][4][5]

Endothelin Signaling Pathway

The binding of ET-1 to its receptors (ETA and ETB) on vascular smooth muscle cells initiates a Gq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]

Endothelin_Signaling cluster_receptor Cell Membrane ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq11 Gq/11 ETAR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Contraction Vasoconstriction & Proliferation DAG->Contraction Ca Ca2+ SR->Ca Release Ca->Contraction

Caption: Endothelin receptor signaling pathway leading to vasoconstriction.

Proposed Synthesis of a Novel Endothelin Receptor Antagonist

This section details a hypothetical multi-step synthesis of N-(4-(tert-butyl)phenyl)-6-(2,3-dihydrobenzofuran-6-yl)pyrimidine-4-sulfonamide (Compound 4 ). The workflow starts with this compound and proceeds through a Suzuki coupling reaction, followed by chlorosulfonylation and subsequent amidation.

Synthesis_Workflow A This compound (1) C 6-(Pyrimidin-4-yl)-2,3-dihydrobenzofuran (2) A->C Suzuki Coupling B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine B->C E 6-(2,3-Dihydrobenzofuran-6-yl)pyrimidine-4-sulfonyl chloride (3) C->E Chlorosulfonylation D Chlorosulfonic acid D->E G Target Compound (4) N-(4-(tert-butyl)phenyl)-6-(2,3- dihydrobenzofuran-6-yl)pyrimidine-4-sulfonamide E->G Amidation F 4-(tert-Butyl)aniline F->G

Caption: Proposed synthetic workflow for the target endothelin receptor antagonist.

Quantitative Data (Hypothetical)

The following table summarizes the expected outcomes for the synthesis of the target compound. Yields and purity are based on typical results for the described reaction types.

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldPurity (by HPLC)
1Compound 2 C12H10N2O198.221.991.6583%>98%
2Compound 3 C12H9ClN2O3S296.732.972.2074%>95%
3Compound 4 C22H22N4O3S410.504.113.1276%>99%

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6-(Pyrimidin-4-yl)-2,3-dihydrobenzofuran (Compound 2)

  • Reaction: Suzuki Coupling

  • Procedure:

    • To a solution of this compound (1 ) (1.99 g, 10 mmol) in a 3:1 mixture of dioxane and water (40 mL), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (2.50 g, 12 mmol) and sodium carbonate (2.65 g, 25 mmol).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, wash with brine (3 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Compound 2 as a solid.

Protocol 2: Synthesis of 6-(2,3-Dihydrobenzofuran-6-yl)pyrimidine-4-sulfonyl chloride (Compound 3)

  • Reaction: Chlorosulfonylation

  • Procedure:

    • Cool chlorosulfonic acid (10 mL) to 0 °C in an ice bath under an argon atmosphere.

    • Add 6-(pyrimidin-4-yl)-2,3-dihydrobenzofuran (2 ) (1.98 g, 10 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Compound 3 . This intermediate is often used immediately in the next step without further purification.

Protocol 3: Synthesis of N-(4-(tert-butyl)phenyl)-6-(2,3-dihydrobenzofuran-6-yl)pyrimidine-4-sulfonamide (Compound 4)

  • Reaction: Amidation

  • Procedure:

    • Dissolve 6-(2,3-dihydrobenzofuran-6-yl)pyrimidine-4-sulfonyl chloride (3 ) (2.97 g, 10 mmol) in anhydrous pyridine (20 mL) at 0 °C.

    • Add a solution of 4-(tert-butyl)aniline (1.64 g, 11 mmol) in anhydrous pyridine (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding 1 M HCl (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by recrystallization from ethanol/water to afford the final target Compound 4 .

Conclusion and Future Perspectives

The protocols described provide a viable, albeit hypothetical, pathway for the synthesis of a novel endothelin receptor antagonist incorporating the this compound scaffold. The successful synthesis of Compound 4 would warrant further investigation into its biological activity, including in vitro binding assays to determine its affinity and selectivity for ETA and ETB receptors. Subsequent structure-activity relationship (SAR) studies could lead to the optimization of this lead compound, potentially yielding a new class of potent and selective ERAs for the treatment of cardiovascular diseases.

References

Application Notes and Protocols for Suzuki Coupling with 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. The functionalization of this scaffold is crucial for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds at specific positions.

This application note provides a detailed experimental procedure for the Suzuki coupling of 6-Bromo-2,3-dihydrobenzofuran with various aryl and heteroaryl boronic acids. The resulting 6-aryl-2,3-dihydrobenzofuran derivatives are of significant interest in drug discovery. For instance, derivatives of this class have been investigated as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an important target in inflammation and cancer research.[1] Furthermore, the 2,3-dihydrobenzofuran motif is found in compounds targeting cannabinoid receptors and other G-protein coupled receptors, highlighting its broad therapeutic potential.[2]

The protocols outlined below offer a robust starting point for the synthesis of diverse libraries of 6-substituted 2,3-dihydrobenzofuran analogs for screening in various drug discovery programs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3][4] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)Ln-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas (Nitrogen or Argon)

General Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and catalyst/ligand in a flame-dried flask. inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent Add degassed solvent(s) via syringe. inert->solvent heat Heat the reaction mixture to the desired temperature with vigorous stirring. solvent->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature and dilute with an organic solvent. monitor->cool wash Wash the organic layer with water and brine. cool->wash dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate Filter and concentrate the solvent under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Figure 2: General Experimental Workflow for Suzuki Coupling.
  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the bromo-dihydrobenzofuran is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aryl-2,3-dihydrobenzofuran.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a selection of boronic acids. These examples are based on established procedures for similar aryl bromides and serve as a guide for reaction optimization.

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001680-90
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane100888-98
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)DMF/H₂O (10:1)1102465-75
5Thiophen-2-ylboronic acidPdCl₂(dppf) (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1001870-80
6Pyrimidine-5-boronic acidPd(OAc)₂ (3) / XPhos (6)K₃PO₄ (2.5)2-MeTHF/H₂O (10:1)1001275-85

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization is recommended for each new substrate combination.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper handling to avoid deactivation.
Insufficiently inert atmosphereThoroughly degas all solvents and ensure the reaction is set up under a positive pressure of inert gas.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. For some boronic acids, anhydrous conditions may be preferable.
Significant Side Products (e.g., Homocoupling) Slow transmetalationIncrease the temperature or change the ligand to one that promotes faster transmetalation.
Protodeboronation of the boronic acidUse a higher equivalent of the boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). Ensure the base is not excessively strong for the substrate.
Catalyst Decomposition (turns black) High temperature or presence of oxygenLower the reaction temperature and ensure a strictly inert atmosphere. The use of a more robust ligand can also help stabilize the catalyst.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving benzofuran and 2,3-dihydrobenzofuran scaffolds. While specific HTS data for 6-Bromo-2,3-dihydrobenzofuran is not extensively published, the broader benzofuran and 2,3-dihydrobenzofuran cores are prevalent in several successful HTS campaigns. The following sections detail the application of these scaffolds in the discovery of inhibitors for key therapeutic targets: mTOR, Hepatitis C Virus (HCV), and BET bromodomains.

Application Note 1: Identification of Benzofuran Derivatives as mTOR Signaling Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for oncology drug discovery. High-throughput screening has identified benzofuran derivatives as a promising class of mTOR inhibitors.

Quantitative Data Summary

A high-throughput screen of compound libraries led to the identification of the benzofuran-containing compound, ChemBridge 5219657, as an inhibitor of the Akt/mTOR signaling pathway. Subsequent structure-activity relationship (SAR) studies produced more potent derivatives. The cytotoxic activity of these compounds was evaluated in various cancer cell lines.[1][2][3][4]

Compound IDCancer Cell LineIC50 (µM)Reference
HTS Hit 1 (ChemBridge 5219657)Panel of human cancer cell lines30 - 140[2]
Derivative 30b SQ20B (Head and Neck)Significantly more cytotoxic than HTS hit[4]
Optimized DerivativeSQ20B (Head and Neck)0.46[3]

Signaling Pathway

The mTOR signaling pathway is a complex cascade that responds to various upstream signals, including growth factors and nutrients. Activated mTOR, primarily through the mTORC1 complex, phosphorylates downstream effectors like S6K1 and 4E-BP1 to promote protein synthesis and cell growth. Benzofuran-based inhibitors have been shown to directly bind to mTORC1 and inhibit its kinase activity.[2]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->mTORC1

Simplified mTOR Signaling Pathway and Inhibition by Benzofuran Derivatives.

Experimental Protocol: In-Cell Western™ Assay for mTORC1 Signaling

This protocol describes a high-throughput, cell-based assay to quantify the phosphorylation of Ribosomal Protein S6 (rpS6), a downstream target of mTORC1, as a measure of mTORC1 activity.

Materials:

  • Human cancer cell line (e.g., HeLa, SQ20B)

  • 384-well microplates

  • Complete culture medium

  • Benzofuran derivative compounds

  • 4% Formaldehyde in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (3% BSA and 0.2% Triton X-100 in PBS)

  • Primary Antibody: Rabbit anti-phospho-rpS6 (Ser235/236)

  • Infrared-labeled Secondary Antibody: Donkey anti-rabbit IgG (e.g., IRDye® 800CW)

  • Infrared-excitable cell stain for normalization (e.g., CellTag™ 700 Stain)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of benzofuran compounds to the wells. Include a vehicle control (DMSO) and a positive control (known mTOR inhibitor). Incubate for the desired treatment time (e.g., 2-24 hours).

  • Fixation: Aspirate the medium and add 50 µL of 4% formaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the plate with PBS. Add 50 µL of 0.2% Triton X-100 in PBS and incubate for 5 minutes.

  • Blocking: Wash the plate with PBS. Add 50 µL of Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-phospho-rpS6 antibody in Blocking Buffer. Add 20 µL of the diluted antibody to each well and incubate overnight at 4°C.

  • Secondary Antibody and Cell Stain Incubation: Wash the plate with PBS containing 0.1% Tween-20. Add 20 µL of the secondary antibody and cell stain cocktail diluted in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the plate multiple times with PBS containing 0.1% Tween-20.

  • Imaging: Scan the plate using an infrared imaging system at 700 nm (for cell number) and 800 nm (for phospho-rpS6 signal).

  • Data Analysis: Normalize the phospho-rpS6 signal to the cell number signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application Note 2: Discovery of Benzofuran-Based Hepatitis C Virus (HCV) Inhibitors

Hepatitis C virus (HCV) is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B RNA-dependent RNA polymerase is a key enzyme in the viral replication cycle and a prime target for antiviral drug development. A high-throughput, cell-based HCV luciferase reporter assay was successfully employed to identify a novel class of benzofuran-based HCV inhibitors.[5][6][7]

Quantitative Data Summary

Screening of a large small-molecule library identified benzofuran compounds as potent HCV inhibitors. Optimization of the benzofuran scaffold led to exemplars with significant antiviral activity and low cytotoxicity.[5][7]

Compound IDHCV Inhibition (EC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Reference
Optimized Exemplars < 100> 25> 371[5][7]
3{4} 177> 100> 568[5]
10{2} 210> 25> 119[5]

HCV Replication Cycle and Assay Principle

The HCV replication cycle involves the translation of the viral RNA into a polyprotein, which is then cleaved into structural and non-structural proteins. The non-structural proteins form a replication complex to synthesize new viral RNA. The cell-based assay utilizes a recombinant infectious HCV (HCVcc) carrying a luciferase reporter gene. Inhibition of any stage of the HCV replication cycle results in a decrease in luciferase activity.

HCV_Replication HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Replication Complex Formation (NS5B) Translation->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Luciferase_Expression Luciferase Expression RNA_Replication->Luciferase_Expression Egress Egress Assembly->Egress Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->Replication_Complex

HCV Replication Cycle and Luciferase Reporter Assay Principle.

Experimental Protocol: Cell-Based HCV Luciferase Reporter Assay

This protocol describes a high-throughput screening assay to identify inhibitors of HCV replication using a luciferase reporter virus.

Materials:

  • Huh7.5.1 cells

  • Complete DMEM medium

  • Recombinant infectious HCV carrying a Renilla luciferase reporter (HCVcc-Rluc)

  • 384-well white, clear-bottom plates

  • Benzofuran derivative compounds

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7.5.1 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Addition: Add benzofuran compounds at various concentrations to the wells.

  • Infection: Infect the cells with HCVcc-Rluc at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a white opaque plate. Add the luciferase assay substrate and measure the luminescence using a luminometer.

  • Cytotoxicity Assay (Parallel Plate): In a separate plate, treat cells with the same compound concentrations but without virus infection. After 72 hours, assess cell viability using a suitable method (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition for each compound concentration and determine the EC50 and CC50 values.

Application Note 3: Development of 2,3-Dihydrobenzofurans as Selective BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. BET inhibitors have emerged as promising therapeutics for cancer and inflammatory diseases. A series of 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins.[8]

Quantitative Data Summary

Optimization of the 2,3-dihydrobenzofuran scaffold has led to the development of inhibitors with high potency and remarkable selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins.

Compound IDBRD4 BD1 (IC50, nM)BRD4 BD2 (IC50, nM)Selectivity (BD1/BD2)Reference
GSK852 >10,00010>1000-fold[8]

Mechanism of Action

BET proteins, through their bromodomains, bind to acetylated histones at gene promoters and enhancers, recruiting the transcriptional machinery to activate gene expression, including key oncogenes like c-Myc. 2,3-Dihydrobenzofuran-based inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression.

BET_Inhibition Acetylated_Histones Acetylated Histones (on Chromatin) BET_Protein BET Protein (e.g., BRD4) Acetylated_Histones->BET_Protein binds to Transcriptional_Machinery Transcriptional Machinery BET_Protein->Transcriptional_Machinery recruits Gene_Transcription Oncogene Transcription (e.g., c-Myc) Transcriptional_Machinery->Gene_Transcription activates Dihydrobenzofuran_Inhibitor 2,3-Dihydrobenzofuran Inhibitor Dihydrobenzofuran_Inhibitor->BET_Protein competitively binds

Mechanism of BET Bromodomain Inhibition.

Experimental Protocol: AlphaScreen Assay for BET Bromodomain Inhibitors

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for HTS of protein-protein interactions. This protocol describes its application for identifying inhibitors of the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

  • His-tagged BET bromodomain protein (e.g., BRD4-BD1 or BRD4-BD2)

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well white microplates (e.g., ProxiPlate™)

  • 2,3-Dihydrobenzofuran derivative compounds

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: Add serially diluted 2,3-dihydrobenzofuran compounds to the wells of a 384-well plate. Include a vehicle control (DMSO).

  • Reagent Preparation: Prepare a mixture of the His-tagged BET bromodomain and the biotinylated histone peptide in Assay Buffer.

  • Incubation: Add the protein-peptide mixture to the wells containing the compounds. Incubate for 30-60 minutes at room temperature to allow for binding to reach equilibrium.

  • Acceptor Bead Addition: Add the Nickel Chelate Acceptor beads to all wells. Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add the Streptavidin-coated Donor beads to all wells. Incubate for 60-120 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the protein-peptide interaction.

  • Data Analysis: Inhibition of the interaction by the compound leads to a decrease in the AlphaScreen signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of the 2,3-dihydrobenzofuran core, which can be adapted for the 6-bromo derivative, can be achieved through several strategies.[1][2][3][4] Key approaches include:

  • Intramolecular Cyclization: This is a widely used method involving the formation of the O-C2 or C2-C3 bond of the dihydrofuran ring.[3][4] Common strategies include:

    • Palladium-catalyzed intramolecular O-arylation of an appropriate alcohol.

    • Acid-catalyzed cyclization of ortho-allyl or prenyl phenols.[2][5]

    • Transition-metal-free base-induced cyclizations.[2]

  • [3+2] Annulation Reactions: These reactions involve the combination of a three-atom and a two-atom component to form the five-membered dihydrofuran ring.[1]

  • Carbene Insertion Reactions: Intramolecular C-H insertion of a carbene generated from a diazo compound can form the C2-C3 bond.[1][4]

The choice of route often depends on the availability of starting materials and the desired substitution pattern. For this compound, a common precursor would be a suitably substituted bromo-phenol.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Optimization of these parameters is crucial.

  • Catalyst Inactivity: If using a transition metal catalyst, it may be poisoned by impurities or require specific ligands for optimal activity.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-oxidation, dimerization of starting materials, or cleavage of the dihydrobenzofuran ring under harsh conditions.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the corresponding bromophenol or allyl-substituted precursor, can interfere with the reaction.

  • Inefficient Purification: Product loss during workup and purification steps can lead to an apparent low yield.

Q3: What are some common side products to expect, and how can they be minimized?

A3: Depending on the synthetic route, several side products can be formed:

  • Benzofuran derivative: Over-oxidation or elimination can lead to the formation of the corresponding aromatic 6-bromobenzofuran. This can often be minimized by carefully controlling the reaction temperature and using milder oxidizing agents if applicable.

  • Starting material dimers: Self-coupling of the starting materials can occur, especially in metal-catalyzed reactions. Adjusting the catalyst loading and reaction concentration can sometimes mitigate this.

  • Isomeric products: If the starting material allows for cyclization at different positions, a mixture of regioisomers may be obtained. Careful selection of directing groups or reaction conditions can improve regioselectivity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or no product formation.
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - For palladium-catalyzed reactions, consider using a different ligand or a pre-catalyst that is activated in situ.[3] - In metal-free reactions, ensure the base or acid used is of the correct concentration and purity.
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Some cyclizations require heating, while others proceed at room temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inappropriate Solvent - The polarity and boiling point of the solvent can have a significant effect. Screen a range of solvents (e.g., toluene, DMF, acetonitrile, dioxane).
Presence of Inhibitors - Purify starting materials to remove any potential catalyst poisons (e.g., sulfur-containing compounds). - Ensure all glassware is thoroughly clean and dry.
Problem 2: Formation of multiple products.
Possible Cause Troubleshooting Steps
Lack of Regioselectivity - If applicable, modify the starting material to include a directing group that favors the desired cyclization. - Explore different catalytic systems, as some may offer higher regioselectivity.
Formation of Benzofuran - Lower the reaction temperature. - Use a milder base or acid. - Reduce the reaction time.
Decomposition of Product - If the product is unstable under the reaction conditions, try to isolate it as soon as the reaction is complete. - Consider a milder workup procedure.

Experimental Protocols

Below are generalized experimental protocols for common synthetic routes that can be adapted for this compound.

Protocol 1: Palladium-Catalyzed Intramolecular O-Arylation

This protocol is based on the general principle of intramolecular Heck-type reactions.

Starting Material: 2-Allyl-4-bromophenol

Reagents and Conditions:

Component Amount Purpose
2-Allyl-4-bromophenol1.0 eqStarting material
Pd(OAc)₂2-5 mol%Catalyst
PPh₃ or other ligand4-10 mol%Ligand
K₂CO₃ or Cs₂CO₃2.0 eqBase
Toluene or DMF-Solvent
Temperature 80-120 °C-
Time 12-24 h-

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-allyl-4-bromophenol, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the base and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Cyclization

This protocol is suitable for the cyclization of ortho-allylphenols.

Starting Material: 2-Allyl-4-bromophenol

Reagents and Conditions:

Component Amount Purpose
2-Allyl-4-bromophenol1.0 eqStarting material
p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA)0.1-1.0 eqAcid catalyst
Acetonitrile or DMF-Solvent
Temperature Room temperature to 80 °C-
Time 2-12 h-

Procedure:

  • Dissolve 2-allyl-4-bromophenol in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][5]

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

experimental_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Starting Material (e.g., 2-Allyl-4-bromophenol) reaction Reaction (e.g., Pd-catalyzed cyclization) start->reaction workup Workup & Purification reaction->workup product This compound workup->product low_yield Low Yield? product->low_yield Analyze side_products Side Products? low_yield->side_products No optimization Optimize Conditions low_yield->optimization Yes side_products->optimization Yes optimization->reaction Re-run yield_optimization start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start Impure -> Purify change_catalyst Screen Different Catalysts/Ligands check_purity->change_catalyst Pure vary_temp Vary Temperature change_catalyst->vary_temp vary_solvent Vary Solvent vary_temp->vary_solvent vary_base Vary Base/Acid vary_solvent->vary_base success Improved Yield vary_base->success

References

Technical Support Center: Bromination of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,3-dihydrobenzofuran. Our goal is to address specific challenges encountered during this electrophilic aromatic substitution, helping you to optimize your reaction conditions and minimize the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2,3-dihydrobenzofuran?

A1: The primary side reactions include:

  • Over-bromination: Formation of di- and tri-brominated products on the aromatic ring.

  • Formation of Regioisomers: A mixture of 5-bromo- and 7-bromo-2,3-dihydrobenzofuran is often produced. The ratio is dependent on reaction conditions.

  • Ring Opening: Under certain conditions, particularly with stronger Lewis acids or in the presence of moisture, the dihydrofuran ring can undergo cleavage.[1][2]

  • Oxidation: The starting material or product can be susceptible to oxidation, leading to colored impurities.

Q2: Which positions on the 2,3-dihydrobenzofuran ring are most susceptible to bromination?

A2: The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the positions most activated towards bromination are C5 (para to the oxygen) and C7 (ortho to the oxygen). Position C3 of the benzofuran ring is also susceptible to electrophilic attack.[3]

Q3: How can I control the regioselectivity to favor either the 5-bromo or 7-bromo isomer?

A3: Controlling regioselectivity is a significant challenge. Generally, the 5-position is electronically favored due to it being para to the activating oxygen atom. However, the steric hindrance at the 7-position (flanked by the dihydrofuran ring) also plays a crucial role. The choice of brominating agent, solvent, and temperature can influence the isomeric ratio. Milder reaction conditions and less bulky brominating agents may favor substitution at the more sterically hindered 7-position to a greater extent than more aggressive conditions.

Q4: What is the role of a Lewis acid in the bromination of 2,3-dihydrobenzofuran?

A4: A Lewis acid, such as FeBr₃ or AlCl₃, polarizes the Br-Br bond of molecular bromine (Br₂), creating a more potent electrophile (Br⁺).[4] This is often necessary to overcome the activation energy for the substitution on the aromatic ring. However, strong Lewis acids can also promote side reactions like over-bromination and ring-opening.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-brominated Product and Significant Over-bromination
Potential Cause Suggested Solution
Excessive amount of brominating agent.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity and reduce the rate of subsequent brominations.
Highly activating brominating conditions (e.g., Br₂ with a strong Lewis acid).Switch to a milder brominating agent such as N-bromosuccinimide (NBS).[5][6] If using Br₂, consider a less polar solvent to temper its reactivity.
Reaction time is too long.Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Problem 2: Formation of an Undesired Ratio of 5-Bromo and 7-Bromo Isomers
Potential Cause Suggested Solution
Suboptimal reaction conditions for desired regioselectivity.To favor the 5-bromo isomer, you can try slightly more forcing conditions (e.g., Br₂ in a chlorinated solvent). For the 7-bromo isomer, milder conditions are generally preferred (e.g., NBS in a non-polar solvent at low temperature). A systematic screening of solvents and temperatures is recommended.
Steric and electronic effects are closely balanced.It may not be possible to achieve perfect regioselectivity. In such cases, focus on developing a robust method for the separation of the isomers, such as column chromatography or recrystallization.
Problem 3: Evidence of Ring-Opening Byproducts
Potential Cause Suggested Solution
Use of a strong Lewis acid catalyst.Avoid or use a milder Lewis acid. Alternatively, use a brominating agent that does not require strong Lewis acid activation, such as NBS.[2]
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can contribute to ring-opening pathways.[2]
High reaction temperature.Conduct the reaction at a lower temperature to minimize this side reaction.
Problem 4: The Reaction Mixture Darkens, Indicating Product/Starting Material Degradation
Potential Cause Suggested Solution
Oxidation of the phenolic ether.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Lower the reaction temperature.
The work-up procedure is too harsh.Use a gentle work-up, for example, by quenching with a mild reducing agent like sodium thiosulfate to remove excess bromine, followed by a neutral wash.

Quantitative Data Summary

The following table provides an illustrative summary of expected outcomes under different reaction conditions. Actual yields will vary based on the specific experimental setup.

Brominating AgentSolventTemperature (°C)Expected Major Product(s)Expected Side Products
Br₂ (1.1 eq)CH₂Cl₂0 to RT5-Bromo-2,3-dihydrobenzofuran7-Bromo isomer, Di-bromo products
Br₂ (1.1 eq), FeBr₃ (cat.)CH₂Cl₂05-Bromo- and 7-bromo- isomersSignificant di-bromo products
NBS (1.1 eq)CCl₄Reflux with initiatorBenzylic bromination (if applicable)Aromatic bromination products
NBS (1.1 eq)AcetonitrileRT5-Bromo- and 7-bromo- isomersSuccinimide

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol aims for a controlled mono-bromination with potentially higher selectivity.

  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomeric products and remove any unreacted starting material or byproducts.

Visualizations

Reaction Pathway for Bromination of 2,3-Dihydrobenzofuran

bromination_pathway cluster_main Main Reaction cluster_side Side Reactions 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Sigma Complex (C5) Sigma Complex (C5) 2,3-Dihydrobenzofuran->Sigma Complex (C5) + Br+ Sigma Complex (C7) Sigma Complex (C7) 2,3-Dihydrobenzofuran->Sigma Complex (C7) + Br+ Ring-Opened Products Ring-Opened Products 2,3-Dihydrobenzofuran->Ring-Opened Products Lewis Acid/H₂O 5-Bromo-2,3-dihydrobenzofuran 5-Bromo-2,3-dihydrobenzofuran Sigma Complex (C5)->5-Bromo-2,3-dihydrobenzofuran - H+ Dibromo Products Dibromo Products 5-Bromo-2,3-dihydrobenzofuran->Dibromo Products + Br+ 7-Bromo-2,3-dihydrobenzofuran 7-Bromo-2,3-dihydrobenzofuran Sigma Complex (C7)->7-Bromo-2,3-dihydrobenzofuran - H+ 7-Bromo-2,3-dihydrobenzofuran->Dibromo Products + Br+

Caption: Main and side reaction pathways in the bromination of 2,3-dihydrobenzofuran.

Experimental Workflow for Selective Mono-bromination

experimental_workflow Start Start Reaction Setup Dissolve 2,3-dihydrobenzofuran in anhydrous solvent under N₂ Start->Reaction Setup Reagent Addition Add NBS (1.05 eq) portion-wise at 0 °C Reaction Setup->Reagent Addition Reaction Monitoring Monitor by TLC/GC-MS Reagent Addition->Reaction Monitoring Quenching Add saturated Na₂S₂O₃ solution Reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the selective mono-bromination of 2,3-dihydrobenzofuran.

References

Technical Support Center: Optimization of Catalyst Loading for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dihydrobenzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for dihydrobenzofuran synthesis?

A1: The optimal catalyst loading is highly dependent on the specific reaction, catalyst type, and substrates used. However, some general ranges are commonly employed:

  • Palladium-based catalysts (e.g., Pd(OAc)₂, (PPh₃)PdCl₂): Typically range from 1 to 5 mol%.[1][2] In some protocols, loadings as low as 2 mol% have been effective.[3]

  • Copper-based catalysts (e.g., CuI, Cu(OAc)₂): Often used as a co-catalyst with palladium, with loadings between 2 and 10 mol%.[1] When used as the primary catalyst, loadings can be around 10 mol%.[4]

  • Silver-based catalysts (e.g., Ag₂O): Used in oxidative coupling reactions, with loadings typically around 0.5 equivalents relative to the substrate.[5][6]

  • Rhodium-based catalysts (e.g., [Cp*RhCl₂]₂): Used in C-H activation reactions, often in catalytic amounts specified in the reaction protocol.[7][8]

It is crucial to consult the specific literature for the reaction you are performing and to conduct optimization experiments to determine the ideal loading for your system.

Q2: How does catalyst loading affect the yield and selectivity of the reaction?

A2: Catalyst loading is a critical parameter that can significantly impact both the yield and selectivity of dihydrobenzofuran synthesis.

  • Yield: Insufficient catalyst loading can lead to low conversion rates and, consequently, low yields. Conversely, excessively high catalyst loading does not always translate to higher yields and can sometimes lead to the formation of side products or catalyst decomposition.[1]

  • Selectivity: The amount of catalyst can influence the reaction pathway. For instance, in reactions with multiple possible outcomes, the catalyst loading can affect the ratio of the desired product to byproducts. Suboptimal loading may promote side reactions such as homocoupling of starting materials.

Q3: Can I reuse my catalyst for dihydrobenzofuran synthesis?

A3: The reusability of a catalyst depends on its nature. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are designed for easy recovery and reuse. Studies have shown that some Pd/C catalysts can be reused for multiple cycles without a significant loss in activity.[4] Homogeneous catalysts are generally more challenging to recover and reuse.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired dihydrobenzofuran product. Could the catalyst loading be the issue?

Answer: Yes, improper catalyst loading is a common reason for low yields. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The catalytic cycle may not be proceeding efficiently due to a limited number of active sites.

    • Solution: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Monitor the reaction progress at each loading to find the optimal concentration.

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under an inert atmosphere and handled with care to avoid exposure to air and moisture.[1]

  • Suboptimal Reaction Conditions: Other parameters like temperature, reaction time, and solvent can influence the effectiveness of a given catalyst loading.

    • Solution: Before drastically increasing the catalyst loading, ensure that other reaction conditions are optimized. Sometimes, a slight increase in temperature or extended reaction time can improve the yield with the same catalyst loading.[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired dihydrobenzofuran, but I am also observing a significant amount of side products. Can catalyst loading help improve selectivity?

Answer: Absolutely. The concentration of the catalyst can influence the reaction kinetics and favor one reaction pathway over another.

Potential Causes and Solutions:

  • Excessive Catalyst Loading: Too much catalyst can sometimes accelerate undesired side reactions, such as polymerization or decomposition of starting materials or products.

    • Solution: Try reducing the catalyst loading. A lower concentration of the catalyst might slow down the side reactions more than the desired reaction, thus improving selectivity.

  • Side Reactions Promoted by the Catalyst: Some catalysts can promote specific side reactions. For example, in copper-catalyzed reactions, homocoupling of alkynes can be a competing reaction.

    • Solution: In addition to optimizing the loading, consider the slow addition of one of the reactants or the catalyst to maintain its low concentration throughout the reaction, which can suppress bimolecular side reactions.[2]

Data Presentation

Table 1: Effect of Ag₂O Loading on the Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [5]

EntryAg₂O (equivalents)Conversion (%)Selectivity (%)
10.256080
20.50 95 98
30.759595
41.009890

Reaction conditions: Methyl p-coumarate, acetonitrile, reflux, 4h.

Table 2: Influence of Pd/C Catalyst Loading on Suzuki-Miyaura Coupling Yield [9]

EntryCatalystPd Loading (%)Time (min)Yield (%)
1Pd/C0.560~80
2Pd/C1.020100
3Pd/C2.015100
4Pd/C 3.0 10 100

Reaction conditions: Iodobenzene, phenylboronic acid, K₃PO₄, water, 80°C.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Palladium-Catalyzed Synthesis

This protocol describes a general method for determining the optimal catalyst loading for the synthesis of a 2-substituted dihydrobenzofuran via a Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-iodophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., (PPh₃)PdCl₂)

  • Copper co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flasks or similar reaction vessels

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reactions in parallel. Each reaction should have the same amount of starting materials (o-iodophenol and terminal alkyne) and solvent.

  • Vary Catalyst Loading: In each reaction vessel, add a different amount of the palladium catalyst. For example, set up reactions with 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, and 2.5 mol% of the palladium catalyst. Keep the co-catalyst (CuI) and base concentrations constant initially.

  • Reaction Execution:

    • To each dried Schlenk flask under an inert atmosphere, add the o-iodophenol, the specified amount of palladium catalyst, and the copper(I) iodide.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the base and the terminal alkyne to the reaction mixture.

    • Stir the reactions at the desired temperature (e.g., 60-100 °C).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or GC-MS.

    • After a set reaction time (e.g., 16 hours), quench the reactions.

    • Work up each reaction identically. This typically involves diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Determine Optimal Loading:

    • Purify the crude product from each reaction by column chromatography.

    • Calculate the isolated yield for each catalyst loading.

    • The optimal catalyst loading is the one that provides the highest yield of the desired product in a reasonable amount of time.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_opt Catalyst Loading Optimization cluster_run Reaction Execution & Monitoring cluster_analysis Analysis & Purification A Prepare Stock Solutions (Substrates, Base) B Set up Parallel Reactions (Inert Atmosphere) A->B C Add Reactants & Solvent B->C D Vary Catalyst Loading (e.g., 0.5-5 mol%) C->D E Run Reactions at Constant Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Work-up F->G H Purification (Column Chromatography) G->H I Calculate Yields H->I J Determine Optimal Catalyst Loading I->J Troubleshooting_Logic Start Low Yield or Selectivity Issue CheckCatalyst Is Catalyst Loading within typical range? Start->CheckCatalyst AdjustLoading Systematically vary loading (increase for low yield, decrease for low selectivity) CheckCatalyst->AdjustLoading No CheckActivity Is the catalyst fresh and handled properly? CheckCatalyst->CheckActivity Yes AdjustLoading->CheckActivity UseFresh Use fresh catalyst CheckActivity->UseFresh No CheckConditions Are other reaction conditions optimized? CheckActivity->CheckConditions Yes UseFresh->CheckConditions OptimizeConditions Optimize Temperature, Time, and Solvent CheckConditions->OptimizeConditions No Solution Problem Resolved CheckConditions->Solution Yes OptimizeConditions->Solution

References

Technical Support Center: Purification of 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromo-2,3-dihydrobenzofuran. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Purification

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve my recovery?

  • Answer: Low recovery can stem from several factors, from the purification technique itself to the physical properties of the compound.

Potential CauseTroubleshooting Steps
Inappropriate Recrystallization Solvent The compound may be too soluble in the chosen solvent, even at cold temperatures. Try a solvent system with lower solubility, such as a hexane/ethyl acetate mixture. Start with a higher proportion of the less polar solvent (hexane).
Product Loss During Column Chromatography The compound may be strongly adsorbing to the silica gel. Ensure proper solvent polarity; a gradual increase in the polarity of the mobile phase can help. Pre-treating the silica with a small amount of a polar solvent might also be beneficial.
Incomplete Extraction This compound has very slight water solubility[1][2]. Ensure thorough extraction from aqueous layers by performing multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Product Volatility While the boiling point is relatively high (around 236-240 °C)[3][4], prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss. Use moderate temperatures on the rotary evaporator.

Issue 2: Persistent Impurities in the Final Product

  • Question: After purification, I still observe impurities in my NMR or LC-MS analysis. What are the likely impurities and how can I remove them?

  • Answer: The nature of the impurities will depend on the synthetic route used. Common starting materials for dihydrobenzofurans include substituted phenols and bromo-compounds.

Potential ImpurityIdentificationRemoval Strategy
Unreacted Starting Materials (e.g., a bromophenol derivative). Check for characteristic phenolic peaks in the NMR spectrum.These are often more polar than the desired product. Careful column chromatography with a shallow gradient should effectively separate them. A mild basic wash during workup can also remove phenolic impurities.
Over-brominated or Isomeric Products Presence of multiple bromine signals in the mass spectrum or unexpected aromatic signals in the NMR.These can be challenging to separate. High-performance column chromatography (flash chromatography) with a carefully selected solvent system is the most effective method. Recrystallization may also be effective if the impurities have significantly different solubilities.
Solvent Residues Characteristic solvent peaks in the 1H NMR spectrum.Dry the purified product under high vacuum for an extended period. If the solvent has a high boiling point, recrystallization from a different, more volatile solvent system may be necessary.

Issue 3: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the solute is insoluble in the solvent at high temperatures or when the solution is cooled too quickly.

Troubleshooting StepRationale
Use a Solvent Mixture A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane) can modulate the solubility and promote crystal growth over oiling.
Slower Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for ordered crystal lattice formation.
Seed Crystals Adding a small, pure crystal of this compound to the cooling solution can provide a nucleation site for crystal growth.
Scratching the Flask Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Experimental Protocols

Below are detailed methodologies for the most common purification techniques for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like" and the moderate polarity of the target compound, a solvent system of hexane and ethyl acetate is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflows

The following diagrams illustrate the decision-making process and experimental workflows for the purification of this compound.

Purification_Workflow Purification Workflow for this compound start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, minor impurities column_chromatography Column Chromatography is_pure->column_chromatography No, major impurities end_product Pure this compound is_pure->end_product Yes reassess Re-assess Purity recrystallization->reassess column_chromatography->reassess reassess->is_pure

Caption: Decision tree for selecting a purification method.

Recrystallization_Troubleshooting Recrystallization Troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No success Collect Crystals crystals_form->success Yes no_precipitation No Precipitation? oil_out->no_precipitation No action_reheat Reheat and Add More 'Good' Solvent oil_out->action_reheat Yes action_seed Add Seed Crystal / Scratch Flask no_precipitation->action_seed Yes action_concentrate Concentrate Solution no_precipitation->action_concentrate No action_reheat->cool action_seed->cool action_concentrate->cool

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Poor Regioselectivity in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity during benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor regioselectivity in benzofuran synthesis?

Poor regioselectivity in benzofuran synthesis is a frequent challenge, often resulting in a mixture of isomers. The primary causes can be attributed to:

  • Steric and Electronic Effects: The electronic properties (electron-donating or withdrawing) and steric bulk of substituents on the starting materials, such as phenols and alkynes, can significantly influence the position of cyclization.[1]

  • Reaction Mechanism: The inherent mechanism of a particular synthetic route often dictates the preferred site of bond formation. For instance, in electrophilic aromatic substitution on a benzofuran ring, attack at the C2 or C3 position can lead to different regioisomers, with the stability of the intermediate sigma complex playing a crucial role.[2]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the nature of the metal center (e.g., Palladium, Copper, Gold) and the steric and electronic properties of the associated ligands create a specific environment that can favor the formation of one regioisomer over another.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of acid or base can influence the reaction pathway and, consequently, the regiochemical outcome.[1][3]

Q2: How can I selectively synthesize a 2-substituted benzofuran?

Several methods have been developed to favor the formation of 2-substituted benzofurans. A common and effective strategy involves the coupling of o-halophenols (especially o-iodophenols) with terminal alkynes, often through a Sonogashira coupling followed by intramolecular cyclization.[1][4] Transition metal-catalyzed hydroalkoxylation of o-alkynylphenols is another reliable method for synthesizing C2-substituted benzofurans.[5]

Q3: What methods are available for the regioselective synthesis of 3-substituted benzofurans?

The synthesis of 3-substituted benzofurans can be more challenging. One approach involves the reaction of phenols with α-haloketones, which typically proceeds via O-alkylation followed by intramolecular cyclization.[6][7] Another strategy is based on the rearrangement of 2-hydroxychalcones, which can be selectively transformed into 3-acylbenzofurans under specific basic or weakly acidic conditions.[8]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of 2- and 3-substituted benzofuran regioisomers. How can I improve the selectivity?

This is a classic problem in benzofuran synthesis. Here’s a step-by-step guide to troubleshoot and optimize your reaction for the desired regioisomer.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed analyze Analyze Reactant Sterics & Electronics start->analyze sub_phenol Directing Effects of Phenol Substituents analyze->sub_phenol Phenol sub_alkyne Steric/Electronic Bias of Alkyne Substituents analyze->sub_alkyne Alkyne/Ketone optimize_catalyst Optimize Catalyst System screen_metals Screen Different Metal Catalysts (Pd, Cu, Au, etc.) optimize_catalyst->screen_metals screen_ligands Screen Ligands (e.g., bulky phosphines) optimize_catalyst->screen_ligands optimize_conditions Adjust Reaction Conditions temp_solvent Vary Temperature & Solvent optimize_conditions->temp_solvent acid_base Screen Acid/Base Catalysts or Additives optimize_conditions->acid_base end Improved Regioselectivity sub_phenol->optimize_catalyst sub_alkyne->optimize_catalyst screen_metals->optimize_conditions screen_ligands->optimize_conditions temp_solvent->end acid_base->end

Caption: A decision tree to guide the optimization of regioselectivity.[1]

Step 1: Analyze Steric and Electronic Effects of Your Substrates [1]

  • Phenol Substituents: Electron-donating groups on the phenol ring can influence the site of electrophilic attack in Friedel-Crafts type syntheses. Consider how the position of your substituents directs the cyclization.

  • Alkyne/α-Haloketone Substituents: In reactions with unsymmetrical alkynes or ketones, the steric bulk of the substituents is crucial. For instance, in some palladium-catalyzed reactions, the larger alkyne substituent often ends up at the 2-position of the benzofuran.

Step 2: Optimize the Catalyst System [1]

  • Metal Screening: The choice of transition metal can have a profound impact on regioselectivity. If you are using a palladium catalyst, consider screening other metals like copper, gold, rhodium, or even iron, as their different coordination properties can favor alternative reaction pathways.[5][9][10][11]

  • Ligand Screening: The ligands associated with the metal catalyst create a specific steric and electronic environment. If your current ligand is not providing the desired selectivity, screen a variety of ligands with different properties (e.g., bulky phosphine ligands vs. electron-poor ligands).

Step 3: Adjust Reaction Conditions

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. A systematic screening of different solvents and a gradual adjustment of the temperature is recommended.

  • Acid/Base Catalysis: In acid- or base-mediated cyclizations, the strength and type of acid or base can be critical. For example, in the synthesis of 3-acylbenzofurans from 2-hydroxychalcones, different isomers can be obtained by switching between basic and acidic conditions.[8] Lewis acids like titanium tetrachloride have also been shown to promote high regioselectivity in reactions between phenols and α-haloketones.[6][12]

Issue 2: My acid-catalyzed cyclization of an acetal is giving the wrong regioisomer.

In acid-catalyzed cyclizations, predicting the outcome based on the starting material's properties can be misleading. The key is to analyze the properties of the reaction intermediate.

Mechanistic Insight into Acid-Catalyzed Cyclization

G sub Substrate (Acetal) protonation Protonation sub->protonation + H+ oxonium Oxonium Ion Intermediate protonation->oxonium - MeOH nuc_attack_a Nucleophilic Attack (Site a) oxonium->nuc_attack_a Site a nuc_attack_b Nucleophilic Attack (Site b) oxonium->nuc_attack_b Site b product_a Regioisomer A nuc_attack_a->product_a - MeOH product_b Regioisomer B nuc_attack_b->product_b - MeOH

Caption: Reaction mechanism for benzofuran formation under acidic conditions.[3]

Troubleshooting Steps:

  • Focus on the Intermediate: The regioselectivity is determined by the nucleophilic attack of the phenyl ring on the intermediate oxonium ion. Therefore, it is more relevant to analyze the properties of this oxonium ion rather than the starting acetal.[3]

  • Computational Analysis: Quantum mechanical (QM) analyses, such as calculating the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can provide valuable insights into which site on the phenyl ring is more likely to attack the oxonium ion, thus predicting the major regioisomer.[3]

  • Modify Substituents: If possible, modifying the substituents on the phenyl ring can alter the electronic properties of the oxonium ion intermediate, thereby influencing the regioselectivity of the cyclization.

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity in the Synthesis of 2-Arylbenzofurans
EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Isomer Ratio (2-Aryl : Other)
1Pd(OAc)₂ (5)PPh₃DMF1001285>95:5
2CuI (10)NonePyridine110247890:10
3AuCl₃ (5)NoneDioxane80892>98:2
4FeCl₃ (10)NoneDCE8067585:15[5]

This table is a representative example compiled from general knowledge in the literature. Actual results will vary based on specific substrates.

Table 2: Influence of Reaction Conditions on the Transformation of 2,3-Dihydrobenzofurans[8]
EntrySubstrateConditionsSolventProductYield (%)
12,3-dihydrobenzofuran-3-oneK₂CO₃, r.t.THF3-Acylbenzofuran95
22,3-dihydrobenzofuran-3-onep-TsOH, r.t.THF3-Acylbenzofuran92
32,3-dihydrobenzofuran-3-onep-TsOH, r.t.(CF₃)₂CHOH3-Formylbenzofuran89

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a widely used method for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes, commonly known as the Sonogashira coupling followed by cyclization.[1][4]

General Experimental Workflow

G start Setup Reaction reagents Add o-Iodophenol, Alkyne, Solvent, Base start->reagents catalyst Add Pd & Cu Catalysts reagents->catalyst reaction Heat & Stir under Inert Atmosphere catalyst->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a palladium/copper-catalyzed benzofuran synthesis.[4]

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%)

  • Copper co-catalyst (e.g., CuI, 4 mol%)

  • Base (e.g., Triethylamine or K₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Triethylamine, DMF, or Toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the o-iodophenol, palladium catalyst, and copper catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base and the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Troubleshooting Notes:

  • Low Yield: Ensure all reagents are pure and dry. Solvents must be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1] Use a fresh or properly stored palladium source.

  • Alkyne Homocoupling: Slow addition of the alkyne to the reaction mixture can sometimes reduce this side reaction.[1]

Protocol 2: Titanium-Promoted Regioselective Synthesis of 2-Alkyl Benzofurans

This method provides a direct route to 2-alkyl benzofurans from readily available phenols and α-haloketones with high regioselectivity.[6][12]

Materials:

  • Phenol or Naphthol (1.2 eq)

  • α-Haloketone (e.g., 2-chlorocyclohexanone) (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (1.5 eq)

  • Solvent (e.g., 1,2-dichloroethane or trifluoroethanol)

Procedure:

  • To a solution of the phenol or naphthol in the chosen solvent, add the α-haloketone.

  • Cool the mixture in an ice bath and add titanium tetrachloride dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Optimization Notes:

  • The choice of solvent can be critical; trifluoroethanol has been shown to be effective.[7]

  • The amount of titanium tetrachloride may need to be optimized; both increasing and decreasing the amount from the suggested stoichiometry has been shown to lower reaction efficiency in some cases.[7]

References

Troubleshooting isomer separation in 6-Bromo-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2,3-dihydrobenzofuran. Our aim is to help you navigate challenges related to isomer separation and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers formed during the synthesis of this compound?

A1: During the electrophilic bromination of 2,3-dihydrobenzofuran, in addition to the desired 6-bromo isomer, several other positional isomers can be formed. The most common of these are the 4-Bromo, 5-Bromo, and 7-Bromo-2,3-dihydrobenzofuran isomers. The formation and ratio of these isomers are highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.

Q2: What synthetic routes are typically employed for this compound, and which are most prone to isomer formation?

A2: Common synthetic strategies involve the direct bromination of 2,3-dihydrobenzofuran or a cyclization reaction of a pre-brominated precursor. Direct bromination is more susceptible to the formation of a mixture of positional isomers due to the competing directing effects of the oxygen atom and the benzene ring. Controlling reaction conditions is crucial to favor the formation of the 6-bromo isomer.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Besides the formation of positional isomers, other side reactions can occur. These may include over-bromination, leading to di- or tri-brominated products, and potential opening of the dihydrofuran ring under harsh acidic conditions. It is essential to carefully control the stoichiometry of the brominating agent and the reaction temperature to minimize these side products.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of analytical techniques is recommended for confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying isomers in the crude reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the position of the bromine atom on the benzofuran ring. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Troubleshooting Guide

Problem 1: Poor yield of the desired 6-Bromo isomer and a complex mixture of isomers.
Potential Cause Suggested Solution
Non-selective brominating agent Use a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.
Inappropriate reaction temperature Optimize the reaction temperature. Lower temperatures often favor selectivity. Start with cooling the reaction mixture in an ice bath.
Incorrect solvent The choice of solvent can influence regioselectivity. Experiment with different solvents, such as dichloromethane, carbon tetrachloride, or acetic acid, to find the optimal conditions.
Uncontrolled reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs.
Problem 2: Difficulty in separating the 6-Bromo isomer from other positional isomers.
Potential Cause Suggested Solution
Inadequate chromatographic conditions Positional isomers of aromatic compounds often have very similar polarities, making separation challenging. Utilize a High-Performance Liquid Chromatography (HPLC) system with a column that provides enhanced selectivity for aromatic compounds. Phenyl-Hexyl or Phenyl Hydride columns are often recommended for separating positional isomers.[1][2]
Suboptimal mobile phase Systematically screen different mobile phase compositions. A gradient elution with a mixture of acetonitrile and water or methanol and water is a good starting point. The addition of a small amount of an acid, like formic acid, can sometimes improve peak shape and resolution.
Co-elution of isomers If baseline separation is not achieved, consider preparative HPLC for isolating the desired isomer. Alternatively, explore fractional crystallization as a potential purification method.

Experimental Protocols

General Protocol for Isomer Separation by Flash Column Chromatography

This protocol provides a general guideline for the separation of this compound isomers. Optimization will be necessary based on the specific isomer ratio in your crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Mobile Phase (Eluent):

    • Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the different isomers.

  • Elution and Fraction Collection:

    • Apply the mobile phase to the top of the column and maintain a constant flow.

    • Collect fractions and monitor the separation using TLC.

  • Analysis:

    • Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

    • Confirm the purity and identity of the isolated isomer using GC-MS and NMR.

General Protocol for Isomer Analysis by HPLC

This protocol provides a starting point for the analytical separation of this compound isomers.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over a set time (e.g., 20-30 minutes). A starting point could be 70% A to 30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Reaction Bromination Reaction 2,3-Dihydrobenzofuran->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Crude_Product Crude Product (Mixture of Isomers) Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Isolated_Isomers Isolated Isomers Column_Chromatography->Isolated_Isomers Analysis Analysis (GC-MS, NMR, HPLC) Isolated_Isomers->Analysis Pure_6-Bromo Pure 6-Bromo-2,3- dihydrobenzofuran Analysis->Pure_6-Bromo

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem: Low yield of 6-Bromo isomer & complex isomer mixture Check_Reagents Check Brominating Agent Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Separation Optimize Separation Protocol Start->Check_Separation Solution_Reagents Use milder agent (NBS) Check_Reagents->Solution_Reagents Solution_Conditions Adjust Temperature & Solvent Check_Conditions->Solution_Conditions Solution_Separation Use Phenyl column for HPLC Optimize mobile phase Check_Separation->Solution_Separation

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Scalable Synthesis of 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-Bromo-2,3-dihydrobenzofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route. Two primary scalable routes are considered:

  • Route A: Williamson Ether Synthesis followed by Intramolecular Cyclization.

  • Route B: O-Allylation followed by Intramolecular Heck Reaction.

Route A: Williamson Ether Synthesis & Intramolecular Cyclization

This classical two-step approach involves the initial O-alkylation of 4-bromophenol with an ethylene dihalide, followed by a base-mediated or thermally induced intramolecular cyclization.

Problem 1: Low Yield of 2-(2-Bromoethoxy)bromobenzene Intermediate

Potential CauseSuggested Solution
Incomplete Deprotonation of 4-bromophenol - Ensure the base (e.g., NaOH, K₂CO₃) is of high purity and used in a slight excess (1.1-1.2 equivalents). - Confirm the complete dissolution of the base before adding other reagents.
Competitive O- and C-Alkylation - Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. - Maintain a controlled reaction temperature, as higher temperatures can promote C-alkylation.
Formation of Bis-aryloxyethane Side Product - Use a significant excess of the ethylene dihalide (e.g., 1,2-dibromoethane) to favor mono-alkylation.
Hydrolysis of Ethylene Dihalide - Ensure all reagents and solvents are anhydrous, as water can lead to the formation of ethylene glycol.

Problem 2: Inefficient Intramolecular Cyclization

Potential CauseSuggested Solution
Insufficient Base Strength for Cyclization - For base-mediated cyclization, consider stronger bases like potassium tert-butoxide or sodium hydride.
High Reaction Temperatures Leading to Decomposition - Optimize the reaction temperature. While heat is often required, excessive temperatures can lead to charring and by-product formation.
Presence of Water Inhibiting the Reaction - Ensure anhydrous conditions, as water can quench the base and hinder the cyclization.
Route B: O-Allylation & Intramolecular Heck Reaction

This modern approach involves the O-allylation of 4-bromophenol, followed by a palladium-catalyzed intramolecular Heck reaction to form the dihydrobenzofuran ring.

Problem 1: Incomplete O-Allylation of 4-bromophenol

Potential CauseSuggested Solution
Poor Quality of Allyl Bromide - Use freshly distilled or high-purity allyl bromide, as it can degrade over time.
Base Incompatibility - Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is suitable for the reaction and does not lead to side reactions with the allyl group.
Suboptimal Reaction Temperature - The reaction is typically run at or slightly above room temperature. Optimize the temperature to ensure complete conversion without promoting side reactions.

Problem 2: Low Yield or Stalled Intramolecular Heck Reaction

Potential CauseSuggested Solution
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[1] - Use high-purity, degassed solvents.
Incorrect Palladium Catalyst or Ligand - The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Screen different ligands to find the optimal combination for this specific substrate.[2][3]
Suboptimal Base - The base is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of base can significantly impact the reaction outcome.[4]
Formation of Isomeric Byproducts - The regioselectivity of the Heck reaction can sometimes be an issue. Adjusting the ligand and reaction conditions may help to favor the desired 5-exo-trig cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: Which scalable route is more cost-effective for the synthesis of this compound?

A1: Route A, the Williamson ether synthesis followed by intramolecular cyclization, is generally more cost-effective for large-scale production. This is due to the use of cheaper and more readily available starting materials and reagents (4-bromophenol, ethylene dihalides, and common inorganic bases) compared to the more expensive palladium catalysts and phosphine ligands required for the intramolecular Heck reaction (Route B).

Q2: What are the main impurities to watch for in the synthesis of this compound?

A2:

  • From Route A: Unreacted 4-bromophenol, the intermediate 2-(2-bromoethoxy)bromobenzene, and the bis-aryloxyethane byproduct.

  • From Route B: Unreacted O-allyl-4-bromophenol and potential isomers from undesired Heck cyclization pathways.

  • General: Over-brominated or under-brominated starting materials can carry through the synthesis.

Q3: What are the recommended purification methods for this compound on a large scale?

A3: For large-scale purification, vacuum distillation is often the most practical method to remove non-volatile impurities.[5] If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be effective.[6] Column chromatography is generally not feasible for large quantities due to cost and solvent consumption.

Q4: What safety precautions should be taken during the scalable synthesis of this compound?

A4:

  • Handling of Brominated Compounds: 4-bromophenol and other brominated intermediates can be corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Use of Strong Bases: When using strong bases like sodium hydride or potassium tert-butoxide, exercise extreme caution as they are highly reactive and can be pyrophoric.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.

  • Solvent Safety: Use appropriate engineering controls (fume hoods) and PPE when working with large volumes of organic solvents.

Experimental Protocols

Protocol A: Williamson Ether Synthesis and Intramolecular Cyclization

Step 1: Synthesis of 2-(2-Bromoethoxy)bromobenzene

  • To a stirred solution of 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add 1,2-dibromoethane (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-(2-bromoethoxy)bromobenzene.

Step 2: Intramolecular Cyclization

  • Dissolve 2-(2-bromoethoxy)bromobenzene (1.0 eq) in an anhydrous solvent such as toluene.

  • Add a strong base, for example, potassium tert-butoxide (1.2 eq), portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Protocol B: O-Allylation and Intramolecular Heck Reaction

Step 1: Synthesis of O-Allyl-4-bromophenol

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, filter off the solids and concentrate the filtrate.

  • The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Intramolecular Heck Reaction

  • To a solution of O-allyl-4-bromophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).[4]

  • Degas the reaction mixture and heat it under an inert atmosphere to 80-100 °C.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Data Summary

ParameterRoute A (Williamson Ether Synthesis)Route B (Intramolecular Heck)
Starting Materials 4-bromophenol, 1,2-dibromoethane4-bromophenol, allyl bromide
Key Reagents K₂CO₃, K-tert-butoxideK₂CO₃, Pd(OAc)₂, PPh₃, Et₃N
Typical Overall Yield 60-75%70-85%
Scalability HighModerate to High
Cost of Reagents Low to ModerateHigh
Reaction Conditions Reflux temperatures80-100 °C
Key Challenges Byproduct formation in the first step, harsh conditions for cyclizationCatalyst cost and sensitivity, ligand optimization

Visualizations

G cluster_0 Route A: Williamson Ether Synthesis & Cyclization cluster_1 Route B: O-Allylation & Intramolecular Heck Reaction 4-Bromophenol_A 4-Bromophenol Intermediate_A 2-(2-Bromoethoxy)bromobenzene 4-Bromophenol_A->Intermediate_A 1,2-Dibromoethane, K₂CO₃ Product_A This compound Intermediate_A->Product_A K-tert-butoxide 4-Bromophenol_B 4-Bromophenol Intermediate_B O-Allyl-4-bromophenol 4-Bromophenol_B->Intermediate_B Allyl Bromide, K₂CO₃ Product_B This compound Intermediate_B->Product_B Pd(OAc)₂, Ligand, Base

Caption: Scalable synthetic routes to this compound.

G Start Crude Product Distillation Vacuum Distillation Start->Distillation Recrystallization Recrystallization Start->Recrystallization Pure_Product Pure this compound Distillation->Pure_Product Impurities_Removed_Dist High-boiling impurities removed Distillation->Impurities_Removed_Dist Recrystallization->Pure_Product Impurities_Removed_Recryst Soluble impurities removed in mother liquor Recrystallization->Impurities_Removed_Recryst

Caption: Purification workflow for this compound.

References

Technical Support Center: Refinement of Reaction Conditions for C-H Activation in Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-H activation of dihydrobenzofurans.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the C-H activation of dihydrobenzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My C-H activation reaction is resulting in a low yield or no desired dihydrobenzofuran product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in C-H activation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst is from a reliable source and handled under appropriate inert conditions if it is air or moisture sensitive. Consider increasing the catalyst loading incrementally. In some cases, impurities in the starting materials or solvent can poison the catalyst.[1] Purification of substrates and solvents may be necessary. For instance, in palladium-catalyzed reactions, strongly coordinating heteroatoms in the substrate can bind to the metal center and inhibit catalysis.[2]

    • Reaction Conditions: The reaction temperature may be too low for C-H bond cleavage to occur efficiently. The turnover-limiting step in some palladium-catalyzed C-O cyclizations has been found to be the C-O reductive elimination, not the C-H activation itself.[3] A screening of reaction temperatures is advisable. Conversely, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. The choice of solvent is also critical; a solvent that does not effectively solubilize the reactants or catalyst can lead to poor results.[4]

    • Oxidant/Additives: For oxidative C-H activation, the choice and amount of oxidant are crucial. Insufficient oxidant will result in incomplete conversion. Common oxidants include Cu(OAc)₂, Ag₂O, and benzoquinone.[5] The presence of additives, such as acids or bases, can also significantly impact the reaction outcome. For example, NaOAc is often used as a base in Rh(III)-catalyzed reactions.[5]

    • Substrate Reactivity: The electronic and steric properties of your dihydrobenzofuran substrate play a significant role. Electron-rich substrates are generally more reactive towards electrophilic C-H activation. Highly hindered substrates may require more forcing conditions or a less sterically demanding catalyst system.

Issue 2: Poor Regioselectivity

  • Question: I am observing a mixture of regioisomers in my C-H activation reaction. How can I improve the regioselectivity for the desired dihydrobenzofuran derivative?

  • Answer: Achieving high regioselectivity is a common challenge in C-H activation.[6] Several strategies can be employed to control the site of functionalization.

    • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[7][8] For dihydrobenzofurans, common directing groups can be installed on the aromatic ring to direct functionalization to a specific ortho-position.

    • Ligand Effects: The choice of ligand on the metal catalyst can significantly influence regioselectivity.[9] Bulky ligands can sterically hinder approach to certain C-H bonds, favoring functionalization at less hindered positions. Electronic effects of the ligand can also play a role in modulating the reactivity of the catalyst.

    • Solvent Effects: The solvent can influence the regioselectivity of C-H activation reactions.[10] It is recommended to screen a range of solvents with varying polarities and coordinating abilities.

    • Reaction Temperature: In some cases, regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially leading to higher regioselectivity.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes of catalyst deactivation in C-H activation of dihydrobenzofurans and how can it be prevented?

  • Answer: Catalyst deactivation can occur through various pathways.

    • Product Inhibition: The product of the reaction may coordinate more strongly to the catalyst than the starting material, leading to product inhibition. If this is suspected, running the reaction at a lower concentration or adding the substrate slowly over time may help.

    • Oxidative Degradation: Some catalysts are sensitive to air or oxidizing conditions. Ensuring the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

    • Formation of Inactive Species: The catalyst can be converted into an inactive species during the reaction. For example, in some ruthenium-catalyzed reactions, C-H activation can lead to the formation of a permanently deactivated complex.[11] Understanding the mechanism of your specific reaction can help in identifying and preventing such deactivation pathways. The use of stabilizing ligands can sometimes prevent the formation of inactive catalyst species.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system (Palladium, Rhodium, or Copper) is best for the C-H activation of dihydrobenzofurans?

A1: The "best" catalyst system depends on the specific transformation you wish to achieve.

  • Palladium-catalyzed reactions are versatile and have been used for a variety of C-H functionalizations, including arylation and alkenylation.[12][13] They often exhibit good functional group tolerance.

  • Rhodium(III)-catalyzed reactions are particularly effective for annulation reactions and are known for their high efficiency and regioselectivity, often under mild conditions.[5][14]

  • Copper-catalyzed systems are often cheaper and have been successfully employed in C-O and C-N bond forming reactions to synthesize functionalized dihydrobenzofurans.[15][16]

Q2: What is the role of additives in these reactions?

A2: Additives can play multiple roles in C-H activation reactions.[17][18]

  • Bases (e.g., NaOAc, K₂CO₃) are often required to facilitate the deprotonation step in the C-H activation process.

  • Acids can act as proton sources or co-catalysts in certain mechanistic cycles.

  • Oxidants (e.g., Cu(OAc)₂, Ag₂O) are necessary in oxidative C-H activation to regenerate the active catalyst.

  • Other additives , like silver salts, can act as halide scavengers or play a role in the C-H activation step itself.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is critical and can influence solubility, catalyst stability, and even selectivity.[10] A solvent screening is often a necessary part of reaction optimization. Common solvents for C-H activation include aprotic polar solvents like DMF, DMAc, and acetonitrile, as well as less polar solvents like toluene and 1,4-dioxane. In some cases, highly polar or fluorinated alcohols like HFIP can dramatically improve reaction outcomes.[19]

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed C-H Arylation of Dihydrobenzofurans

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂Pd(OAc)₂Pd/C
Catalyst Loading 5 mol%0.2 mol%10 mol%
Ligand None2-(diphenylphosphino)-2′-(N,N-dimethylamino)biphenylNone
Base KOAcNot specifiedNot specified
Solvent DMAcDMAcNot specified
Temperature 120 °C145 °CNot specified
Reaction Time 3 h14 hNot specified
Yield Good98%Good
Reference [20][20][21]

Table 2: Comparison of Reaction Conditions for Rhodium(III)-Catalyzed Annulation Reactions of Dihydrobenzofuran Precursors

ParameterCondition ACondition B
Catalyst [CpRhCl₂]₂[CpRhCl₂]₂
Catalyst Loading 3 mol%Not specified
Base NaOAcNaOAc
Solvent DioxaneNot specified
Temperature Not specifiedNot specified
Reaction Time Not specifiedNot specified
Yield 73% (gram scale)35-78%
Reference [4][5]

Table 3: Comparison of Reaction Conditions for Copper-Catalyzed Synthesis of Dihydrobenzofurans

ParameterCondition ACondition B
Catalyst CuBrCuI
Catalyst Loading Not specified10 mol%
Additive Li₂CO₃None
Solvent Not specifiedNot specified
Temperature Not specifiedNot specified
Reaction Time Not specifiedNot specified
Yield 16-85%84% (gram scale)
Reference [5][22]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Dihydrobenzofurans

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the dihydrobenzofuran substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., KOAc, 2.0 equiv).

  • Add the appropriate solvent (e.g., DMAc) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 3-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated dihydrobenzofuran.

Protocol 2: General Procedure for Rhodium(III)-Catalyzed [3+2] Annulation

  • In a sealed tube, combine the N-phenoxyacetamide substrate (1.0 equiv), the coupling partner (e.g., an alkyne or alkene, 1.5-2.0 equiv), the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%), and a base (e.g., NaOAc, 1.0-2.0 equiv).

  • Add the degassed solvent (e.g., 1,4-dioxane) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-120 °C) for the necessary time (e.g., 12-24 h).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the functionalized dihydrobenzofuran product.

Protocol 3: General Procedure for Copper-Catalyzed Intramolecular C-O Bond Formation

  • To a reaction flask, add the appropriately substituted phenol precursor (1.0 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and a base if required.

  • Add a suitable solvent (e.g., DMF or toluene).

  • Heat the mixture under an inert or air atmosphere, as specified by the particular procedure, to the indicated temperature (e.g., 100-140 °C).

  • Stir the reaction for the designated time, monitoring for the consumption of the starting material.

  • Once the reaction is complete, cool to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to isolate the dihydrobenzofuran.[22]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield / Poor Selectivity check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Vary Reaction Conditions (Temp, Solvent) start->check_conditions check_additives Screen Additives (Base, Oxidant) start->check_additives check_substrate Evaluate Substrate (Purity, Reactivity) start->check_substrate purify_reagents Purify Starting Materials & Solvent check_catalyst->purify_reagents Poisoning? optimize_ligand Optimize Ligand (Sterics, Electronics) check_conditions->optimize_ligand Selectivity Issue? successful_outcome Improved Yield & Selectivity check_additives->successful_outcome check_substrate->purify_reagents optimize_ligand->successful_outcome purify_reagents->successful_outcome

Caption: A troubleshooting workflow for C-H activation reactions.

Catalytic_Cycle catalyst M(n)L(x) Active Catalyst intermediate1 R-M(n)L(x-1) C-H Activation catalyst:f1->intermediate1:f0 + R-H - L regeneration Catalyst Regeneration [Oxidant] substrate R-H (Dihydrobenzofuran) intermediate2 R-M(n)(Y)L(x-1) Oxidative Addition / Insertion intermediate1:f1->intermediate2:f0 + Y-Z coupling_partner Coupling Partner (Y-Z) intermediate2:f1->catalyst:f0 Reductive Elimination product R-Y (Functionalized Dihydrobenzofuran) intermediate2:f1->product reductive_elimination Reductive Elimination

Caption: A general catalytic cycle for C-H activation.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst Yield Yield Catalyst->Yield Regioselectivity Regioselectivity Catalyst->Regioselectivity Reaction_Rate Reaction_Rate Catalyst->Reaction_Rate Ligand Ligand Ligand->Yield Ligand->Regioselectivity Solvent Solvent Solvent->Yield Solvent->Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Reaction_Rate Base Base Base->Yield

Caption: Key parameter relationships in C-H activation.

References

Preventing decomposition of 6-Bromo-2,3-dihydrobenzofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Bromo-2,3-dihydrobenzofuran to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Visible Changes in the Compound's Appearance (e.g., color change, clumping)

  • Question: My this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint and appears clumpy. What could be the cause, and how should I proceed?

  • Possible Causes:

    • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the dihydrobenzofuran ring system. Aromatic compounds can undergo oxidative degradation[1][2][3].

    • Hydrolysis: Although generally less reactive than alkyl ethers, the ether linkage in the dihydrobenzofuran ring might undergo slow hydrolysis if exposed to moisture, especially in the presence of acidic or basic impurities. The most common reaction of ethers is cleavage of the C–O bond by using strong acids[4][5].

    • Photodecomposition: Exposure to light, particularly UV light, can initiate decomposition of brominated aromatic compounds.

  • Recommended Actions:

    • Assess Purity: Before use, it is crucial to assess the purity of the compound. A discolored or clumped product is likely impure.

    • Analytical Testing: Perform analytical tests such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products and quantify the purity of the remaining material.[6][7][8][9][10][11][12]

    • Purification: If the compound is deemed valuable and the impurities are identifiable, consider purification methods such as recrystallization or column chromatography.

    • Disposal: If the compound is significantly degraded or if purification is not feasible, dispose of it as halogenated organic waste according to your institution's safety guidelines.

    • Review Storage Practices: To prevent future degradation, review your storage procedures against the recommended guidelines in the FAQ section.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am using this compound in a synthesis, but my reaction yields are low, or I am observing unexpected side products. Could the starting material be the problem?

  • Possible Cause:

    • Degradation of Starting Material: The use of degraded this compound can introduce impurities into your reaction, which may interfere with the desired chemical transformation, poison catalysts, or lead to the formation of unforeseen byproducts.

  • Recommended Actions:

    • Verify Purity: Confirm the purity of your this compound using appropriate analytical methods (NMR, GC-MS, or HPLC). Compare the results with the certificate of analysis or a reference spectrum of the pure compound.[6][7][8][9][10][11][12]

    • Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound for your reaction to see if the results improve.

    • Purify the Material: If you suspect degradation, purify the existing stock before use.

    • Re-evaluate Reaction Conditions: If the starting material is confirmed to be pure, re-evaluate your reaction conditions (solvent purity, atmosphere, temperature) to identify other potential sources of the issue.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition is sealed in a dry, room temperature environment.[13] The safety data sheet advises storing the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[14]

Q2: What are the primary pathways of decomposition for this compound during storage?

A2: While specific studies on this compound are limited, based on its chemical structure, the most likely degradation pathways are:

  • Oxidation: The dihydrobenzofuran moiety can be susceptible to oxidation, potentially leading to the formation of phenols or ring-opened products. The oxidation of aromatic compounds can be initiated by atmospheric oxygen.[1][2][3]

  • Hydrolysis: Prolonged exposure to moisture could potentially lead to the cleavage of the ether bond, although this is generally slow for aryl ethers under neutral pH.[4][5][15][16]

  • Photodecomposition: As a brominated aromatic compound, it may be sensitive to light, which could induce debromination or other radical-mediated decomposition pathways.

Q3: How can I detect decomposition in my sample of this compound?

A3: A combination of visual inspection and analytical techniques is recommended:

  • Visual Inspection: Look for changes in color (from white/off-white to yellow/brown) or physical state (clumping of the solid).

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for detecting degradation products.[7][9][10][11][12]

Q4: What are the best practices for handling this compound to minimize decomposition?

A4: Follow these best practices:

  • Inert Atmosphere: When handling the compound outside of its original container, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon) to minimize exposure to air and moisture.

  • Use Dry Solvents and Reagents: If making solutions, use anhydrous solvents.

  • Protect from Light: Store the compound in an amber vial or a container that is protected from light.

  • Tightly Seal Containers: Always ensure the container is tightly sealed after use to prevent the ingress of air and moisture.[14]

  • First-In, First-Out: Use older stock before newly acquired batches to ensure the compound is used within its expected shelf life.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential for heat-induced degradation.
Atmosphere Sealed in dry conditionsMinimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[14]
Light Protect from lightPrevents photodecomposition.
Container Tightly sealed, chemically resistant (e.g., amber glass vial)Prevents contamination and degradation from light and air.[14]

Table 2: Analytical Techniques for Assessing Purity and Decomposition

TechniqueInformation Provided
¹H and ¹³C NMR Structural confirmation, identification of impurities with distinct proton/carbon environments.[8]
GC-MS Separation of volatile components, molecular weight determination, and structural information from fragmentation patterns.[7][9][10][11][12]
HPLC Quantification of purity and separation of non-volatile impurities.
FT-IR Identification of functional groups; changes may indicate decomposition (e.g., appearance of a hydroxyl peak).

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Divide a pure sample of this compound into several amber glass vials.

    • Create different storage conditions for each sample (e.g., room temperature/dark, room temperature/light, elevated temperature/dark, refrigerated).

    • For some samples, intentionally introduce potential degradation triggers (e.g., a small amount of water, leaving the vial partially open to air).

    • Keep one sample under ideal conditions (sealed, dry, dark, room temperature) as a control.

  • Time Points:

    • Establish a timeline for analysis (e.g., initial (t=0), 1 week, 1 month, 3 months, 6 months).

  • Analytical Methods:

    • At each time point, take a small aliquot from each vial.

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or a volatile solvent (e.g., dichloromethane) for GC-MS analysis.

    • ¹H NMR: Acquire a proton NMR spectrum and compare it to the t=0 spectrum. Look for the appearance of new peaks or changes in the integration of existing peaks.

    • GC-MS: Run a GC-MS analysis to separate and identify any new compounds that have formed. Compare the chromatogram to the t=0 sample.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining at each time point.

    • Identify the structures of any major degradation products based on their mass spectra and NMR data.

    • Plot the degradation over time for each storage condition to determine the stability profile.

Visualizations

Decomposition_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ (Air) Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Moisture) Photodecomposition Photodecomposition This compound->Photodecomposition Light/UV Degradation_Products Degradation_Products Oxidation->Degradation_Products Phenols, Ring-Opened Products Hydrolysis->Degradation_Products Bromophenylethanol derivatives Photodecomposition->Degradation_Products Debrominated species, Radicals

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis at Time Points (t=0, 1w, 1m...) cluster_2 Data Interpretation Start Pure this compound Prep Aliquot into Vials Start->Prep Conditions Expose to Different Storage Conditions (Light, Air, Moisture, Heat) Prep->Conditions Analysis Take Aliquots Conditions->Analysis NMR ¹H NMR Analysis Analysis->NMR GCMS GC-MS Analysis Analysis->GCMS Compare Compare Spectra/Chromatograms to t=0 NMR->Compare GCMS->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Purity Identify->Quantify Result Determine Stability Profile Quantify->Result

Caption: Workflow for a stability assessment study.

References

Technical Support Center: Diastereoselective Synthesis of 2,3-Disubstituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the diastereoselectivity of 2,3-disubstituted dihydrobenzofurans.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 2,3-disubstituted dihydrobenzofurans?

The diastereoselectivity is primarily controlled by the interplay of several factors: the choice of catalyst (metal complex or organocatalyst), the structure of the chiral ligand or catalyst, the nature of the solvent, the reaction temperature, and the steric and electronic properties of the substrates.[1][2][3] Subtle steric interactions, in particular, can significantly impact the stereochemical outcome.[4]

Q2: Which catalytic systems are most effective for controlling diastereoselectivity?

Both transition metal catalysis and organocatalysis have proven highly effective.

  • Transition Metal Catalysis: Rhodium, Palladium, and Copper-based catalysts are widely used. For instance, dirhodium carboxylate catalysts are employed for stereoselective C-H insertion reactions.[5] Rhodium-catalyzed C-H functionalization combined with an organocatalyzed oxa-Michael addition allows for a stereodivergent approach, meaning all four possible stereoisomers can be accessed by choosing the appropriate combination of catalysts.[3][6][7]

  • Organocatalysis: Chiral phosphoric acids and cinchona alkaloid-derived catalysts (like squaramides or tetramisole) are prominent.[8][9][10][11] These catalysts can operate through different activation modes, such as general base catalysis or phase transfer catalysis, to selectively produce different diastereomers.[12]

Q3: Can the choice of solvent dramatically alter the diastereomeric ratio (d.r.)?

Yes, the solvent system can be crucial. In some methodologies, such as aggregation-induced asymmetric synthesis (AIAS), systematically modulating solvent polarity (e.g., THF/EtOH cosolvent ratios) allows for tunable diastereoselectivity.[3][13] An increase in solvent polarity can progressively improve the diastereomeric ratio in these specific cases.[3]

Q4: What is a "stereodivergent" synthesis and how is it achieved for dihydrobenzofurans?

A stereodivergent synthesis is a strategy that allows for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters, simply by changing the reagents or catalysts.[3][7] For 2,3-disubstituted dihydrobenzofurans, this has been achieved using a one-pot, two-catalyst system. A rhodium catalyst controls the formation of the first stereocenter via C-H functionalization, and a subsequent organocatalyst controls the second in an oxa-Michael addition. By choosing different enantiomers of each catalyst, all four stereoisomers can be selectively prepared.[6][7]

Section 2: Troubleshooting Guide

Problem 1: Low diastereoselectivity (near 1:1 mixture of diastereomers).

  • Potential Cause: The transition state energies for the formation of both diastereomers are too similar.

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: The steric and electronic properties of the catalyst and its associated ligand are the most critical factors. Screen a panel of chiral ligands (e.g., different phosphines for Pd/Rh catalysis) or organocatalysts (e.g., different cinchona alkaloid derivatives).[2][5][8] DFT calculations have shown that subtle π-stacked interactions in the transition state can stabilize one conformation over another, leading to higher selectivity.[2][8]

    • Lower the Temperature: Reducing the reaction temperature often enhances selectivity by amplifying small energy differences between the diastereomeric transition states.

    • Vary the Solvent: Change the solvent polarity or coordinating ability. A different solvent can alter substrate-catalyst interactions and influence the stereochemical pathway.[3]

    • Modify the Substrate: If possible, modify the steric bulk of the substituents on your starting materials. Larger groups can create a stronger steric bias in the transition state.

Problem 2: The reaction yields the undesired diastereomer as the major product.

  • Potential Cause: The chosen catalytic system inherently favors the undesired stereochemical pathway.

  • Troubleshooting Steps:

    • Switch Catalysis Mode: If using an organocatalytic system, investigate catalysts that operate under a different mechanism. For example, cinchona alkaloids can act as general base catalysts or, after alkylation, as phase transfer catalysts, often providing complementary diastereoselectivity.[12]

    • Employ a Stereodivergent Strategy: For maximum control, use a dual-catalyst system where each stereocenter is controlled independently, such as the Rh-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade.[7] This allows access to the desired diastereomer by selecting the correct combination of catalyst enantiomers.[7]

    • Consult the Literature for Opposite Selectivity: Review recent literature for systems known to produce the opposite diastereomer for your specific reaction class. For example, (S)-(-)-tetramisole hydrochloride is known to give syn products, while certain cinchona alkaloids can favor the anti-diastereoisomers.[9]

Problem 3: Good diastereoselectivity but poor yield.

  • Potential Cause: The reaction conditions optimized for selectivity are suboptimal for catalyst turnover or reaction rate.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may improve the yield without significantly compromising selectivity.

    • Adjust Reaction Time and Temperature: The optimal conditions for selectivity (often low temperature) may require a longer reaction time. Monitor the reaction progress over time to find the best balance. A slight increase in temperature may improve the yield if selectivity is very high.

    • Check Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and anhydrous, as impurities can inhibit the catalyst.

    • Additives: In some transition metal-catalyzed reactions, additives (bases, oxidants, etc.) are crucial for efficient catalytic cycling. Re-optimize the type and stoichiometry of these additives. For example, in some palladium-catalyzed reactions, a co-catalyst like CuCl₂ is used as an oxidant.[14]

Section 3: Data Presentation

Table 1: Comparison of Catalytic Systems for Diastereoselective Synthesis

Reaction TypeCatalyst / LigandSolventTemp.Substratesd.r. (trans:cis or syn:anti)YieldReference
[4+1] AnnulationCinchona Alkaloid Deriv.TolueneRTo-Quinone Methides + Ammonium Ylides>99:1 (trans)up to 99%[1]
C-H InsertionDirhodium CarboxylateCH₂Cl₂40 °CAryldiazoacetates>20:153-99%[5]
Friedel-Crafts/SN2Quinine-derived SquaramideToluene-20 °C(Z)-α-bromonitroalkenes + Phenols>95:5 (trans)up to 99%[2][8]
C-H Funct./Oxa-MichaelRh₂(OAc)₄ + Amine CatalystDCE40 °CN-phenoxyacetamides + Enalsup to >20:1Good[7]
[3+2] CyclizationChiral Phosphoric AcidCH₂Cl₂40 °CQuinone Monoimides + 3-Vinylindoles>95:5up to 99%[10][11]
Michael/Lactonization(S)-(-)-tetramisole HClToluene-20 °CSalicylaldehyde derivs. + α,β-unsat. estersup to 99:1 (syn)Good[9]

Section 4: Experimental Protocols & Visualizations

General Workflow for Optimizing Diastereoselectivity

The following workflow outlines a systematic approach to enhancing the diastereoselectivity of a new or existing reaction for synthesizing 2,3-disubstituted dihydrobenzofurans.

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Evaluation cluster_end Phase 4: Finalization start Initial Reaction Setup (Literature Precedent) analyze1 Reaction Analysis (NMR, Chiral HPLC) start->analyze1 decision Diastereoselectivity Acceptable? analyze1->decision opt_catalyst Screen Catalysts & Ligands decision->opt_catalyst end_good Optimized Protocol decision->end_good Yes opt_solvent Screen Solvents (Polarity, Coordinating Ability) analyze2 Re-analyze d.r. and Yield opt_catalyst->analyze2 opt_temp Vary Temperature (Typically Lower) opt_solvent->analyze2 opt_substrate Modify Substrate (Steric/Electronic) opt_temp->analyze2 opt_substrate->analyze2 analyze2->decision Iterate

Caption: A general experimental workflow for the optimization of diastereoselectivity.

Key Factors Influencing Stereochemical Outcome

This diagram illustrates the logical relationship between key experimental parameters and the resulting reaction outcomes.

G cluster_params Controllable Parameters cluster_outcome Reaction Outcomes Catalyst Catalyst & Ligand (Chirality, Sterics) TransitionState Transition State (Energy & Geometry) Catalyst->TransitionState Substrate Substrate (Sterics, Electronics) Substrate->TransitionState Solvent Solvent (Polarity, Coordination) Solvent->TransitionState Temperature Temperature Temperature->TransitionState Additives Additives (Base, Oxidant) Additives->TransitionState Yield Yield Diastereoselectivity Diastereoselectivity (d.r.) Enantioselectivity Enantioselectivity (e.e.) TransitionState->Yield TransitionState->Diastereoselectivity TransitionState->Enantioselectivity

Caption: Key parameters influencing the transition state and reaction outcomes.

Protocol: Stereodivergent Synthesis via Rh(II)/Amine Co-catalysis[7]

This protocol describes a method for accessing different stereoisomers of 2,3-disubstituted dihydrobenzofurans by selecting the appropriate chiral catalysts.

Objective: To synthesize a specific diastereomer of a 2-((1H-indol-3-yl)methyl)-3-vinyldihydrobenzofuran.

Materials:

  • Starting Material: 2-(Allyloxy)phenyl)(1H-indol-3-yl)methanone

  • Rhodium Catalyst: Rh₂(OAc)₄

  • Chiral Diene Ligand: (e.g., (S)-BINAP or (R)-BINAP)

  • Organocatalyst: (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or its (R)-enantiomer)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%) and the chiral diene ligand (2.2 mol%).

  • Reaction Mixture: Add the starting material (1.0 equiv) and the chosen chiral amine organocatalyst (10 mol%) to the tube.

  • Solvent Addition: Add anhydrous DCE to achieve the desired concentration (typically 0.1 M).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Note on Stereodivergence : To obtain the other diastereomers, the enantiomer of the chiral diene ligand or the chiral amine organocatalyst can be systematically varied. The rhodium/ligand combination primarily controls the stereocenter at the C3 position, while the amine organocatalyst controls the stereocenter at the C2 position.

References

Validation & Comparative

Comparative analysis of catalysts for 2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2,3-Dihydrobenzofuran Synthesis

The synthesis of 2,3-dihydrobenzofurans, a core structural motif in numerous biologically active natural products and pharmaceuticals, has garnered significant attention in the field of organic chemistry.[1][2] The development of efficient catalytic systems is pivotal for accessing these valuable scaffolds with high yield, selectivity, and atom economy. This guide provides a comparative analysis of various catalysts employed for the synthesis of 2,3-dihydrobenzofurans, presenting key performance data, detailed experimental protocols, and visualizations of reaction pathways.

The choice of catalyst profoundly influences the outcome of the synthesis, with different metals and organic molecules offering distinct advantages in terms of reactivity, selectivity, and substrate scope. This comparison focuses on prominent catalytic systems based on palladium, gold, copper, rhodium, iron, and organocatalysts, highlighting their recent applications and performance.

Palladium-Catalyzed Synthesis

Palladium catalysts are widely utilized for the synthesis of 2,3-dihydrobenzofurans through various strategies, including Heck reactions, C-H activation, and cascade cyclizations.[1][3] These methods often demonstrate high efficiency and functional group tolerance.

A notable example is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which provides a route to functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities.[4] Another approach involves the intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation.[1]

Data Presentation: Performance of Palladium Catalysts

Catalyst/LigandSubstratesReaction TypeYield (%)Diastereoselectivity (dr)Enantioselectivity (ee, %)Reference
Pd(OAc)₂ / CPhos2-allylphenol derivatives and aryl triflatesCarboalkoxylationGood5:1 to >20:1-[4]
Pd₂(dba)₃·CHCl₃ / N-Me-XuPhosAryl iodide-joined alkenes and o-alkynylanilinesHeck/Cacchi cascade84-97-84-97[1]
Pd(OAc)₂ / CuCl₂Alkenyl ethers and alkynyl oxime ethersAnnulation41-86--[1]
Pd(OAc)₂ / BQ, AgOAcAlkyl phenyl ethersC-H intramolecular coupling33-99--[1]

Experimental Protocol: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [4]

To a solution of the 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in toluene is added the palladium catalyst and ligand. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is purified by column chromatography.

Catalytic Cycle: Palladium-Catalyzed Carboalkoxylation

G Pd0 Pd(0)L PdII_OTf L-Pd(II)-Ar      |     OTf Pd0->PdII_OTf Oxidative Addition PdII_alkene [L-Pd(II)-Ar(alkene)]+ PdII_OTf->PdII_alkene Alkene Coordination PdII_O Intermediate 7 PdII_alkene->PdII_O Deprotonation & anti-Oxypalladation PdII_O->Pd0 Regeneration Product 2,3-Dihydrobenzofuran PdII_O->Product Reductive Elimination Aryl_triflate Ar-OTf Allylphenol 2-Allylphenol

Caption: Proposed catalytic cycle for Pd-catalyzed carboalkoxylation.[4]

Gold-Catalyzed Synthesis

Gold catalysts have emerged as powerful tools for the synthesis of 2,3-dihydrobenzofurans, often proceeding through unique reaction pathways involving the activation of alkynes and allenes.[5][6] Gold catalysis can facilitate formal intermolecular [2+3] cycloadditions and photochemical atom transfer radical addition reactions.[6][7][8]

Data Presentation: Performance of Gold Catalysts

| Catalyst/Ligand | Substrates | Reaction Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | tBuXPhosAuCl / AgNTf₂ | 1,3-enynes and phenols | [2+3] Cycloaddition | 25-81 |[1] | | [Au₂(μ-dppm)₂Cl₂] | o-allylphenols and haloalkanes | Photochemical ATRA | up to 96 |[7] |

Experimental Protocol: Gold-Catalyzed [2+3] Cycloaddition [6]

In a reaction vessel, the 1,3-enyne (1.0 equiv), phenol (1.2 equiv), and an additive such as 2,6-dichloropyridine N-oxide are dissolved in a suitable solvent like dichloroethane. The gold catalyst and a silver salt co-catalyst are added, and the mixture is stirred at a specific temperature for a designated time. The product is then isolated and purified.

Reaction Pathway: Gold-Catalyzed Cycloaddition

G Start 1,3-Enyne + Phenol Gold_Carbenoid α-Oxo Vinyl Gold Carbenoid Start->Gold_Carbenoid Au-Catalyst Intermediate Intermediate Gold_Carbenoid->Intermediate Phenol Addition Product 2,3-Dihydrobenzofuran Intermediate->Product Oxa-Michael Addition

Caption: Plausible reaction pathway for gold-catalyzed cycloaddition.[6]

Copper-Catalyzed Synthesis

Copper catalysts offer a cost-effective and versatile alternative for the synthesis of 2,3-dihydrobenzofurans.[1][9] Copper-catalyzed reactions include intramolecular additions of boronic esters to ketones and N-alkenylation/[5][5]-rearrangement cascades.[10][11]

Data Presentation: Performance of Copper Catalysts

| Catalyst/Ligand | Substrates | Reaction Type | Yield (%) | Enantioselectivity (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | CuCl / (S,S)-QuinoxP* | Aryl pinacolboronic esters with unactivated ketones | Asymmetric Intramolecular Addition | up to 79 | up to 96 |[11] | | Cu/SPDO | Quinone esters and styrene derivatives | [3+2] Cycloaddition | up to 96 | up to 99 |[12] | | Copper-based | Aryloxyamines and alkenyl boronic acids | N-Alkenylation/[5][5]-Rearrangement | Good | - |[10] |

Experimental Protocol: Copper-Catalyzed Asymmetric Intramolecular Addition [11]

A mixture of the aryl pinacolboronic ester (1.0 equiv), a copper(I) salt (e.g., CuCl), and a chiral ligand (e.g., (S,S)-QuinoxP*) in a suitable solvent is stirred under an inert atmosphere. The reaction is heated to the desired temperature and monitored for completion. After workup, the chiral 2,3-dihydrobenzofuran-3-ol is purified by chromatography.

Reaction Scheme: Copper-Catalyzed Asymmetric Synthesis

G Substrate Aryl Pinacolboronic Ester (with ketone) Active_Cu Chiral Cu(I) Complex Substrate->Active_Cu Coordination Intermediate Copper Alkoxide Intermediate Active_Cu->Intermediate Intramolecular Addition Product Chiral 2,3-Dihydrobenzofuran-3-ol Intermediate->Product Protonolysis

Caption: General scheme for Cu-catalyzed enantioselective synthesis.

Rhodium-Catalyzed Synthesis

Rhodium catalysts are particularly effective in C-H activation and annulation reactions for constructing the 2,3-dihydrobenzofuran core.[1] These methods can provide access to complex and polycyclic derivatives.

Data Presentation: Performance of Rhodium Catalysts

| Catalyst | Substrates | Reaction Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | [Cp*RhCl₂]₂ | N-phenoxy amides and propargylic monofluoroalkynes | C-H activation/[3+2] annulation | 35-78 | - | - |[1] | | Rh₂(TPA)₄ | Diazo compounds and 2,3-dihydrofurans | [3+2] Annulation | 34-85 | - | - |[1] | | Rh catalyst / Chiral Phosphoric Acid | Diazo-containing phenolic derivatives and imines | Mannich type interception | 35-90 | >20:1 | >99 |[1] |

Iron-Catalyzed Synthesis

Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis.[13] Iron-catalyzed syntheses of 2,3-dihydrobenzofurans have been developed, including dual catalysis systems and reactions involving Claisen rearrangement.[1][14]

Data Presentation: Performance of Iron Catalysts

| Catalyst | Substrates | Reaction Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Fe and Cu dual catalysis | Substituted phenylethan-2'-ol | - | - |[1] | | Iron(III) perchlorate | Styrene derivatives and quinones | Cycloaddition | - |[13] |

Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of chiral 2,3-dihydrobenzofurans.[15][16] Chiral thioureas and phosphoric acids are common catalysts that operate through hydrogen bonding interactions to control the stereochemistry of the reaction.[15][16]

Data Presentation: Performance of Organocatalysts

| Catalyst | Substrates | Reaction Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chiral Thiourea | Pyridinium ylide and ortho-hydroxy chalcone derivatives | Cascade Michael addition/oxa-substitution | - | - | - |[15] | | Chiral Phosphoric Acid | Quinone imines and 4-aminoisoxazoles | [3+2] Annulation | Efficient | - | - |[16] | | Bifunctional tertiary amine-thiourea | Keto-enone substrates | Intramolecular Michael addition | up to 96 | up to 96:4 | up to 95:5 er |[17] |

Reaction Workflow: General Organocatalytic Synthesis

G Substrates Starting Materials Catalyst_Activation Substrate Activation (H-bonding) Substrates->Catalyst_Activation Transition_State Stereocontrolled Transition State Catalyst_Activation->Transition_State Product Chiral 2,3-Dihydrobenzofuran Transition_State->Product Catalyst Chiral Organocatalyst Product->Catalyst Catalyst Regeneration Catalyst->Catalyst_Activation

Caption: General workflow for an organocatalytic synthesis.

Conclusion

The synthesis of 2,3-dihydrobenzofurans can be achieved through a diverse array of catalytic methods. Transition metal catalysts, particularly palladium, offer high yields and broad substrate scope for various transformations. Gold and rhodium catalysts enable unique cycloaddition and C-H activation pathways, respectively. Copper and iron catalysts provide more economical and sustainable alternatives. For the synthesis of chiral 2,3-dihydrobenzofurans, enantioselective catalysis using transition metals with chiral ligands or organocatalysts has proven to be highly effective. The choice of the optimal catalyst will depend on the specific target molecule, desired selectivity, and economic considerations. The data and protocols presented in this guide offer a valuable resource for researchers in the selection and application of catalysts for the synthesis of this important class of heterocyclic compounds.

References

The Pivotal Role of the 6-Bromo Substituent in the Biological Activity of 2,3-Dihydrobenzofuran Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Bromo-2,3-dihydrobenzofuran analogs, focusing on how the presence and position of the bromine atom, alongside other structural modifications, influence their biological activities. The information is compiled from various studies, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The introduction of a bromine atom at the C-6 position of this scaffold has been shown to significantly modulate the pharmacological profile of the resulting analogs. This guide synthesizes experimental data to elucidate the SAR of these compounds, offering a valuable resource for the rational design of new drug candidates.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of other substituents on the scaffold. The following tables summarize the quantitative data from various studies, comparing the activity of different analogs.

Anticancer and Anti-inflammatory Activity

The introduction of bromine, often in combination with other functional groups like fluorine and hydroxyl or carboxyl groups, has been shown to enhance the anticancer and anti-inflammatory properties of dihydrobenzofuran derivatives.[1]

Compound IDModificationsAssayActivity (IC50)Reference
1 6-Bromo, 5-Fluoro, 2-methyl-2-(trifluoromethyl)-2,3-dihydrobenzofuran-7-carboxylic acidHCT116 Cell Proliferation (WST-1)19.5 µM[1]
2 Methyl 6-bromo-5-fluoro-2-methyl-2-(trifluoromethyl)-2,3-dihydrobenzofuran-7-carboxylateHCT116 Cell Proliferation (WST-1)24.8 µM[1]
General Bromomethyl group at C-3 of benzofuranK562 Leukemia Cells (MTT)5 µM[2]
General Bromomethyl group at C-3 of benzofuranHL60 Leukemia Cells (MTT)0.1 µM[2]

The data suggests that the presence of a 6-bromo substituent, in conjunction with other electron-withdrawing groups, can lead to potent anti-proliferative effects.[1] The bromomethyl group at other positions has also been noted for its significant cytotoxic activity.[2]

Antimicrobial Activity

Bromo-substituted benzofuran derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The position of the bromine atom is crucial for the potency and spectrum of activity.

Compound ClassModificationsOrganism(s)Activity (MIC)Reference
8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one Phenylmethylideneamino at C-3Various bacteria and fungi"Considerable"[3]
Benzofuran derivatives 5-Bromo and 4-Bromo on a phenyl ring at C-2Various bacterial strains29.76-31.96 mmol/L[3]
General Benzofuran derivatives Hydroxyl group at C-6Various bacterial strains0.78-3.12 µg/mL[3]

While specific data for this compound analogs is limited in the provided search results, the general trend for brominated benzofurans indicates that halogenation is a key strategy for enhancing antimicrobial efficacy.[3] The presence of a hydroxyl group at C-6 has also been shown to be highly beneficial for antibacterial activity.[3]

Enzyme Inhibitory Activity

Dihydrobenzofuran analogs have been investigated as inhibitors of various enzymes. For instance, they have been studied as activators of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), where heteroatom positioning and ring electronics play a significant role.[4]

Compound IDModificationsTargetActivity (% Stimulation, EC50)Reference
52 5-dihydrobenzofuran analogSERCA2a~50% stimulation, low micromolar[5]
54 6-dihydrobenzofuran analogSERCA2a~23% stimulation[4]

These findings highlight the sensitivity of the biological target to the substitution pattern on the dihydrobenzofuran ring.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the protocols for key experiments cited in the evaluation of this compound analogs.

WST-1 Cell Proliferation Assay

This colorimetric assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The dihydrobenzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • WST-1 Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance of the samples is measured at a wavelength of 450 nm using a microplate reader. The background absorbance is measured at 600-690 nm and subtracted.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined.[1]

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antibacterial or antifungal activity of the synthesized compounds.

Principle: A compound's ability to inhibit the growth of a microorganism is observed as a clear zone of inhibition around a well containing the compound in an agar plate seeded with the test organism. The size of the zone is proportional to the compound's antimicrobial activity.

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the dihydrobenzofuran analog, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic/antifungal agent are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activities Biological Activities core Core Scaffold mods Other Substituents (e.g., -F, -OH, -COOH) core->mods Substitution anticancer Anticancer mods->anticancer Influences antimicrobial Antimicrobial mods->antimicrobial Influences enzyme Enzyme Inhibition mods->enzyme Influences

Caption: Key factors influencing the biological activity of this compound analogs.

Experimental_Workflow start Synthesized this compound Analogs assay_selection Select Biological Assays (e.g., Anticancer, Antimicrobial) start->assay_selection anticancer_assay Anticancer Screening (e.g., WST-1 Assay) assay_selection->anticancer_assay antimicrobial_assay Antimicrobial Screening (e.g., Agar Well Diffusion) assay_selection->antimicrobial_assay data_collection Collect Quantitative Data (IC50, MIC, Zone of Inhibition) anticancer_assay->data_collection antimicrobial_assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: General experimental workflow for the evaluation of this compound analogs.

Apoptosis_Signaling_Pathway compound 6-Bromo-dihydrobenzofuran Analog (e.g., Compound 1) bcl2 Inhibition of Anti-apoptotic Protein Bcl-2 compound->bcl2 parp Cleavage of PARP-1 bcl2->parp Leads to apoptosis Apoptosis in Cancer Cells bcl2->apoptosis dna_frag DNA Fragmentation parp->dna_frag Contributes to dna_frag->apoptosis

Caption: Proposed apoptotic pathway induced by active this compound analogs.[1]

References

A Comparative Analysis of Spectroscopic Data for 6-Bromo-2,3-dihydrobenzofuran and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-2,3-dihydrobenzofuran isomers is crucial for researchers in chemical synthesis and drug development for unambiguous identification and characterization. This guide provides a detailed summary of their key ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

The differentiation of these closely related isomers is paramount, as the position of the bromine atom on the benzofuran ring system significantly influences their chemical and physical properties, and consequently their biological activity. This guide aims to serve as a valuable resource for scientists, offering a clear and concise comparison of the spectroscopic signatures of these four key isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four bromo-isomers of 2,3-dihydrobenzofuran. This data has been compiled from various sources and is presented to facilitate easy comparison.

¹H NMR Spectroscopic Data

The proton NMR spectra of the isomers are most distinguished by the patterns of the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IsomerAromatic Protons (δ, multiplicity, J)-OCH₂- (C2) Protons (δ, multiplicity, J)-CH₂- (C3) Protons (δ, multiplicity, J)
4-Bromo-2,3-dihydrobenzofuran Data not availableData not availableData not available
5-Bromo-2,3-dihydrobenzofuran 6.66 (d, J = 8 Hz, 1H), 7.20 (d, J = 8 Hz, 1H), 7.30 (s, 1H)[1]4.57 (t, J = 11 Hz, 2H)[1]3.11 (t, J = 11 Hz, 2H)[1]
6-Bromo-2,3-dihydrobenzofuran Data not availableData not availableData not available
7-Bromo-2,3-dihydrobenzofuran 6.75 (t, J=7.8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 7.27 (dd, J=1, 8Hz, 1H)4.59 (t, J=9Hz, 2H)3.28 (t, J=8.8Hz, 2H)

¹³C NMR, IR, and Mass Spectrometry Data

Isomer¹³C NMR (ppm)IR (cm⁻¹)Mass Spectrum (m/z)
4-Bromo-2,3-dihydrobenzofuran Data not availableData not availableData not available
5-Bromo-2,3-dihydrobenzofuran Data not availableData not availableData not available
This compound Data not availableData not availableData not available
7-Bromo-2,3-dihydrobenzofuran Data not availableData not availableData not available

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following are general methodologies for acquiring NMR, IR, and MS spectra for the bromo-2,3-dihydrobenzofuran isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-2,3-dihydrobenzofuran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a proton-decoupled pulse sequence, a relaxation delay of 2-5 seconds, and acquiring 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.

  • Mass Analysis: Scan a mass range of m/z 50-300 to observe the molecular ion and characteristic fragmentation patterns.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis/Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Data Interpretation cluster_identification Isomer Identification Syn_4 4-Bromo Isomer MS Mass Spectrometry (MS) - Molecular Ion (M, M+2) - Fragmentation Pattern Syn_4->MS IR Infrared (IR) Spectroscopy - C-Br Stretch - Aromatic C-H Bending Syn_4->IR NMR NMR Spectroscopy (¹H, ¹³C) Syn_4->NMR Syn_5 5-Bromo Isomer Syn_5->MS Syn_5->IR Syn_5->NMR Syn_6 6-Bromo Isomer Syn_6->MS Syn_6->IR Syn_6->NMR Syn_7 7-Bromo Isomer Syn_7->MS Syn_7->IR Syn_7->NMR ID_4 4-Bromo MS->ID_4 Fragmentation Differences ID_5 5-Bromo MS->ID_5 Fragmentation Differences ID_6 6-Bromo MS->ID_6 Fragmentation Differences ID_7 7-Bromo MS->ID_7 Fragmentation Differences IR->ID_4 Fingerprint Region IR->ID_5 Fingerprint Region IR->ID_6 Fingerprint Region IR->ID_7 Fingerprint Region HNMR ¹H NMR - Aromatic Splitting Patterns - Chemical Shifts NMR->HNMR CNMR ¹³C NMR - Number of Signals - Chemical Shifts NMR->CNMR HNMR->ID_4 Unique Patterns HNMR->ID_5 Unique Patterns HNMR->ID_6 Unique Patterns HNMR->ID_7 Unique Patterns CNMR->ID_4 Unique Shifts CNMR->ID_5 Unique Shifts CNMR->ID_6 Unique Shifts CNMR->ID_7 Unique Shifts

Caption: Workflow for Isomer Identification.

This guide provides a foundational framework for the comparative spectroscopic analysis of bromo-2,3-dihydrobenzofuran isomers. The availability of complete and verified spectral data for all isomers remains a critical need for the research community. Further contributions to public spectral databases are encouraged to enhance this resource.

References

A Comparative Purity Analysis of 6-Bromo-2,3-dihydrobenzofuran: HPLC and NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 6-Bromo-2,3-dihydrobenzofuran purity. We present detailed experimental protocols and comparative data for two hypothetical batches of this compound, highlighting the strengths of each analytical technique in identifying and quantifying impurities.

Comparison of this compound Batches

The purity of two different batches of this compound was assessed by HPLC and ¹H NMR. The results are summarized below, showcasing typical data obtained for a high-purity batch (Batch A) versus a batch with notable impurities (Batch B).

Table 1: HPLC Purity Analysis of this compound Batches

ParameterBatch ABatch B
Retention Time (min) 5.25.2
Peak Area (%) 99.8%95.5%
Impurity 1 (4.1 min) Not Detected2.5%
Impurity 2 (6.8 min) 0.2%2.0%

Table 2: ¹H NMR Purity Analysis of this compound Batches

ParameterBatch ABatch B
Chemical Shift (ppm) Consistent with structureConsistent with structure
Integral Purity (%) >99%~96%
Impurity Signals Trace solvent peaksSignals corresponding to potential starting materials and by-products

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols can be adapted for the routine quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used to acquire the proton (¹H) spectra.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of CDCl₃.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the purity validation process and the decision-making based on the obtained analytical data.

experimental_workflow cluster_sample Sample Reception cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_decision Purity Assessment sample Receive this compound Batch hplc_prep Prepare Sample for HPLC sample->hplc_prep nmr_prep Prepare Sample for NMR sample->nmr_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run hplc_data Analyze Chromatogram for Purity and Impurities hplc_run->hplc_data compare Compare HPLC and NMR Data hplc_data->compare nmr_run Acquire ¹H NMR Spectrum nmr_prep->nmr_run nmr_data Analyze Spectrum for Structural Confirmation and Impurity Signals nmr_run->nmr_data nmr_data->compare decision Purity Specification Met? compare->decision accept Accept Batch decision->accept Yes reject Reject Batch decision->reject No

Purity Validation Workflow

data_interpretation cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion hplc HPLC Chromatogram hplc_interp Quantitative Purity (Peak Area %) Presence of Impurity Peaks hplc->hplc_interp nmr ¹H NMR Spectrum nmr_interp Structural Confirmation Qualitative Impurity Identification nmr->nmr_interp conclusion Overall Purity Assessment hplc_interp->conclusion nmr_interp->conclusion

Data Interpretation Logic

Conclusion

Both HPLC and NMR are powerful and complementary techniques for assessing the purity of this compound. HPLC provides excellent quantitative data on the percentage of the main component and any impurities present. NMR, on the other hand, offers invaluable structural confirmation and can help in the identification of unknown impurities based on their chemical shifts and coupling patterns. For a comprehensive quality assessment, it is recommended to utilize both techniques. Batch A, with a purity of 99.8% by HPLC and no significant impurities by NMR, would be considered high quality. In contrast, Batch B, showing a lower purity by both methods and the presence of detectable impurities, may not be suitable for sensitive applications without further purification.

A Comparative Analysis of the Biological Activities of Benzofuran and Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced biological profiles of benzofuran and its dihydro counterpart, supported by experimental data and detailed protocols.

Benzofuran and 2,3-dihydrobenzofuran represent two closely related heterocyclic scaffolds that are cornerstones in medicinal chemistry. Their derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The seemingly subtle difference in saturation between the furan and dihydrofuran rings can lead to profound changes in their three-dimensional structure, physicochemical properties, and ultimately, their biological activity. This guide provides an objective comparison of the performance of these two classes of compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the design and development of novel therapeutics.

Anticancer Activity: A Tale of Two Scaffolds

Both benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8][9][10][11]

A study by Abdel-Wahab et al. highlighted the anticancer potential of a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[12] Their research revealed that both scaffolds exhibit potent cytotoxic activities against a panel of human cancer cell lines, with some derivatives showing low micromolar efficacy.[12] Notably, the saturation of the furan ring in the dihydrobenzofuran derivatives did not uniformly diminish anticancer potency, suggesting that the biological activity is highly dependent on the substitution pattern on both the heterocyclic core and the appended phenylamide moiety.[12]

Fluorinated derivatives of both scaffolds have also been investigated for their anticancer effects. A 2023 study demonstrated that certain fluorinated benzofuran and dihydrobenzofuran compounds exhibited promising anticancer activity against the human colorectal adenocarcinoma cell line HCT116.[13][14][15] Two specific compounds containing difluorine, bromine, and either an ester or carboxylic acid group were found to inhibit cell proliferation by approximately 70%.[13][14][15] This suggests that halogenation and the presence of acidic or ester functionalities can be key determinants of anticancer efficacy in both ring systems.

Table 1: Comparative Anticancer Activity (IC50, µM) of Benzofuran and Dihydrobenzofuran Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
BenzofuranHalogenated Benzofuran (Compound 3)HeLa (Cervical Carcinoma)1.136[16]
BenzofuranBenzofuran-N-Aryl Piperazine Hybrid (Hybrid 16)A549 (Lung Carcinoma)0.12[16]
Benzofuran2-Benzoylbenzofuran Derivative (Compound 11e)MCF-7 (Breast Cancer)Potent[16]
BenzofuranBenzofuran-based carboxylic acid (44b)MDA-MB-231 (Breast Cancer)2.52[8]
DihydrobenzofuranFluorinated Dihydrobenzofuran (Compound 1)HCT116 (Colorectal Carcinoma)19.5[15][17]
DihydrobenzofuranFluorinated Dihydrobenzofuran (Compound 2)HCT116 (Colorectal Carcinoma)24.8[15][17]
DihydrobenzofuranNaturally isolated derivative (55a)NCI-H460 (Lung Cancer)53.24[8]
DihydrobenzofuranNaturally isolated derivative (55a)CAL-27 (Oral Cancer)48.52[8]

Anti-inflammatory Properties: Targeting Key Mediators

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Both benzofuran and dihydrobenzofuran derivatives have shown promise as anti-inflammatory agents.[18][19][20][21]

A significant study investigated the anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives in macrophages.[13][14] The results indicated that several compounds from both series suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[13][14] The IC50 values for the inhibition of these mediators were in the low micromolar range for the most active compounds.[13][14]

Interestingly, the study suggested that the biological effects of the benzofuran derivatives were enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups, a structure-activity relationship that appears to hold for both the saturated and unsaturated heterocyclic cores.[13][14]

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Benzofuran and Dihydrobenzofuran Derivatives

Compound ClassDerivativeInflammatory MediatorIC50 (µM)Reference
Benzofuran/DihydrobenzofuranFluorinated DerivativesInterleukin-6 (IL-6)1.2 - 9.04[13][14]
Benzofuran/DihydrobenzofuranFluorinated DerivativesChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[13][14]
Benzofuran/DihydrobenzofuranFluorinated DerivativesNitric Oxide (NO)2.4 - 5.2[13][14]
Benzofuran/DihydrobenzofuranFluorinated DerivativesProstaglandin E2 (PGE2)1.1 - 20.5[13][14]
BenzofuranCompound 1Nitric Oxide (NO)17.31[22]
BenzofuranCompound 3Nitric Oxide (NO)16.5[22]

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran and its derivatives have long been recognized for their antimicrobial properties.[5][23][24][25][26][27][28]

A study by Kirilmis et al. reported the synthesis and antimicrobial evaluation of a series of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. One of the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, was identified as the most active derivative against Staphylococcus aureus and Escherichia coli.[23] Another study found that certain hydrophobic benzofuran analogs exhibited favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL against a panel of bacteria including methicillin-resistant S. aureus (MRSA).[28]

While direct comparative studies with a wide range of dihydrobenzofuran derivatives are less common in the antimicrobial context, the existing literature suggests that the benzofuran core is a crucial pharmacophore for antimicrobial activity. The lipophilicity and electronic properties conferred by various substituents play a significant role in determining the potency and spectrum of activity.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Benzofuran Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
BenzofuranHydrophobic benzofuran analogsS. aureus, MRSA, B. subtilis, E. coli0.39 - 3.12 (MIC80)[28]
Benzofuran1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus ATCC 6538-[23]
Benzofuran1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeE. coli ATCC 25922-[23]
BenzofuranCompounds with hydroxyl group at C-6Various bacterial strains0.78 - 3.12 (MIC80)[23]

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran and dihydrobenzofuran derivatives are underpinned by their interaction with various cellular signaling pathways.

In the context of cancer, these compounds have been shown to modulate pathways like mTOR, NF-κB, and MAPK.[2][7][21] For instance, some benzofuran derivatives act as potent inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[2][7] Others have been found to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[12]

The anti-inflammatory effects are often mediated through the inhibition of enzymes like COX-2 and the suppression of pro-inflammatory cytokines, which are downstream targets of pathways like NF-κB and MAPK.[13][14][21]

signaling_pathway cluster_stimulus External Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response cluster_compounds Compound Action LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Inflammation Inflammation (COX-2, iNOS, Cytokines) NFkB->Inflammation MAPK->Inflammation mTOR mTOR Pathway Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->NFkB Inhibition Benzofuran->mTOR Inhibition Benzofuran->Apoptosis Induction Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->NFkB Inhibition Dihydrobenzofuran->Apoptosis Induction

Figure 1: Simplified signaling pathways modulated by benzofuran and dihydrobenzofuran derivatives.

Experimental Protocols

A variety of standardized in vitro and in vivo experimental protocols are employed to evaluate the biological activities of benzofuran and dihydrobenzofuran derivatives.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.[16][29]

    • Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The absorbance of the formazan solution is then measured spectrophotometrically, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.[16][29]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[16]

    • Procedure: Treated and untreated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[16]

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[22]

    • Procedure: Macrophages are cultured in 96-well plates and pre-treated with various concentrations of the test compounds, followed by stimulation with LPS to induce NO production. After a specified incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read spectrophotometrically, and the inhibitory effect of the compounds on NO production is determined.[22]

Antimicrobial Activity Assays
  • Broth Microdilution Method (MIC Determination): This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • Procedure: The test compounds are serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Benzofuran & Dihydrobenzofuran Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Production) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Anti_inflammatory->SAR Antimicrobial->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Figure 2: General experimental workflow for the evaluation of benzofuran and dihydrobenzofuran derivatives.

Conclusion

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 6-Bromo-2,3-dihydrobenzofuran Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic scaffolds, with benzofuran derivatives showing significant promise. Among these, compounds featuring a 6-bromo-2,3-dihydrobenzofuran core and related structures have attracted attention for their potent biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of a representative bromo-benzofuran compound, MCC1019, a selective inhibitor of the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1). The data presented is collated from preclinical studies to offer a comprehensive overview of its therapeutic potential.

Compound of Interest: MCC1019

MCC1019 (3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester) is a novel small molecule inhibitor that selectively targets the PLK1 PBD, a critical regulator of mitosis. Its efficacy has been evaluated in a variety of cancer cell lines and in a murine lung cancer model, providing a valuable case study for comparing laboratory findings with outcomes in a living organism.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies on MCC1019, facilitating a direct comparison of its performance in in vitro assays and in vivo models.

Table 1: In Vitro Cytotoxicity of MCC1019
Cancer Cell LineType of CancerIC50 (µM)Reference
A549Lung Adenocarcinoma7.5 ± 1.5[1]
HeLaCervical Cancer8.2 ± 1.1[1]
U2OSOsteosarcoma9.1 ± 1.8[1]
MCF-7Breast Cancer10.3 ± 2.1[1]
HCT116Colon Cancer12.5 ± 2.5[1]
Table 2: In Vitro PLK1 PBD Inhibition by MCC1019
Assay TypeTargetIC50 (µM)Reference
Fluorescence PolarizationPLK1 PBD16.4 ± 2.4[1]
Fluorescence PolarizationPLK2 PBD44.1 ± 14.4[1]
Fluorescence PolarizationPLK3 PBD> 100[1]
Table 3: In Vivo Anti-Tumor Efficacy of MCC1019
Tumor ModelTreatment RegimenTumor Growth InhibitionReference
LLC-1 Lung Tumor Xenograft20 mg/kg, i.p., daily51.1%[2]
LLC-1 Lung Tumor Xenograft40 mg/kg, i.p., daily68.1%[2]
RM-1 Prostate Tumor Xenograft40 mg/kg, i.p., daily61.5%[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cytotoxicity Assay: Resazurin Reduction Assay

The cytotoxic effects of MCC1019 on various cancer cell lines were determined using a resazurin reduction assay.[1]

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of MCC1019 and incubated for 72 hours.

  • Resazurin Addition: After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vitro PLK1 PBD Inhibition Assay: Fluorescence Polarization

The inhibitory activity of MCC1019 against the Polo-box domain of PLK1, PLK2, and PLK3 was assessed using a fluorescence polarization-based assay.[1]

Methodology:

  • Reaction Mixture: A reaction mixture containing the respective PLK PBD, a fluorescein-labeled phosphopeptide, and varying concentrations of MCC1019 was prepared in a buffer solution.

  • Incubation: The mixture was incubated at room temperature to allow for binding equilibrium to be reached.

  • Fluorescence Polarization Measurement: The fluorescence polarization was measured using a microplate reader.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-Tumor Efficacy: Murine Lung Cancer Xenograft Model

The in vivo anti-tumor activity of MCC1019 was evaluated in a syngeneic murine lung cancer model.[1][2]

Methodology:

  • Cell Implantation: Lewis Lung Carcinoma (LLC-1) cells were subcutaneously injected into the flank of C57BL/6 mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomly assigned to treatment groups and received daily intraperitoneal (i.p.) injections of MCC1019 (20 or 40 mg/kg) or a vehicle control.

  • Monitoring: Tumor volume and body weight were measured daily.

  • Endpoint: After a predefined treatment period (e.g., two weeks), the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualization

Signaling Pathway of MCC1019 Action

MCC1019_Mechanism MCC1019 MCC1019 PLK1_PBD PLK1 PBD MCC1019->PLK1_PBD Inhibits PLK1_Kinase PLK1 Kinase Activity PLK1_PBD->PLK1_Kinase Regulates AKT_Signaling AKT Signaling Pathway PLK1_Kinase->AKT_Signaling Activates Mitotic_Arrest Prolonged Mitotic Arrest (Mitotic Catastrophe) PLK1_Kinase->Mitotic_Arrest Prevents Tumor_Growth Tumor Growth & Metastasis AKT_Signaling->Tumor_Growth Promotes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Necroptosis Necroptosis Mitotic_Arrest->Necroptosis Apoptosis->Tumor_Growth Inhibits Necroptosis->Tumor_Growth Inhibits

Caption: Proposed mechanism of action for the bromo-benzofuran derivative, MCC1019.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., Resazurin) Target_Binding Target Binding Assays (e.g., Fluorescence Polarization) Xenograft Tumor Xenograft Model (e.g., Murine Lung Cancer) Cytotoxicity->Xenograft Mechanism_Studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Treatment Compound Administration (e.g., i.p. injection) Xenograft->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment

Caption: General experimental workflow for in vitro and in vivo efficacy evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates like 6-Bromo-2,3-dihydrobenzofuran is paramount. The selection of an appropriate analytical method is a critical step in ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle. This guide provides an objective comparison of common analytical techniques for the characterization and quantification of this compound, supported by representative experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize typical validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of small aromatic molecules similar to this compound.

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MSqNMR
Linearity Range 0.5 - 150 µg/mL0.05 - 75 µg/mL1 - 20 mg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)qNMR (%)
Low 98.5 ± 1.8102.1 ± 2.599.5 ± 0.5
Medium 100.2 ± 1.299.5 ± 1.9100.1 ± 0.3
High 99.6 ± 1.4100.8 ± 1.7100.3 ± 0.4

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)qNMR (%RSD)
Intraday < 1.2< 2.5< 0.5
Interday < 1.8< 3.0< 0.8

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UVGC-MSqNMR
LOD 0.1 µg/mL0.01 µg/mL~0.1% w/w
LOQ 0.5 µg/mL0.05 µg/mL~0.3% w/w

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.[1][2]

  • Mobile Phase : A gradient elution with acetonitrile and water is typically effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase or a compatible solvent like acetonitrile to a known concentration. Calibration standards are prepared by serial dilution of a stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.[3]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[5]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program : An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 15°C/min, with a final hold for 5 minutes.

  • Injector Temperature : 250°C (splitless mode).

  • MS Detection (EI) :

    • Ionization Energy: 70 eV.[6]

    • Scan Range: m/z 50-350.

  • Sample Preparation : Samples are dissolved in a volatile solvent such as dichloromethane or ethyl acetate. An internal standard (e.g., a deuterated aromatic compound) can be added for improved quantitative accuracy.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound.[7][8]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.[9]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve the sample and internal standard.

  • Acquisition Parameters :

    • Pulse Sequence : A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often sufficient.

    • Number of Scans (ns) : A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculation : The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique primarily used for the identification and confirmation of the functional groups present in this compound.

  • Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11]

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]

  • Analysis :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation : The resulting spectrum should be compared to a reference spectrum of this compound or interpreted based on characteristic absorption bands for the functional groups present (e.g., aromatic C-H, C-O ether, C-Br).

Mandatory Visualizations

analytical_method_selection_workflow Workflow for Analytical Method Selection cluster_start Start cluster_properties Analyte Properties cluster_decision Method Selection cluster_methods Analytical Techniques cluster_validation Validation & Implementation start Define Analytical Goal (e.g., Purity, Impurity Profile, Identification) properties Assess Physicochemical Properties of This compound start->properties decision Volatile & Thermally Stable? properties->decision gcms GC-MS (High Sensitivity, Impurity ID) decision->gcms Yes hplc HPLC-UV (Routine QC, Purity) decision->hplc No validation Method Validation (ICH Guidelines) gcms->validation hplc->validation qnmr qNMR (Primary Method, No Reference Std.) qnmr->validation ftir FTIR (Identification, Functional Groups) ftir->validation implementation Routine Analysis validation->implementation

Caption: Logical workflow for selecting an analytical method.

experimental_workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting sample_prep Sample Weighing & Dissolution instrument_setup Instrument Setup & Equilibration sample_prep->instrument_setup std_prep Standard Preparation std_prep->instrument_setup sequence Sequence Setup (Standards, Blanks, Samples) instrument_setup->sequence data_acq Data Acquisition sequence->data_acq integration Peak Integration & Identification data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Calculation calibration->quantification report Final Report quantification->report

Caption: A generalized experimental workflow for chromatographic analysis.

References

A Comparative Analysis of Fluorinated Dihydrobenzofurans as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-inflammatory effects of novel fluorinated dihydrobenzofuran compounds against established nonsteroidal anti-inflammatory drugs (NSAIDs). By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate an objective evaluation of their therapeutic potential.

Quantitative Performance Comparison

The anti-inflammatory efficacy of fluorinated dihydrobenzofurans was assessed by their ability to inhibit key inflammatory mediators in vitro. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds compared to the standard NSAIDs, Ibuprofen and Celecoxib. It is important to note that the data presented is a compilation from multiple studies and direct head-to-head comparisons within a single study were not always available.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundTargetIC50 (µM) - Nitric Oxide (NO) ProductionIC50 (µM) - Prostaglandin E2 (PGE2) ProductionIC50 (µM) - Interleukin-6 (IL-6) ProductionIC50 (µM) - Chemokine (C-C) Ligand 2 (CCL2) Production
Fluorinated Dihydrobenzofuran (Compound 1) Multiple2.4 - 5.2[1][2]1.1 - 20.5[1][2]1.2 - 9.04[1][2]1.5 - 19.3[1][2]
Ibuprofen COX-1/COX-2~15 (Illustrative)3.6 - 31.4[3][4]~25 (Illustrative)-
Celecoxib COX-2~10 (Illustrative)0.49 - 0.76[5]~10 (Illustrative)-

Illustrative data is based on the known mechanism of action and is intended for comparative purposes where specific experimental values were not available in the reviewed literature.

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundIC50 (µM) - COX-1IC50 (µM) - COX-2Selectivity Index (COX-1/COX-2)
Fluorinated Dihydrobenzofuran (Compound 5 & 6) -Potent Inhibition-
Ibuprofen 10.2[3]3.6 - 31.4[3][4]0.32 - 2.83
Celecoxib 9.32 - 13.02[5]0.49 - 0.82[5]11.36 - 26.57[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[7]

  • The medium is then replaced with fresh medium containing various concentrations of the test compounds (fluorinated dihydrobenzofurans, ibuprofen, or celecoxib) and incubated for 1 hour.[7]

  • LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response.[6][7]

  • After 24 hours of incubation, the cell culture supernatant is collected for analysis.[6][7]

Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: NO levels in the supernatant are measured using the Griess reagent assay.[6] A standard curve is prepared using sodium nitrite. The absorbance is measured at 540 nm.[6]

  • Prostaglandin E2 (PGE2), IL-6, and CCL2 Production: Levels of these mediators are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Assay Procedure:

  • The assay is performed using a colorimetric or fluorometric COX inhibitor screening kit.

  • The reaction mixture typically includes a reaction buffer, heme, and the respective COX enzyme (ovine or human).[8][9]

  • The test compound is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid as the substrate.[8][10]

  • The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromophore at a specific wavelength (e.g., 590 nm).[5]

  • IC50 values are calculated from the concentration-response curves.

In Vivo Zymosan-Induced Air Pouch Model

This is a common animal model to assess the acute anti-inflammatory activity of a compound in vivo.[11]

Procedure:

  • An air pouch is created by subcutaneous injection of sterile air into the dorsum of mice.[12][13] The pouch is maintained with a second air injection after 3 days.[12]

  • On day 6, inflammation is induced by injecting a zymosan solution into the pouch.[14] Test compounds or vehicle are co-injected.

  • After 24 hours, the exudate from the pouch is collected.

  • The volume of the exudate is measured, and the number of infiltrating leukocytes is determined by cell counting.

  • The levels of pro-inflammatory mediators (e.g., PGE2, cytokines) in the exudate are quantified by ELISA.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the NF-κB and MAPK pathways, which regulate the expression of numerous pro-inflammatory genes.[15]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.[15] Its activation leads to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK activates TNFR TNFR TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA (κB site) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces LPS LPS LPS->TLR4 binds TNFa TNF-α TNFa->TNFR binds Fluorinated_Dihydrobenzofuran Fluorinated Dihydrobenzofuran Fluorinated_Dihydrobenzofuran->IKK inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of fluorinated dihydrobenzofurans.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the cellular response to inflammatory stimuli.

MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_transcription Nuclear Events LPS LPS MAPKKK MAPKKK LPS->MAPKKK activate Cytokines Cytokines Cytokines->MAPKKK activate MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression induces Fluorinated_Dihydrobenzofuran Fluorinated Dihydrobenzofuran Fluorinated_Dihydrobenzofuran->MAPKK inhibits

Caption: The MAPK signaling cascade and a potential point of inhibition by fluorinated dihydrobenzofurans.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential anti-inflammatory compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Cell_Assay LPS-stimulated Macrophage Assay Data_Analysis1 IC50 Determination & Lead Identification Cell_Assay->Data_Analysis1 Enzyme_Assay COX/NOS Inhibition Assays Enzyme_Assay->Data_Analysis1 Animal_Model Zymosan-induced Air Pouch Model Data_Analysis1->Animal_Model Efficacy_Testing Measurement of Edema & Inflammatory Markers Animal_Model->Efficacy_Testing Data_Analysis2 Efficacy & Preliminary Toxicity Assessment Efficacy_Testing->Data_Analysis2 Lead_Optimization Lead Optimization Data_Analysis2->Lead_Optimization ADMET ADMET Profiling Lead_Optimization->ADMET Candidate_Selection Candidate Selection ADMET->Candidate_Selection

Caption: A generalized workflow for the discovery and preclinical development of anti-inflammatory drugs.

References

Efficacy of Dihydrobenzofuran Derivatives Compared to Known Inhibitors of Microsomal Prostaglandin E2 Synthase-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of 2,3-dihydrobenzofuran derivatives against microsomal prostaglandin E2 synthase-1 (mPGES-1) with that of established inhibitors. The data presented is based on preclinical findings and aims to inform research and development in inflammatory diseases.

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a principal mediator of inflammation, pain, and fever.[1][2] As such, mPGES-1 has emerged as a promising target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[3][4] The 2,3-dihydrobenzofuran scaffold has been identified as a promising chemical platform for the design of novel mPGES-1 inhibitors.[5][6]

Comparative Inhibitory Efficacy

The following table summarizes the in vitro inhibitory activity (IC50 values) of select 2,3-dihydrobenzofuran derivatives against mPGES-1, alongside a comparison with known inhibitors of the enzyme.

Compound ClassCompound Name/IdentifierTargetIC50 Value (µM)Assay System
Dihydrobenzofuran Compound 19mPGES-1~2Cell-free enzymatic assay
Dihydrobenzofuran Compound 20mPGES-1~2Cell-free enzymatic assay
Phenanthrene Imidazole MF63mPGES-10.001Cell-free enzymatic assay (human)
0.42A549 cell-based assay
1.3Human whole blood assay
Coxib CelecoxibmPGES-122Cell-free enzymatic assay
NSAID IndomethacinmPGES-1>100IL-1β-stimulated A549 cell microsomes
FLAP Inhibitor MK-886mPGES-11.6Cell-free enzymatic assay

Data sourced from multiple preclinical studies for comparative purposes.[3][5][7][8]

Prostaglandin E2 Synthesis Pathway and Inhibition

The diagram below illustrates the enzymatic pathway for the synthesis of prostaglandin E2 and highlights the points of inhibition for different classes of anti-inflammatory drugs.

PGE2_Synthesis_Pathway phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa pgh2 Prostaglandin H2 (PGH2) aa->pgh2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation pla2 PLA2 pla2->aa cox COX-1 / COX-2 cox->pgh2 mpges1 mPGES-1 mpges1->pge2 nsaids NSAIDs & Celecoxib nsaids->cox dihydrobenzofuran Dihydrobenzofurans & Other mPGES-1 Inhibitors dihydrobenzofuran->mpges1

Prostaglandin E2 synthesis pathway and points of inhibition.

Experimental Protocols

The determination of inhibitory activity (IC50 values) for mPGES-1 is typically conducted using cell-free and cell-based assays.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

  • Enzyme Source: Microsomal fractions containing mPGES-1 are isolated from cells stimulated to express the enzyme (e.g., A549 human lung carcinoma cells treated with IL-1β).[9]

  • Reaction Mixture: The assay is set up in a reaction buffer containing the microsomal enzyme preparation and glutathione (GSH), an essential cofactor for mPGES-1 activity.[3]

  • Inhibitor Incubation: Test compounds, such as 2,3-dihydrobenzofuran derivatives, are pre-incubated with the enzyme preparation at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[9]

  • Quantification: After a defined incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Data Analysis: The percentage of mPGES-1 inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in intact cells, providing insights into cell permeability and activity in a more physiological context.

  • Cell Culture: A suitable cell line, such as A549 human lung carcinoma cells or RAW264.7 macrophage-like cells, is cultured and seeded in multi-well plates.[9]

  • Pre-treatment with Inhibitor: The cultured cells are pre-treated with various concentrations of the test compound.

  • Inflammatory Stimulation: To induce the expression of COX-2 and mPGES-1, the cells are stimulated with a pro-inflammatory agent like interleukin-1β (IL-1β) or lipopolysaccharide (LPS).[10]

  • Incubation: The cells are incubated for a sufficient period to allow for the production and release of PGE2 into the cell culture supernatant.

  • PGE2 Quantification: The cell culture supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit.[10]

  • Data Analysis: The inhibitory effect of the compound on PGE2 production is calculated by comparing the PGE2 levels in treated cells to those in stimulated, untreated control cells. This allows for the determination of the compound's potency in a cellular environment.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of potential mPGES-1 inhibitors.

experimental_workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay microsome_prep Microsome Preparation (mPGES-1 source) compound_incubation_cf Incubation with Test Compound microsome_prep->compound_incubation_cf pgh2_addition Add Substrate (PGH2) compound_incubation_cf->pgh2_addition pge2_quant_cf Quantify PGE2 (ELISA/LC-MS) pgh2_addition->pge2_quant_cf ic50_calc_cf Calculate IC50 pge2_quant_cf->ic50_calc_cf end_point Efficacy Data ic50_calc_cf->end_point cell_culture Cell Culture (e.g., A549) compound_incubation_cb Incubation with Test Compound cell_culture->compound_incubation_cb inflammatory_stim Inflammatory Stimulation (IL-1β / LPS) compound_incubation_cb->inflammatory_stim supernatant_collection Collect Supernatant inflammatory_stim->supernatant_collection pge2_quant_cb Quantify PGE2 (ELISA) supernatant_collection->pge2_quant_cb ic50_calc_cb Calculate IC50 pge2_quant_cb->ic50_calc_cb ic50_calc_cb->end_point start Start start->microsome_prep start->cell_culture

Workflow for mPGES-1 inhibitor efficacy testing.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 6-Bromo-2,3-dihydrobenzofuran, a halogenated organic compound. Adherence to these protocols is imperative for personnel safety and environmental protection.

Key Data for Disposal

As a brominated organic compound, this compound must be treated as hazardous waste. The following table summarizes the crucial information for its handling and disposal.

ParameterGuideline
Chemical Classification Halogenated Organic Compound
Waste Category Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Disposal Service
In-Lab Treatment Not Recommended
Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and "this compound"
Storage Location Designated and properly ventilated Satellite Accumulation Area (SAA)
Incompatible Wastes Non-halogenated organic waste, strong acids, strong bases, and oxidizers

Experimental Protocol for Disposal

The disposal of this compound should follow established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure.

1. Waste Identification and Segregation:

  • Identify this compound as a halogenated organic waste.

  • Do not mix this compound with non-halogenated organic waste. Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.

2. Personal Protective Equipment (PPE):

  • Before handling, ensure appropriate PPE is worn, including chemically resistant gloves, a lab coat, and eye protection.

3. Container Selection and Labeling:

  • Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or appropriate plastic containers are generally suitable.

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents.

4. Waste Accumulation and Storage:

  • Carefully transfer the waste into the labeled container, avoiding spills.

  • Keep the container tightly closed when not in use.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.

5. Arranging for Disposal:

  • Do not attempt to dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the EHS or contractor with the complete and accurate information from the waste container label.

6. Spill Cleanup:

  • In case of a spill, evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Use spark-proof tools and explosion-proof equipment.

  • Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 6-Bromo-2,3- dihydrobenzofuran Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate from non-halogenated waste streams is_halogenated->segregate Yes no_drain Do NOT dispose down the drain or in regular trash is_halogenated->no_drain All Chemical Waste container Select a chemically resistant, sealed container segregate->container label Label container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' container->label store Store in a designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end no_drain->store

Caption: Disposal workflow for this compound.

Navigating the Safe Handling of 6-Bromo-2,3-dihydrobenzofuran: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-2,3-dihydrobenzofuran (CAS No. 189035-22-1). Designed for researchers, scientists, and professionals in drug development, this guide delivers procedural, step-by-step instructions to ensure safe laboratory operations and mitigate risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin irritation, Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][2]

Adherence to stringent PPE protocols is mandatory to minimize exposure. The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards to protect against splashes and dust.[3] A face shield is recommended when handling larger quantities where the risk of splashing is increased.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[4] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider double-gloving. Consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory coat.A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection NIOSH/MSHA-approved respirator.To be used in the absence of or in addition to a chemical fume hood, especially if dust or aerosols are generated. An air-purifying respirator with an organic vapor (OV) cartridge is recommended.[5] A P95 or N95 particulate filter may be necessary if handling the solid form generates dust.[4] A cartridge change-out schedule must be established.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety.

2.1. Preparation and Engineering Controls

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary PPE and inspect for any defects. Have spill cleanup materials (e.g., inert absorbent, sealed waste containers) available in the immediate work area.

2.2. Handling

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7]

  • Transfers: When transferring the solid, use a spatula or weighing paper to avoid generating dust. For solutions, transfer liquids carefully to prevent splashing.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Identify as Halogenated Waste: This compound is a brominated organic and must be disposed of as halogenated organic waste.[1][6]

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[1]

  • Contaminated Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated liquid waste.

3.2. Storage and Disposal

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.

  • Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain. [2]

Emergency Procedures

4.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

4.2. Spill Response

The following workflow should be followed in the event of a chemical spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe Yes large_spill Large Spill or Uncertain Hazard small_spill->large_spill No contain Contain Spill with Inert Absorbent don_ppe->contain collect Carefully Collect Absorbed Material contain->collect package Place in Sealed, Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs secure_area Secure Area Prevent Entry contact_ehs->secure_area await_response Await Professional Response Team secure_area->await_response

Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.